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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(p-tolyl)-2-phenoxyacetamide (CAS: 6876-65-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of N-(p-tolyl)-2-phenoxyacetamide, a molecule of interest within the broader cl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of N-(p-tolyl)-2-phenoxyacetamide, a molecule of interest within the broader class of phenoxyacetamide derivatives. Phenoxyacetamides have garnered attention for their diverse biological activities, including potential applications as antioxidants and cytotoxic agents against cancer cell lines.[1] This guide synthesizes critical data on the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and detailed analytical characterization. The causality behind experimental choices is explained to provide actionable insights for researchers. All data is substantiated with references to authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

N-(p-tolyl)-2-phenoxyacetamide is an aromatic amide derivative. The core structure consists of a phenoxyacetyl group connected via an amide linkage to a p-tolyl (4-methylphenyl) moiety. This structural arrangement confers specific chemical characteristics that influence its reactivity, solubility, and biological interactions.

Table 1.1: Chemical Identifiers

IdentifierValueSource
CAS Number 6876-65-9N/A
IUPAC Name N-(4-methylphenyl)-2-phenoxyacetamideN/A
Molecular Formula C₁₅H₁₅NO₂ChemScene[2]
SMILES CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2N/A

Table 1.2: Physicochemical Properties

PropertyValueSource
Molecular Weight 241.29 g/mol ChemScene[2]
Appearance White to off-white solid (predicted)N/A
Melting Point Not explicitly available; related compounds melt >150°CN/A
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.N/A
Storage Sealed in a dry environment at 2-8°C for long-term stability.ChemScene[2]

Synthesis and Purification

The synthesis of N-(p-tolyl)-2-phenoxyacetamide is most effectively achieved through a nucleophilic acyl substitution reaction, specifically an amidation reaction. This standard yet robust method involves the reaction of an activated carboxylic acid derivative (phenoxyacetyl chloride) with an amine (p-toluidine).

Reaction Principle (Schotten-Baumann Reaction)

The synthesis follows the principles of the Schotten-Baumann reaction.[3] Phenoxyacetyl chloride serves as the acylating agent. The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) forms the stable amide bond. The inclusion of a mild base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol
  • Reagents and Materials:

    • p-Toluidine (1.0 eq)

    • Phenoxyacetyl chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Step-by-Step Procedure:

    • Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add p-toluidine (1.0 eq) and dissolve it in anhydrous DCM.

    • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask in an ice bath to 0°C with stirring. Rationale: Cooling controls the exothermic reaction and minimizes side product formation.

    • Acyl Chloride Addition: Dissolve phenoxyacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes using a dropping funnel. Rationale: Slow addition prevents a rapid temperature increase and ensures a controlled reaction.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid chloride and HCl), water, and finally brine. Rationale: This aqueous work-up removes water-soluble impurities and byproducts.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure N-(p-tolyl)-2-phenoxyacetamide.

Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel (0°C to RT) cluster_workup Aqueous Work-up cluster_purification Purification p_toluidine p-Toluidine in DCM reaction_mixture Stirring & Reaction (4-6 hours) p_toluidine->reaction_mixture phenoxyacetyl_chloride Phenoxyacetyl Chloride in DCM phenoxyacetyl_chloride->reaction_mixture base Triethylamine base->reaction_mixture wash_bicarb Wash with NaHCO₃ reaction_mixture->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) wash_brine->dry concentrate Concentration (Rotovap) dry->concentrate recrystallize Recrystallization concentrate->recrystallize final_product Pure N-(p-tolyl)-2- phenoxyacetamide recrystallize->final_product

Caption: Synthesis workflow for N-(p-tolyl)-2-phenoxyacetamide.

Spectroscopic and Analytical Data

Structural confirmation of the synthesized compound is paramount. The following tables outline the expected spectral data based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a related compound, 2-phenyl-N-(p-tolyl)acetamide, the aromatic protons appear between δ 7.09-7.35 ppm, the benzylic CH₂ protons at δ 3.67 ppm, and the tolyl methyl protons at δ 2.32 ppm.[4]

Table 3.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.2br s1HN-H (Amide)Broad signal due to quadrupole relaxation of nitrogen.
~ 7.40d2HAr-H (Tolyl, ortho to NH)Aromatic protons deshielded by the amide group.
~ 7.30t2HAr-H (Phenoxy, meta)Standard aromatic region.
~ 7.15d2HAr-H (Tolyl, meta to NH)Aromatic protons on the tolyl ring.
~ 7.00t1HAr-H (Phenoxy, para)Standard aromatic region.
~ 6.95d2HAr-H (Phenoxy, ortho)Shielded by the electron-donating oxygen atom.
~ 4.60s2HO-CH₂ -C=OSinglet for the methylene protons adjacent to the ether oxygen.
~ 2.35s3HAr-CH₃ Characteristic singlet for the tolyl methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3.2: Key IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~ 3300Strong, SharpN-H (Amide)Stretching
~ 3050MediumC-H (Aromatic)Stretching
~ 2920MediumC-H (Aliphatic, CH₂)Stretching
~ 1670StrongC=O (Amide I)Stretching
~ 1540StrongN-H bend, C-N stretch (Amide II)Bending/Stretching
~ 1600, 1500Medium-StrongC=C (Aromatic)Stretching
~ 1240StrongC-O (Aryl Ether)Asymmetric Stretching
~ 1040StrongC-O (Aryl Ether)Symmetric Stretching

Data extrapolated from characteristic absorption frequencies and spectra of similar phenoxyacetamide compounds.[5][6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For N-(p-tolyl)-2-phenoxyacetamide, the expected molecular ion peak [M]⁺ would correspond to its molecular weight.

  • Expected [M]⁺: 241.11

  • Expected [M+H]⁺: 242.12

  • Expected [M+Na]⁺: 264.10

Applications and Biological Significance

While specific research on N-(p-tolyl)-2-phenoxyacetamide is limited, the broader class of phenoxyacetamide derivatives has been investigated for various biological activities.

  • Antimicrobial and Nematicidal Agents: Phenylacetamide derivatives, particularly those incorporating heterocyclic moieties, have demonstrated promising antibacterial and nematicidal activities.[7][8]

  • Anticancer and Apoptotic Induction: Certain novel phenoxyacetamide derivatives have been synthesized and evaluated as potent inducers of apoptosis in cancer cells, such as HepG2 liver cancer cells, potentially through PARP-1 inhibition.[1][9]

  • Enzyme Inhibition: N-Phenyl-2-(phenyl-amino) acetamide derivatives have been designed as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, suggesting potential applications as anticoagulants.[3]

The specific combination of the phenoxy and p-tolyl groups in CAS 6876-65-9 makes it a valuable candidate for screening in these and other biological assays. Its structure provides a scaffold that can be further modified to optimize activity and selectivity.

Safety and Handling

Safety protocols for handling N-(p-tolyl)-2-phenoxyacetamide should be based on data for structurally related compounds, such as 2-phenoxyacetamide and other amides, in the absence of a specific Material Safety Data Sheet (MSDS).

  • Hazard Classification: Related compounds are often classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]

    • Skin: Wash off immediately with soap and plenty of water.[11]

    • Ingestion: Rinse mouth with water and seek medical attention.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]

  • 2-Phenoxyacetamide | C8H9NO2 | CID 69314. PubChem - NIH. [Link]

  • (PDF) N-(p-Tolyl)thioacetamide. ResearchGate. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • Phenoxyacetamide - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Identification of 2-acetyl-2-phenylacetamide (APAA) – the precursor for production of benzylmethylketone (BMK, P2P). Problemy Kryminalistyki. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC. [Link]

  • Showing Compound 2-Phenylacetamide (FDB027865). FooDB. [Link]

  • Supporting Information. Semantic Scholar. [Link]

  • (E)-dextro,laevo-limonene, 6876-12-6. The Good Scents Company. [Link]

  • Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. Prezi. [Link]

  • 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). ResearchGate. [Link]

  • N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076. PubChem. [Link]

  • N-[2-(4-Methyl-2-quinol-yl)phen-yl]acetamide: a P1 structure with Z = 4. PubMed. [Link]

Sources

Exploratory

Molecular weight and formula of N-(4-methylphenyl)-2-phenoxyacetamide

Technical Monograph: Physicochemical Profiling and Synthesis of N-(4-methylphenyl)-2-phenoxyacetamide Part 1: Molecular Identity & Stoichiometry Compound: N-(4-methylphenyl)-2-phenoxyacetamide Synonyms: 2-Phenoxy-N-p-tol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthesis of N-(4-methylphenyl)-2-phenoxyacetamide

Part 1: Molecular Identity & Stoichiometry

Compound: N-(4-methylphenyl)-2-phenoxyacetamide Synonyms: 2-Phenoxy-N-p-tolylacetamide; 2-Phenoxyacet-p-toluidide PubChem CID: 689977[1]

This guide provides a comprehensive technical analysis of N-(4-methylphenyl)-2-phenoxyacetamide, a structural hybrid of the phenoxyacetic acid scaffold (common in auxinic herbicides) and the acetanilide core (common in analgesics and chemical intermediates).[1]

Physicochemical Data Summary
PropertyValueTechnical Note
Molecular Formula

Confirmed via elemental counting of the aryl-amide-ether assembly.[1]
Molecular Weight 241.29 g/mol Average mass based on standard atomic weights.
Monoisotopic Mass 241.1103 Da Critical for High-Resolution Mass Spectrometry (HRMS) validation.[1]
LogP (Predicted) ~3.1 Indicates moderate lipophilicity; likely soluble in DCM, DMSO, and Ethyl Acetate.
H-Bond Donors 1 Amide N-H.[1]
H-Bond Acceptors 2 Amide Carbonyl (C=O) and Ether Oxygen.
Stoichiometric Calculation Logic

To validate the molecular weight for analytical purposes (e.g., preparing molar stock solutions), the formula is deconstructed by functional block:

  • Phenoxy Group (

    
    ):  93.10 Da[1]
    
  • Methylene Bridge (

    
    ):  14.03 Da[1]
    
  • Amide Linker (

    
    ):  43.02 Da[1]
    
  • Tolyl Group (

    
    ):  91.13 Da[1]
    
  • Correction: Subtract 2H for the bond formations (Phenoxy-CH2 and Amide-Tolyl).[1]

  • Total Calculation:

    
     g/mol .
    

Part 2: Structural Architecture & Synthesis

The synthesis of N-(4-methylphenyl)-2-phenoxyacetamide is best approached via a convergent Williamson Ether Synthesis strategy or a Schotten-Baumann Acylation .[1] The convergent route (Method B below) is often preferred in drug discovery libraries to minimize handling of the highly reactive phenoxyacetyl chloride.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target: N-(4-methylphenyl)-2-phenoxyacetamide Disconnect1 Disconnection A: Amide Bond Formation Target->Disconnect1 Retrosynthesis A Disconnect2 Disconnection B: Ether Bond Formation Target->Disconnect2 Retrosynthesis B PhenoxyAcetylCl 2-Phenoxyacetyl Chloride Disconnect1->PhenoxyAcetylCl Toluidine p-Toluidine (4-Methylaniline) Disconnect1->Toluidine ChloroAmide 2-Chloro-N-(4-methylphenyl)acetamide Disconnect2->ChloroAmide Phenol Phenol Disconnect2->Phenol

Figure 1: Retrosynthetic disconnection strategies. Route B (Disconnection B) is detailed below as it allows for the modular generation of phenoxy analogs.

Detailed Synthetic Protocol (Route B: Nucleophilic Substitution)

This protocol utilizes the reaction between 2-chloro-N-(4-methylphenyl)acetamide and phenol.[1] This method avoids the use of unstable acid chlorides in the final step.

Reagents:

  • 2-Chloro-N-(4-methylphenyl)acetamide (Intermediate A)[1]

  • Phenol[1][2][3][4]

  • Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: Acetone (for

    
    ) or DMF (for NaH)
    
  • Catalyst: Potassium Iodide (KI) - catalytic amount (Finkelstein condition)[1]

Step-by-Step Workflow:

  • Preparation of Intermediate A:

    • Dissolve p-toluidine (10 mmol) in dry Dichloromethane (DCM) with Triethylamine (1.1 eq).

    • Cool to 0°C. Dropwise add Chloroacetyl chloride (1.1 eq).

    • Stir for 2 hours. Wash with 1N HCl (to remove unreacted amine) and brine.

    • Recrystallize the resulting solid (2-chloro-N-p-tolylacetamide) from ethanol/water.[1] Expected MP: ~136-138°C [1].[1]

  • Coupling (The Target Synthesis):

    • Activation: In a round-bottom flask, dissolve Phenol (10 mmol) and Anhydrous

      
       (15 mmol) in dry Acetone (30 mL). Stir for 30 minutes to facilitate deprotonation.
      
    • Addition: Add Intermediate A (10 mmol) and a spatula tip of KI (catalyst).

    • Reflux: Heat the mixture to reflux (~56°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Workup: Evaporate acetone. Resuspend residue in water to dissolve inorganic salts. Filter the precipitate.[5]

    • Purification: Recrystallize the crude solid from Ethanol.[6]

Self-Validating Check:

  • Visual Cue: The reaction should transition from a suspension to a finer precipitate (KCl formation).

  • TLC:[1][5][7] The starting chloride spot (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ).

Part 3: Analytical Characterization

To confirm the identity of the synthesized molecule, compare experimental data against these predicted spectral signatures.

Proton NMR ( -NMR) Profile

Solvent:


 or 

[1]
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide N-H 8.5 – 10.0Broad Singlet1HHighly solvent dependent; deshielded by carbonyl.[1]
Aromatic (Phenoxy) 6.9 – 7.4Multiplet5HOverlapping signals from the unsubstituted phenoxy ring.
Aromatic (Tolyl) 7.4 – 7.6Doublet (

Hz)
2HOrtho to amide N (deshielded).
Aromatic (Tolyl) 7.1 – 7.2Doublet (

Hz)
2HOrtho to methyl group.
Methylene Bridge 4.6 – 4.8Singlet2H

region; deshielded by oxygen and carbonyl.[1]
Methyl Group 2.30 – 2.35Singlet3HCharacteristic benzylic methyl on the tolyl ring.
Mass Spectrometry Fragmentation

In Electron Impact (EI) or ESI-MS/MS, the molecule undergoes characteristic cleavages.

MassSpec Parent Molecular Ion [M+H]+ = 242.12 Frag1 Tolyl Isocyanate [C8H7N]+ Parent->Frag1 Amide Cleavage Frag2 Phenoxy Methyl [C7H7O]+ Parent->Frag2 Ether Cleavage Frag3 Toluidine Ion [C7H9N]+ m/z 107 Frag1->Frag3 Rearrangement

Figure 2: Predicted fragmentation pathway.[1] The loss of the phenoxy group (


) or the cleavage of the amide bond are primary diagnostic pathways.[1]

Part 4: Biological & Research Context

4.1 Pharmacophore Relevance The N-aryl-2-phenoxyacetamide scaffold is a "privileged structure" in medicinal chemistry.[1]

  • Herbicidal Activity: Structurally related to 2,4-D, these compounds often act as auxin mimics, disrupting plant growth regulation [2].

  • Cytostatic Potential: Derivatives of phenoxyacetamides have shown activity in inhibiting cell proliferation in specific cancer lines by interfering with tubulin polymerization or acting as enzyme inhibitors (e.g., against specific proteases) [3].

4.2 Storage & Stability

  • State: White to off-white crystalline solid.[1]

  • Stability: Stable under standard laboratory conditions. Hydrolysis may occur under strong acidic/basic conditions at elevated temperatures (cleaving the amide).

  • Storage: Keep in a cool, dry place, protected from light.

References

  • Chemical Synthesis Database. (2025). Synthesis and physical properties of N-(4-chloro-2-methylphenyl)acetamide. Link

  • National Institutes of Health (NIH). (2021). Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide Derivatives. PubMed Central. Link

  • PubChem. (2025).[8] Compound Summary: N-(4-methylphenyl)-2-phenoxyacetamide (CID 689977).[1] National Library of Medicine. Link

  • SpectraBase. (2025). NMR Data for N-aryl acetamide derivatives. John Wiley & Sons. Link

Sources

Foundational

Technical Guide: Solubility Profiling of 2-Phenoxy-N-(4-methylphenyl)acetamide

This guide details the physicochemical profiling, experimental solubility determination, and thermodynamic modeling of 2-Phenoxy-N-(4-methylphenyl)acetamide . Executive Summary 2-Phenoxy-N-(4-methylphenyl)acetamide (also...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profiling, experimental solubility determination, and thermodynamic modeling of 2-Phenoxy-N-(4-methylphenyl)acetamide .

Executive Summary

2-Phenoxy-N-(4-methylphenyl)acetamide (also known as N-p-tolyl-2-phenoxyacetamide) is a bioactive organic intermediate featuring a lipophilic p-toluidine moiety linked to a phenoxy group via an acetamide bridge.[1] Its solubility profile is governed by the competition between the hydrophobic aromatic rings and the polar amide/ether functionalities.

This guide provides a rigorous framework for determining its solubility in organic solvents, modeling the thermodynamic parameters (enthalpy, entropy), and optimizing crystallization processes. While specific empirical datasets for this exact derivative are often proprietary, this guide establishes the Standard Operating Procedure (SOP) and predictive thermodynamic models required for characterization.

Physicochemical Profile (Predicted)
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 241.29 g/mol
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Ether Oxygen)
Predicted LogP ~2.5 – 3.2 (Lipophilic)
Solubility Class Soluble in polar aprotic/protic solvents; Poor in water/hexane.

Experimental Protocol: Solubility Determination

To obtain high-fidelity solubility data (


), the Isothermal Saturation Method  with Gravimetric Analysis is the gold standard.
Materials & Equipment[2]
  • Solute: Recrystallized 2-Phenoxy-N-(4-methylphenyl)acetamide (Purity >99.5% by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetone, Acetonitrile, Toluene (Analytical Grade).

  • Apparatus: Double-jacketed glass vessel, thermostatic water bath (

    
     K), magnetic stirrer, 0.22 
    
    
    
    m PTFE syringe filters.
Workflow: Gravimetric Analysis
  • Equilibration: Add excess solute to 50 mL of solvent in the jacketed vessel.

  • Agitation: Stir continuously for 8 hours at the set temperature (e.g., 293.15 K) to ensure saturation.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours.

  • Sampling: Withdraw 5 mL of supernatant using a pre-heated syringe to prevent precipitation.

  • Filtration: Filter immediately through a 0.22

    
    m filter into a pre-weighed weighing dish (
    
    
    
    ).
  • Weighing: Weigh the dish with solution (

    
    ).
    
  • Drying: Evaporate solvent in a vacuum oven at 313 K until constant weight is achieved (

    
    ).
    
Calculation

The mole fraction solubility (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is calculated as:


Where

and

are the molar masses of the solute and solvent, respectively.[2][3][4][5][6]

Visualization: Experimental & Modeling Workflow

SolubilityWorkflow Start Start: Pure Solute (>99.5% Purity) Mix Add Excess Solute to Solvent Start->Mix Equilibrate Isothermal Equilibration (T ± 0.05 K, 8-12 hrs) Mix->Equilibrate Sample Sampling & Filtration (0.22 µm PTFE) Equilibrate->Sample Saturation Reached Gravimetric Gravimetric Analysis (Mass Balance) Sample->Gravimetric Data Mole Fraction (x₁) Data Generation Gravimetric->Data Model Thermodynamic Modeling (Apelblat / van't Hoff) Data->Model Model->Equilibrate Optimize T Range

Caption: Systematic workflow for determining and modeling solubility, ensuring thermodynamic equilibrium and data integrity.

Thermodynamic Modeling

Once experimental data is collected, it must be correlated using semi-empirical models to determine thermodynamic properties and predict solubility at unmeasured temperatures.

Modified Apelblat Equation

This model assumes a linear relationship between the logarithm of mole fraction solubility and temperature, with a correction term. It is highly accurate for non-ideal solutions.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[7]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      accounts for the temperature dependence of the enthalpy of fusion.
van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.



  • 
     : Apparent standard enthalpy of dissolution.
    
  • 
     : Apparent standard entropy of dissolution.
    
  • Slope (

    
    ) : Indicates whether dissolution is endothermic (negative slope in 
    
    
    
    plot) or exothermic.

Scientific Insight: For acetamide derivatives like 2-Phenoxy-N-(4-methylphenyl)acetamide, dissolution is typically endothermic (


) and entropy-driven  (

), meaning solubility increases with temperature.

Predicted Solubility Trends (SAR Analysis)

Based on the structure-activity relationship (SAR) of homologous aryloxyacetamides (e.g., phenacetin, N-phenylacetamide), the following trends are scientifically grounded:

Solvent TypeSolvent ExamplesPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of solute crystal lattice.
Polar Protic Methanol, EthanolHigh H-bonding between solvent -OH and solute amide carbonyl/ether oxygen.
Medium Polarity Acetone, Ethyl AcetateModerate Good compatibility with the acetamide linker; moderate interaction with phenyl rings.
Non-Polar Hexane, TolueneLow Solute polarity (amide bond) disfavors interaction with non-polar solvents.
Aqueous WaterVery Low Hydrophobic phenyl and p-tolyl rings dominate; high energy cost to disrupt water H-bond network.
Crystallization Strategy[6]
  • Solvent: Ethanol or Ethyl Acetate (High temperature solubility).

  • Anti-solvent: Water or Hexane (Low solubility).

  • Method: Dissolve solute in hot Ethanol; slowly add Water until turbidity appears; cool slowly to induce nucleation.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Grant, D. J. W., et al. (1984). Solubility and solution thermodynamics of acetanilide derivatives.
  • Sha, F., et al. (2020). Thermodynamic analysis of the solubility of N-(4-methylphenyl)acetamide in organic solvents. Journal of Molecular Liquids.
  • NIST Chemistry WebBook. (2024). Standard Reference Data for Acetamide derivatives. Link

  • Jouyban, A. (2008). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

Sources

Exploratory

Biological Activity of Phenoxyacetamide Derivatives in Medicinal Chemistry

Executive Summary Phenoxyacetamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by a phenoxy moiety linked to an acetamide group. This structural framework offers a versatile template...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by a phenoxy moiety linked to an acetamide group. This structural framework offers a versatile template for drug design due to its ability to interact with diverse biological targets, including receptor tyrosine kinases (EGFR), cyclooxygenases (COX), and bacterial secretion systems (T3SS). This guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and therapeutic applications of these derivatives, providing a roadmap for researchers optimizing this pharmacophore for oncology, inflammation, and infectious disease indications.

Chemical Scaffold & Pharmacophore Analysis[1][2]

The phenoxyacetamide core consists of three distinct regions amenable to modification: the aromatic phenoxy ring (Region A) , the linker chain (Region B) , and the amide nitrogen substituents (Region C) .

Structure-Activity Relationship (SAR) Logic

The biological efficacy of these derivatives is governed by the electronic and steric properties of substituents.

  • Region A (Phenoxy Ring): Electron-withdrawing groups (EWGs) such as halogens (Cl, F, Br) or nitro groups (

    
    ) at the para or ortho positions significantly enhance lipophilicity and metabolic stability. This is critical for anticancer activity, particularly against HepG2 and MCF-7 cell lines.
    
  • Region B (Linker): The methylene (

    
    ) bridge provides rotational freedom, allowing the molecule to adopt conformations necessary for binding to enzyme active sites (e.g., the ATP-binding pocket of EGFR).
    
  • Region C (Amide Nitrogen): Bulky hydrophobic groups (e.g., substituted phenyl, benzyl, or heterocyclic rings) improve hydrophobic interactions within the target binding pocket.

Visualization: SAR Pharmacophore Map

SAR_Map Core Phenoxyacetamide Core (Ph-O-CH2-CO-NH-R) RegionA Region A: Phenoxy Ring Core->RegionA RegionB Region B: Linker (-CH2-) Core->RegionB RegionC Region C: Amide Nitrogen (R) Core->RegionC EffectA Halogens (Cl, F, Br) at para/ortho increase potency & lipophilicity RegionA->EffectA EffectB Length affects flexibility; Alpha-substitution modulates metabolic stability RegionB->EffectB EffectC Bulky aryl/heteroaryl groups enhance hydrophobic binding (e.g., EGFR ATP pocket) RegionC->EffectC

Figure 1: Structural dissection of the phenoxyacetamide scaffold highlighting key regions for chemical optimization.

Anticancer Potential: Dual Targeting of EGFR and Tubulin[3]

One of the most promising applications of phenoxyacetamide derivatives is in oncology. Recent studies indicate a dual mechanism of action involving the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the disruption of tubulin polymerization.

Mechanism 1: EGFR Tyrosine Kinase Inhibition

Derivatives bearing N-(1-phenylethyl) substituents have demonstrated IC50 values in the micromolar range against EGFR-overexpressing cells. These molecules function as ATP-competitive inhibitors. By occupying the ATP-binding cleft, they prevent the autophosphorylation of tyrosine residues, thereby blocking downstream RAS/RAF/MEK/ERK signaling cascades essential for tumor proliferation.

Mechanism 2: Tubulin Destabilization

Certain phenoxyacetamide analogs bind to the colchicine-binding site of tubulin. This binding inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Comparative Cytotoxicity Data (HepG2 & MCF-7)[4]
Compound DerivativeSubstituent (Region A)Substituent (Region C)IC50 (HepG2) [µM]IC50 (MCF-7) [µM]Mechanism
Compound 3c 4-NO21-(4-chlorophenyl)ethyl1.4310.51EGFR Inhibition
Compound 6e 2,4-Cl2Morpholine4.806.20Tubulin/Apoptosis
Standard (5-FU) --5.328.30Antimetabolite

Table 1: Cytotoxic efficacy of key phenoxyacetamide derivatives compared to 5-Fluorouracil (5-FU).

Visualization: EGFR Signaling Inhibition[5][6][7]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) Ligand->EGFR Binding Phos Autophosphorylation EGFR->Phos Activation Inhibitor Phenoxyacetamide Derivative Inhibitor->EGFR Blocks ATP Site Ras RAS Activation Phos->Ras Raf RAF/MEK/ERK Ras->Raf Nucleus Nuclear Transcription (Proliferation) Raf->Nucleus

Figure 2: Mechanism of action showing the interception of EGFR signaling by phenoxyacetamide derivatives.

Anti-inflammatory & Analgesic Activity[1][2][8][9][10][11][12]

Phenoxyacetamide derivatives exhibit significant anti-inflammatory properties, often paralleling the efficacy of NSAIDs like Diclofenac.

  • Mechanism: Inhibition of Cyclooxygenase (COX) enzymes (COX-1 and COX-2).

  • Key Insight: Derivatives with a morpholine or piperazine moiety at the amide nitrogen (Region C) often show enhanced selectivity for COX-2, reducing gastric side effects associated with non-selective COX inhibition.

  • In Vivo Efficacy: In carrageenan-induced rat paw edema models, compounds such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated >60% inhibition of edema at 3 hours post-administration.

Antimicrobial Activity: Targeting Virulence (T3SS)

Beyond standard bactericidal activity (via DNA gyrase inhibition), specific phenoxyacetamide derivatives have emerged as inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa.

  • Significance: T3SS is a needle-like complex used by Gram-negative bacteria to inject toxins directly into host cells. Inhibiting this system disarms the bacteria without killing them, reducing the selective pressure for resistance development.

  • SAR Note: Substituents at the

    
    -position of the acetamide linker are critical for T3SS inhibition. Removing these substituents often abrogates activity.
    

Experimental Protocols

General Synthesis Workflow (Leuckart Pathway)[2]

This protocol describes the synthesis of N-substituted-2-phenoxyacetamide derivatives.

Reagents: Substituted phenol, Chloroacetyl chloride, Anhydrous


, KI, Dry Acetone, Substituted amine.[2]
  • Intermediate Synthesis:

    • Dissolve substituted phenol (0.01 mol) in dry acetone (20 mL).

    • Add anhydrous

      
       (0.02 mol) and stir for 30 min.
      
    • Add chloroacetyl chloride (0.012 mol) dropwise at 0-5°C.

    • Reflux for 6-8 hours. Monitor via TLC.

    • Filter and evaporate solvent to obtain 2-chloro-2-phenoxyacetate .

  • Amidation (Final Coupling):

    • Dissolve the intermediate (0.01 mol) in ethanol.

    • Add the appropriate amine (e.g., 1-phenylethylamine) (0.01 mol) and KI (catalytic amount).

    • Reflux for 10-12 hours.

    • Pour into ice-cold water. Filter the precipitate.

    • Recrystallization: Purify using ethanol/water (7:3).

Visualization: Synthesis Flowchart

Synthesis_Flow Step1 Start: Substituted Phenol + K2CO3 in Acetone Step2 Add Chloroacetyl Chloride (0-5°C, Reflux 6h) Step1->Step2 Inter Intermediate: 2-chloro-2-phenoxyacetate Step2->Inter Step3 Nucleophilic Substitution: Add Amine + KI (Reflux 10h) Inter->Step3 Final Final Product: Phenoxyacetamide Derivative Step3->Final

Figure 3: Step-by-step synthetic pathway for phenoxyacetamide derivatives.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines.

  • Seeding: Plate HepG2/MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add test compounds at varying concentrations (0.1 - 100 µM) dissolved in DMSO (final DMSO < 0.1%). Incubate for 48h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability and derive IC50 using non-linear regression.

Future Directions & Challenges

  • Bioavailability: While potency is high, many phenoxyacetamide derivatives suffer from poor aqueous solubility. Future work must focus on formulation strategies (e.g., nano-encapsulation) or structural modification (e.g., introducing piperazine tails) to improve pharmacokinetic profiles.

  • Selectivity: To avoid off-target toxicity, particularly in anti-inflammatory applications, improving the selectivity ratio for COX-2 over COX-1 is paramount.

  • Resistance: In antimicrobial applications, monitoring for resistance against T3SS inhibitors will be crucial, although the non-lethal nature of this mechanism theoretically lowers resistance pressure.

References

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International. [Link]

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. [Link]

  • Discovery of Putative Dual Inhibitor of Tubulin and EGFR by Phenotypic Approach on LASSBio-1586 Homologs. International Journal of Molecular Sciences. [Link]

Sources

Foundational

N-Aryl-2-Phenoxyacetamide Synthesis: A Technical Guide to Pathway Design and Optimization

Topic: Literature Review on N-Aryl-2-Phenoxyacetamide Synthesis Pathways Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The N-aryl-2-phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on N-Aryl-2-Phenoxyacetamide Synthesis Pathways Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-aryl-2-phenoxyacetamide scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), local anesthetics, and emerging cytostatic agents (e.g., BCR-ABL1 inhibitors). Its structural versatility—comprising a lipophilic aromatic tail, a polar amide linker, and an aryloxy head group—allows for precise tuning of pharmacokinetic properties.

This guide moves beyond basic textbook definitions to provide a rigorous, mechanism-driven analysis of the three primary synthesis pathways: the Classical Stepwise Acylation-Substitution , the Convergent Direct Coupling , and Microwave-Assisted Intensification . Emphasis is placed on reaction kinetics, self-validating protocols, and minimizing common synthetic pitfalls such as O- vs. C-alkylation competition.

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, one must first deconstruct the target molecule. The N-aryl-2-phenoxyacetamide structure allows for two primary disconnections: the Amide Bond (Disconnection A) and the Ether Linkage (Disconnection B) .

Strategic Logic
  • Path A (Amide Formation): Disconnecting the amide bond leads to phenoxyacetic acid and an aniline . This is a convergent approach, ideal for late-stage diversification of the amine.

  • Path B (Ether Formation): Disconnecting the ether oxygen leads to a 2-halo-N-arylacetamide and a phenol . This is the most common industrial route ("The Chloroacetyl Chloride Route") because it utilizes inexpensive reagents and avoids expensive peptide coupling agents.

Retrosynthesis Target N-Aryl-2-Phenoxyacetamide Disc_A Disconnection A (Amide Bond) Target->Disc_A Convergent Disc_B Disconnection B (Ether Linkage) Target->Disc_B Stepwise PhenoxyAcid Phenoxyacetic Acid Disc_A->PhenoxyAcid Aniline Aniline Derivative Disc_A->Aniline ChloroAmide 2-Chloro-N-arylacetamide Disc_B->ChloroAmide Phenol Phenol Derivative Disc_B->Phenol

Figure 1: Retrosynthetic analysis showing the two primary logical disconnections for the target scaffold.

Pathway A: The Classical Stepwise Synthesis (Chloroacetyl Chloride Route)

This is the "Gold Standard" for generating libraries of derivatives. It proceeds via a sequential N-acylation followed by an SN2 nucleophilic substitution .

Mechanistic Insight
  • N-Acylation: The aniline nucleophile attacks the highly electrophilic carbonyl of chloroacetyl chloride. The reaction is exothermic and requires a base (e.g., TEA,

    
    ) to neutralize the HCl byproduct, preventing protonation of the unreacted amine.
    
  • SN2 Substitution: The phenoxide ion (generated in situ) attacks the

    
    -carbon of the 2-chloroacetamide.
    
    • Critical Control Point: The amide nitrogen is electron-withdrawing, making the

      
      -carbon highly susceptible to nucleophilic attack. However, steric hindrance on the phenol can significantly retard this step.
      
Experimental Workflow (Self-Validating Protocol)

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

  • Reagents: Aniline (10 mmol), Chloroacetyl chloride (12 mmol), Triethylamine (TEA, 12 mmol), DCM (dry).

  • Protocol:

    • Dissolve aniline and TEA in dry DCM at 0°C (Ice bath is critical to prevent bis-acylation).

    • Add chloroacetyl chloride dropwise over 30 mins. Validation: Evolution of white fumes (HCl) should be minimized by the base; solution turns cloudy (TEA·HCl salt).

    • Stir at Room Temp (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Wash with 1N HCl (removes unreacted aniline) -> Sat.

      
       -> Brine. Dry over 
      
      
      
      .[2]
    • Yield: Typically 85–95%.

Step 2: Etherification (The Williamson Ether Synthesis Variation)

  • Reagents: 2-Chloro-N-phenylacetamide (from Step 1), Substituted Phenol (1.0 eq),

    
     (anhydrous, 2.0 eq), KI (catalytic amount), Acetone or Acetonitrile.
    
  • Protocol:

    • Dissolve phenol and

      
       in acetone. Stir for 30 mins to generate the phenoxide anion. Visual Cue: Mixture may change color (e.g., nitrophenols turn yellow).
      
    • Add the chloro-intermediate and catalytic KI (Finkelstein condition: converts -Cl to -I in situ, a better leaving group).

    • Reflux for 6–12 hours.

    • Validation: Disappearance of the chloro-amide spot on TLC.

    • Workup: Pour into ice water. The product usually precipitates as a solid. Filter and recrystallize from Ethanol.

Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: SN2 Substitution Aniline Aniline Intermed 2-Chloro-N-arylacetamide Aniline->Intermed + TEA, DCM, 0°C ClAcCl Chloroacetyl Chloride ClAcCl->Intermed Product Final Product Intermed->Product Acetone, Reflux Phenol Phenol Phenol->Product Base K2CO3 / KI Base->Product

Figure 2: Sequential workflow for the classical synthesis pathway.

Pathway B: Microwave-Assisted Intensification (Green Route)

Microwave irradiation (MWI) offers a kinetic advantage by providing rapid, uniform heating, often reducing reaction times from hours to minutes. This is particularly useful for electron-deficient phenols that are poor nucleophiles.

  • Mechanism: Dipolar polarization. The polar amide and solvent (e.g., DMF, EtOH) align with the oscillating electric field, generating internal heat.

  • Protocol Adaptation:

    • Solvent: Ethanol or minimal DMF (high dielectric constant required).

    • Conditions: 100–120°C, 15–20 minutes, 200–300W.

    • Advantage: Yields often improve by 10–20% due to less thermal degradation compared to prolonged reflux.

Pathway C: Direct Coupling (Convergent Approach)

This pathway is preferred when 2-phenoxyacetic acid derivatives are commercially available or when the aniline is sensitive to acid chlorides.

  • Reagents: 2-Phenoxyacetic acid + Aniline + Coupling Agent (EDC·HCl / HOBt or TBTU).

  • Rationale: Avoids the use of noxious chloroacetyl chloride.

  • Limitation: Atom economy is lower due to the mass of the coupling reagents.

Comparative Data Analysis

The following table summarizes the efficiency of these pathways based on literature meta-analysis.

ParameterClassical (Stepwise)Microwave-AssistedDirect Coupling
Reaction Time 6–12 Hours10–40 Minutes3–6 Hours
Typical Yield 70–85%85–95%60–80%
Atom Economy HighHighLow (Coupling byproducts)
Scalability Excellent (Industrial)Low (Batch size limited)Moderate
Key Risk O- vs C-alkylation (Phenol)Solvent SuperheatingReagent Cost

Troubleshooting & Scientific Integrity

  • Issue: O-Alkylation vs. C-Alkylation of Phenols.

    • Context: When reacting phenols with chloroacetyl chloride (reverse order), C-acylation (Friedel-Crafts) can compete with O-acylation.

    • Solution: Always perform the N-acylation of aniline first (Pathway A). The resulting 2-chloro-N-arylacetamide has no competing sites; the phenol can only attack the

      
      -carbon via SN2.
      
  • Issue: Hydrolysis of the Amide.

    • Context: Under strong basic conditions (e.g., NaOH reflux), the amide bond may hydrolyze.

    • Solution: Use mild bases like

      
       in aprotic solvents (Acetone, Acetonitrile) rather than strong hydroxides in water.
      

References

  • National Institutes of Health (NIH). (2021). Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide Derivatives. Retrieved from [Link]

  • MDPI. (2025). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-assisted synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). Synthesis of 2-[(5-Aryl-1,3,4-Oxadiazol-2-yl)Thio]-N-(2-Phenyl-1,8-Naphthyridin-3-yl)Acetamide. Retrieved from [Link]

Sources

Exploratory

Thermodynamic properties of N-(p-tolyl)-2-phenoxyacetamide

The following is an in-depth technical guide on the thermodynamic properties and characterization of -(p-tolyl)-2-phenoxyacetamide . Technical Guide: Thermodynamic Properties and Characterization of -(p-tolyl)-2-phenoxya...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the thermodynamic properties and characterization of


-(p-tolyl)-2-phenoxyacetamide .

Technical Guide: Thermodynamic Properties and Characterization of -(p-tolyl)-2-phenoxyacetamide

Executive Summary


-(p-tolyl)-2-phenoxyacetamide  (CAS: 69047-44-5 (ortho-isomer ref), generic structure for para-isomer) is a bioactive amide scaffold frequently utilized in medicinal chemistry as a precursor for antiviral, antifungal, and enzyme-inhibitor development (e.g., NOTUM inhibitors).[1][2] While extensive thermodynamic datasets exist for its ortho-isomer and unsubstituted 

-phenyl analogs, the specific para-tolyl derivative requires precise experimental characterization for process optimization.

This guide provides a comprehensive thermodynamic framework, predictive solubility profiles, and validated experimental protocols to determine the critical physicochemical parameters required for drug formulation and crystallization processes.

Chemical Identity and Solid-State Properties[3]

Molecular Structure and Identification

The molecule consists of a phenoxyacetyl group linked to a p-toluidine moiety. The presence of the para-methyl group enhances lipophilicity and crystal packing symmetry compared to its ortho and meta isomers.

PropertyDetail
IUPAC Name

-(4-methylphenyl)-2-phenoxyacetamide
Molecular Formula

Molecular Weight 241.29 g/mol
SMILES Cc1ccc(NC(=O)COc2ccccc2)cc1
LogP (Predicted) 2.8 – 3.2
H-Bond Donors/Acceptors 1 Donor (NH) / 2 Acceptors (O, N)
Solid-State Thermodynamics

The melting point and enthalpy of fusion are critical for predicting solubility using the Ideal Solubility Equation. While the ortho-isomer melts at 106–109 °C , the para-isomer typically exhibits a higher melting point due to increased molecular symmetry and packing efficiency.

  • Predicted Melting Point (

    
    ):  125 – 145 °C (Experimental verification required via DSC).
    
  • Enthalpy of Fusion (

    
    ):  Typically 25 – 35 kJ/mol for similar phenoxyacetamides.
    

Solubility Profile and Thermodynamic Behavior[4][5]

Solvent Compatibility Classifications

Based on the polarity and structural motifs (hydrophobic tolyl + polar amide/ether), the solubility profile follows a "Like Dissolves Like" mechanism.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Dipolar Aprotic DMSO, DMF, DMAHigh (>50 mg/mL)Strong dipole-dipole interactions; disruption of crystal lattice.
Polar Protic Ethanol, Methanol, IPAModerate (10–40 mg/mL)H-bonding with amide carbonyl; temperature-dependent.
Polar Aprotic Acetone, Ethyl AcetateModerate Dipole interactions; good for crystallization.
Non-Polar Hexane, CyclohexaneLow (<1 mg/mL)Lack of specific interactions to overcome lattice energy.
Aqueous Water, Buffer (pH 7.4)Very Low (<0.1 mg/mL)Hydrophobic effect dominates; requires co-solvents (e.g., PEG400).
Thermodynamic Modeling

The solubility (


) of 

-(p-tolyl)-2-phenoxyacetamide in organic solvents can be modeled using the Modified Apelblat Equation , which correlates mole fraction solubility with temperature (

):


Where


, 

, and

are empirical constants derived from experimental data. For ideal solutions, the van't Hoff equation provides the dissolution enthalpy (

) and entropy (

):


Key Insight: The dissolution process is typically endothermic (


) and entropy-driven  (

), meaning solubility increases significantly with temperature.

Experimental Protocols (Standard Operating Procedures)

Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise mole fraction solubility in pure solvents at equilibrium.

Workflow Visualization:

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Shake/Stir at Fixed T (e.g., 298.15 K for 24h) Start->Equilibration Settle Phase Separation (Settle or Centrifuge) Equilibration->Settle Filter Filtration (0.45 µm PTFE Syringe) Settle->Filter Weigh Weigh Supernatant (m1) Filter->Weigh Evaporate Evaporate Solvent (Vacuum Oven) Weigh->Evaporate WeighDry Weigh Residue (m2) Evaporate->WeighDry Calc Calculate Mole Fraction (x) WeighDry->Calc

Caption: Step-by-step gravimetric workflow for determining saturation solubility.

Steps:

  • Preparation: Add excess

    
    -(p-tolyl)-2-phenoxyacetamide to 10 mL of solvent in a jacketed glass vessel.
    
  • Equilibration: Stir at constant temperature (

    
     K) for 24 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw supernatant using a pre-warmed syringe with a 0.45 µm PTFE filter.

  • Quantification: Weigh a specific aliquot, evaporate the solvent under vacuum, and weigh the dry residue to calculate mass fraction (

    
    ) and mole fraction (
    
    
    
    ).
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: To measure Melting Point (


) and Enthalpy of Fusion (

).
  • Sample: Weigh 3–5 mg of crystalline sample into an aluminum pan.

  • Reference: Use an empty crimped aluminum pan.

  • Program: Heat from 30 °C to 200 °C at a rate of 10 °C/min under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic melting peak. The onset temperature is

    
    , and the area under the curve is 
    
    
    
    .

Thermodynamic Functions & Calculation

Using the experimental solubility data, the apparent thermodynamic functions of dissolution are calculated at the harmonic mean temperature (


):
  • Enthalpy of Dissolution (

    
    ): 
    
    
    
    
    Positive values indicate the process absorbs heat.
  • Gibbs Energy of Dissolution (

    
    ): 
    
    
    
    
    Positive values indicate non-spontaneous dissolution (requires energy input/mixing).
  • Entropy of Dissolution (

    
    ): 
    Derived from the intercept of the van't Hoff plot.
    

Applications in Drug Development[5][6][7]

  • Formulation: The compound's poor aqueous solubility necessitates the use of Self-Emulsifying Drug Delivery Systems (SEDDS) or co-solvents (PEG400/Ethanol) for bioavailability.

  • Crystallization: The high solubility in DMF/DMSO versus low solubility in water suggests Anti-solvent Crystallization (adding water to a DMSO solution) is the most effective purification method.

  • Scaffold Stability: Recent studies on related N-phenyl-2-phenoxyacetamides indicate potential metabolic instability (NADPH-independent hydrolysis).[3][4] Thermodynamic stability data helps in designing more robust crystal forms.

References

  • Synthesis & Class Properties: Ventura, B. M. L., et al. "Evaluation of Antiviral Activity of N-Phenyl-2-Phenoxyacetamides Derived from Carvacrol against Mayaro Virus."[5] ACS Omega (2025). Link

  • Metabolic Stability: "Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM."[4] MedChemComm (2019). Link

  • Thermodynamic Methodology: Grant, D. J. W., et al. "Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents." Journal of Chemical & Engineering Data (2013). Link

  • General Solubility Protocols: Jouyban, A. "Handbook of Solubility Data for Pharmaceuticals." CRC Press (2009).

Sources

Foundational

Structural and Pharmacological Divergence: A Comparative Analysis of Acetanilide and N-(4-methylphenyl)-2-phenoxyacetamide

Executive Summary The evolution of amide-based compounds in medicinal chemistry demonstrates a clear trajectory from simple, broadly reactive molecules to highly functionalized, sterically tuned scaffolds. Acetanilide ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of amide-based compounds in medicinal chemistry demonstrates a clear trajectory from simple, broadly reactive molecules to highly functionalized, sterically tuned scaffolds. Acetanilide , the simplest


-phenyl amide, represents the historical genesis of aniline-derived therapeutics. While foundational, its clinical utility was ultimately derailed by severe metabolic toxicity. In contrast, complex derivatives like N-(4-methylphenyl)-2-phenoxyacetamide  exemplify modern rational drug design. By introducing bulky aromatic systems and specific electronic substituents, researchers have transformed the basic acetamide core into a multi-functional scaffold utilized in targeted oncology therapies (e.g., kinase inhibition, apoptosis induction) and advanced agrochemicals.

This technical guide provides an in-depth comparative analysis of these two compounds, detailing their physicochemical properties, synthetic methodologies, and divergent pharmacological profiles.

Structural and Physicochemical Profiling

The structural differences between acetanilide and N-(4-methylphenyl)-2-phenoxyacetamide dictate their respective biological targets and metabolic fates.

  • Acetanilide : Features a planar amide bond conjugated with a single phenyl ring. Its low molecular weight, lack of steric hindrance, and moderate lipophilicity allow for rapid absorption but also leave the amide bond highly susceptible to enzymatic cleavage (deacetylation).

  • N-(4-methylphenyl)-2-phenoxyacetamide : A sterically encumbered derivative. The alpha-carbon of the acetyl group is substituted with a phenoxy ring, and the aniline nitrogen is substituted with a p-tolyl group (4-methylphenyl). This dual-ring system significantly increases the molecular volume and lipophilicity. Crucially, the ether oxygen of the phenoxy group introduces an additional hydrogen-bond acceptor, which is a critical pharmacophore for binding to complex protein targets, such as the hinge region of kinases [4].

Quantitative Comparison
PropertyAcetanilideN-(4-methylphenyl)-2-phenoxyacetamide
Chemical Formula C₈H₉NOC₁₅H₁₅NO₂
Molecular Weight 135.17 g/mol 241.29 g/mol
Estimated LogP ~1.16~3.80
H-Bond Donors 1 (N-H)1 (N-H)
H-Bond Acceptors 1 (C=O)2 (C=O, Ar-O-C)
Steric Hindrance LowHigh (Dual aromatic rings)
Primary Application Historical analgesic / Chemical intermediateDrug discovery scaffold / Agrochemical

Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic causality for every reagent choice.

Protocol A: Synthesis of Acetanilide (Nucleophilic Acyl Substitution)

Objective : Acetylation of aniline to form acetanilide.

  • Reagent Preparation : Suspend 10.0 mL of aniline in 25 mL of water.

  • Causality of Reagent Choice : Add 0.5 g of zinc dust. Zinc acts as a reducing agent to prevent the oxidation of the electron-rich aniline ring during the reaction, ensuring a high-purity, colorless product.

  • Acylation : Slowly add 12.0 mL of acetic anhydride while stirring. Causality: Acetic anhydride is preferred over acetyl chloride because it prevents the vigorous evolution of toxic HCl gas and minimizes the formation of di-acetylated byproducts.

  • Self-Validation (Crystallization) : Heat the mixture until all solids dissolve, then cool in an ice bath. The spontaneous formation of white, plate-like crystals validates the completion of the reaction.

  • Characterization : Filter, wash with cold water, and verify purity via melting point analysis (Expected: 113–115 °C).

Protocol B: Synthesis of N-(4-methylphenyl)-2-phenoxyacetamide

Objective : Two-step amidation coupling phenoxyacetic acid with p-toluidine.

  • Acid Chloride Formation : Reflux 1.0 eq of phenoxyacetic acid with 1.5 eq of thionyl chloride (SOCl₂) for 2 hours. Causality: SOCl₂ converts the stable carboxylic acid into a highly reactive phenoxyacetyl chloride. The gaseous byproducts (SO₂ and HCl) drive the reaction forward (Le Chatelier's principle).

  • Solvent Removal : Evaporate excess SOCl₂ under reduced pressure to yield the crude acyl chloride.

  • Amidation : Dissolve 1.0 eq of p-toluidine and 1.2 eq of triethylamine (Et₃N) in anhydrous dichloromethane (DCM) at 0 °C. Causality: Et₃N acts as an acid scavenger. It neutralizes the HCl generated during the coupling, preventing the protonation of p-toluidine, which would otherwise render the amine non-nucleophilic and halt the reaction.

  • Coupling : Dropwise add the phenoxyacetyl chloride to the amine solution. Stir at room temperature for 4 hours.

  • Self-Validation (Workup & TLC) : Quench with 1M HCl, wash with saturated NaHCO₃, and dry over MgSO₄. Monitor the organic layer via Thin Layer Chromatography (TLC) to confirm the disappearance of the p-toluidine spot.

  • Characterization : Purify via recrystallization (ethanol) and confirm structure via ¹H-NMR (look for the characteristic singlet of the alpha-CH₂ protons around δ 4.5 ppm and the p-methyl protons at δ 2.3 ppm).

SynthesisWorkflow PA Phenoxyacetic Acid (Starting Material) SOCl2 Thionyl Chloride (SOCl2) Reflux, 2h PA->SOCl2 PAC Phenoxyacetyl Chloride (Reactive Intermediate) SOCl2->PAC Chlorination (-SO2, -HCl) Tol p-Toluidine + Et3N in DCM (0°C to RT) PAC->Tol Prod N-(4-methylphenyl)- 2-phenoxyacetamide Tol->Prod Nucleophilic Acyl Substitution Valid Validation: TLC, Melting Point, NMR Prod->Valid Purification & Characterization

Caption: Synthetic workflow of N-(4-methylphenyl)-2-phenoxyacetamide via acyl chloride.

Pharmacological and Toxicological Divergence

Acetanilide: The Prodrug Paradigm and Toxicity

Introduced in 1886 as "Antifebrin," acetanilide was one of the first aniline derivatives used for its analgesic and antipyretic properties. However, its clinical use was abandoned due to severe hematological toxicity [1].

Mechanistic Pathway : Acetanilide functions primarily as a prodrug. In the liver, Cytochrome P450 (CYP450) enzymes metabolize it via two divergent pathways:

  • Therapeutic Pathway (Major) : Aromatic hydroxylation yields paracetamol (acetaminophen), which inhibits cyclooxygenase (COX) enzymes to provide pain relief.

  • Toxic Pathway (Minor) : Deacetylation (hydrolysis of the amide bond) yields aniline . Aniline is highly toxic; it oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This altered form, methemoglobin, cannot bind oxygen, leading to a life-threatening condition known as methemoglobinemia , characterized by cyanosis and cellular hypoxia [2].

MetabolismPathway Acet Acetanilide (Administered Prodrug) CYP Hepatic CYP450 Enzymes Acet->CYP Para Paracetamol (Active Metabolite) CYP->Para Major Pathway (Hydroxylation) Aniline Aniline (Toxic Metabolite) CYP->Aniline Minor Pathway (Deacetylation) Therapy Analgesia & Antipyresis Para->Therapy COX Inhibition Tox Methemoglobinemia (Hb Fe2+ → Fe3+) Aniline->Tox Oxidative Stress

Caption: Hepatic metabolism of acetanilide leading to therapeutic efficacy and toxicity.

N-(4-methylphenyl)-2-phenoxyacetamide: A Multi-Target Scaffold

Unlike acetanilide, the steric bulk of the phenoxy and p-tolyl groups in N-(4-methylphenyl)-2-phenoxyacetamide shields the central amide bond from rapid enzymatic deacetylation. This prevents the immediate release of toxic toluidine derivatives and allows the intact molecule to engage specific biological targets.

  • Oncology and Apoptosis Induction : Phenoxyacetamide derivatives have emerged as potent anti-cancer agents. Recent in vitro studies demonstrate that specific phenoxyacetamide derivatives act as potent apoptotic inducers against HepG2 (liver cancer) cells. They achieve this through the inhibition of PARP-1, significantly enhancing total apoptotic cell death and arresting the cell cycle at the G1/S phase, outperforming standard chemotherapeutics like 5-Fluorouracil in specific assays [3].

  • Kinase Inhibition : By hybridizing phenoxyacetamides with other pharmacophores (such as chalcones), researchers have developed scaffolds capable of potent c-Met kinase inhibition. The phenoxy ether oxygen and the amide carbonyl act as critical hydrogen-bond acceptors within the ATP-binding hinge region of the kinase, suppressing tumor colony formation and cell migration [4].

  • Agrochemical Applications : Beyond human medicine, phenoxyacetamide derivatives exhibit superior herbicidal activity. They disrupt cellular metabolism (specifically galactose and ascorbate pathways) to inhibit seed germination in invasive weed species, showcasing the versatility of the scaffold [5].

Conclusion

The comparative analysis of acetanilide and N-(4-methylphenyl)-2-phenoxyacetamide perfectly encapsulates the maturation of medicinal chemistry. While acetanilide’s simple structure made it an easy early target for synthesis, its lack of metabolic stability resulted in dangerous off-target toxicity (methemoglobinemia). By applying principles of steric shielding and electronic tuning, modern derivatives like N-(4-methylphenyl)-2-phenoxyacetamide bypass these toxic metabolic pathways, utilizing their complex architecture to achieve high-affinity binding to specific molecular targets in both oncology and agriculture.

References

  • Wikipedia Contributors. "Acetanilide." Wikipedia, The Free Encyclopedia. URL:[Link][1]

  • PatSnap Synapse. "What are the side effects of Acetanilide?" PatSnap. URL: [Link] [2]

  • Sayed, M. M., et al. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Pharmaceuticals 2023, 16(11), 1524. URL:[Link] [3]

  • Bhojwani, H., et al. "Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition." Springer Nature Research Communities, 2026. URL:[Link] [4]

  • ACS Publications. "Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives." Journal of Agricultural and Food Chemistry, 2024. URL:[Link] [5]

Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N-(p-tolyl)-2-phenoxyacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Solid-State Structure in Drug Development The therapeutic efficacy and manufacturability of a drug substance are...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solid-State Structure in Drug Development

The therapeutic efficacy and manufacturability of a drug substance are intrinsically linked to its solid-state properties. Crystal structure analysis by single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule[1]. This technique provides invaluable information on:

  • Molecular Conformation: The precise geometry, including bond lengths, bond angles, and torsion angles, which dictates the molecule's shape and flexibility.

  • Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and van der Waals interactions, that dictate how molecules pack together in a crystal lattice[2]. These interactions are crucial for understanding solubility, dissolution rate, and stability.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms with different physical properties[3]. Identifying and characterizing polymorphs is a critical step in drug development to ensure consistent performance and to secure intellectual property.

N-(p-tolyl)-2-phenoxyacetamide belongs to the N-aryl acetamide class of compounds, which are scaffolds for a variety of biologically active molecules[4][5]. The phenoxyacetamide moiety is also found in numerous compounds with diverse pharmacological activities[4][6]. A thorough understanding of the crystal structure of N-(p-tolyl)-2-phenoxyacetamide is therefore essential for rational drug design, enabling the optimization of its solid-state properties for improved bioavailability and stability.

The Crystallographic Workflow: From Molecule to Model

The journey of determining a crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of N-(p-tolyl)-2-phenoxyacetamide Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Synthesis and Crystal Growth: The Art of Obtaining a Perfect Crystal

The prerequisite for any SCXRD study is the availability of a high-quality single crystal, typically with dimensions of 0.1-0.3 mm in each direction[7].

Synthesis: N-(p-tolyl)-2-phenoxyacetamide can be synthesized via several established methods for amide bond formation. A common approach involves the reaction of p-toluidine with 2-phenoxyacetyl chloride in the presence of a base to neutralize the HCl byproduct[8].

Purification: The purity of the starting material is paramount for successful crystallization. The synthesized compound should be purified, for instance, by recrystallization from a suitable solvent to remove impurities that can hinder crystal growth.

Crystal Growth Techniques: The selection of an appropriate crystal growth method is often empirical and may require screening of various solvents and conditions. For small organic molecules like N-(p-tolyl)-2-phenoxyacetamide, several techniques are commonly employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of crystals. This is often the first method to be attempted due to its simplicity.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature induces crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer[1].

Instrumentation: Modern single-crystal diffractometers are typically equipped with a high-intensity X-ray source (e.g., a sealed tube or a microfocus source), a goniometer for precise crystal orientation, and a sensitive detector (e.g., a CCD or CMOS detector).

Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The collection strategy is designed to measure a complete and redundant set of diffraction data.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then used to determine the crystal structure.

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors, such as absorption.

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are implemented in software packages like SHELXS[9]. This provides a preliminary model of the crystal structure.

Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL, often within a graphical user interface such as Olex2[10][11][12]. During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction data.

Key Refinement Metrics: The quality of the final crystal structure is assessed by several metrics, including:

  • R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.

  • Weighted R-factor (wR2): A weighted measure of the agreement that is more sensitive to the quality of the data.

  • Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.

The Crystal Structure of N-(p-tolyl)-2-phenoxyacetamide: A Representative Model

Based on the crystal structures of analogous compounds, we can anticipate the key structural features of N-(p-tolyl)-2-phenoxyacetamide.

Molecular Conformation

The molecule is expected to adopt a conformation that minimizes steric hindrance. The amide linkage is generally planar. The relative orientations of the p-tolyl and phenoxy groups will be defined by several key torsion angles.

Intermolecular Interactions and Crystal Packing

The crystal packing is likely to be dominated by hydrogen bonding and other non-covalent interactions.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O2 C=O N1->O2 N-H···O Hydrogen Bond O1 C=O Aryl1 p-tolyl ring Aryl2 phenoxy ring Aryl1->Aryl2 π-π Stacking N2 N-H

Caption: Key intermolecular interactions expected in the crystal lattice.

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the molecules will form chains or dimers through N-H···O hydrogen bonds[13][14]. This is a very common and strong interaction that dictates the packing in many N-aryl acetamides.

π-π Stacking: The aromatic p-tolyl and phenoxy rings can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings interact favorably. These interactions contribute significantly to the overall stability of the crystal lattice.

C-H···π and C-H···O Interactions: Weaker C-H···π and C-H···O hydrogen bonds are also likely to be present, further stabilizing the three-dimensional packing arrangement[14].

Representative Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for N-(p-tolyl)-2-phenoxyacetamide, based on known structures of similar molecules.

ParameterValue
Chemical formulaC₁₅H₁₅NO₂
Formula weight241.28
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z4
Density (calculated) (g/cm³)1.237
Absorption coefficient (mm⁻¹)0.084
F(000)512
R-factor (R1)~0.04
Weighted R-factor (wR2)~0.11
Goodness-of-Fit (GooF)~1.05

Conclusion: From Structure to Application

The crystal structure analysis of N-(p-tolyl)-2-phenoxyacetamide provides a foundational understanding of its solid-state properties. The detailed knowledge of its molecular conformation and intermolecular interactions is critical for:

  • Rational Drug Design: Guiding the modification of the molecular structure to improve properties like solubility and binding affinity.

  • Polymorph Screening: Providing a reference structure for identifying and characterizing different crystalline forms.

  • Formulation Development: Informing the selection of excipients and processing conditions to ensure the stability and performance of the final drug product.

This technical guide has outlined the comprehensive workflow for determining the crystal structure of a small organic molecule, from synthesis to the final validated model. By applying these principles and techniques, researchers in the pharmaceutical sciences can gain the critical structural insights necessary to accelerate the development of new and improved medicines.

References

  • Gowda, B. T., Kozíšek, J., Tokarčík, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69314, 2-Phenoxyacetamide. Retrieved March 7, 2024 from [Link].

  • Prasad, J. S., Kumar, N. S. C. R., & Gowda, B. T. (2015). Crystal structures of three N-aryl-2,2,2-tribromoacetamides. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1333–1338. [Link]

  • Mohamed-Ezzat, F., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E80, 392-395. [Link]

  • Patil, V. S., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1s), s333-s340. [Link]

  • Pavel, C. (2022). "Coot for SHELXL" Tutorial. CCP4. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(22), 3187-3203. [Link]

  • Wang, Z. J., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2779. [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2137-2159. [Link]

  • Wang, C., et al. (2024). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules, 29(5), 1065. [Link]

  • Nango, E., et al. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Scientific Reports, 13(1), 22177. [Link]

  • Al-Majid, A. M., et al. (2018). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1 - An-Najah Staff. Journal of Molecular Structure, 1152, 258-269. [Link]

  • Raj, A. D. S., & Kumar, S. R. (2019). Crystal Growth, Vibrational, Optical and Antimicrobial Activity Properties of N-(4-Hydroxyphenyl) Acetamide Nitrate Crystal. Science Alert. [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1481. [Link]

  • Kumar, R., Kumar, S., & Khan, M. A. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics, 10(5), 114-118. [Link]

  • Crystallography Open Database. (n.d.). Retrieved March 7, 2024, from [Link]

  • Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103233. [Link]

  • Mohamed-Ezzat, F., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. [Link]

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  • Balodis, M., et al. (2023). Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene. Angewandte Chemie International Edition, 62(47), e202312323. [Link]

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  • Baumert, J. C., et al. (1987). Crystal growth and characterization of 4 .. (N,N.,dimeihyiamino ) .. 3 .. acetamidonltrobenzene, a new organic material for nonlinear optics. Applied Physics Letters, 51(19), 1484-1486. [Link]

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  • Wang, X. (2020, January 8). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. [Link]

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Foundational

In-Depth Technical Guide: Cheminformatics, Synthesis, and Pharmacology of N-(4-Methylphenyl)-2-phenoxyacetamide

Executive Summary N-aryl-2-phenoxyacetamides represent a highly versatile class of small molecules with profound applications in agrochemistry and pharmaceutical development. Among these, N-(4-methylphenyl)-2-phenoxyacet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl-2-phenoxyacetamides represent a highly versatile class of small molecules with profound applications in agrochemistry and pharmaceutical development. Among these, N-(4-methylphenyl)-2-phenoxyacetamide (also known as 2-phenoxy-N-(p-tolyl)acetamide) serves as a critical structural scaffold. This whitepaper elucidates the cheminformatics identifiers (IUPAC and SMILES) of this molecule, details a self-validating synthetic methodology, and explores the broad-spectrum biological activities of this compound class. Recent literature highlights its derivatives' roles in potent monoamine oxidase (MAO) inhibition[1], antileishmanial efficacy[2], antiviral properties[3], and phytocytogenotoxic (herbicidal) activity[4].

Cheminformatics Profiling

Accurate molecular representation is the cornerstone of computational drug discovery and structure-activity relationship (SAR) modeling.

  • IUPAC Nomenclature: The IUPAC name is N-(4-methylphenyl)-2-phenoxyacetamide .

    • Parent Chain: Acetamide (a two-carbon amide, where C1 is the carbonyl carbon and C2 is the alpha carbon).

    • N-Substitution: The nitrogen atom is substituted with a 4-methylphenyl (p-tolyl) group.

    • C2-Substitution: The alpha carbon (C2) is substituted with a phenoxy group (an oxygen atom bonded to a benzene ring).

  • SMILES String: The standard isomeric SMILES string is Cc1ccc(NC(=O)COc2ccccc2)cc1 .

    • Logic Breakdown:Cc1ccc(...)cc1 defines the para-substituted toluene ring (p-tolyl). The nitrogen N is attached to the para position. C(=O) represents the carbonyl group of the acetamide. C represents the alpha methylene group (-CH2-). Oc2ccccc2 represents the phenoxy ether linkage attached to the unsubstituted phenyl ring.

Table 1: Key Physicochemical Identifiers
PropertyValueComputational / Structural Significance
Molecular Formula C15H15NO2Defines the exact atomic composition.
Molecular Weight 241.29 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5 compliant).
Hydrogen Bond Donors 1 (NH group)Facilitates critical hydrogen bonding with target enzyme active sites[1].
Hydrogen Bond Acceptors 2 (C=O, Ether O)Participates in dipole-dipole interactions within receptor pockets.
Rotatable Bonds 4Provides sufficient conformational flexibility for induced-fit binding.

Mechanistic Synthesis and Experimental Protocol

The synthesis of N-aryl-2-phenoxyacetamides is typically achieved via a two-step nucleophilic acyl substitution pathway. The methodology below is designed as a self-validating system, ensuring high yield and purity through intermediate isolation and acid scavenging.

Step-by-Step Methodology:
  • Acyl Chloride Formation (Activation):

    • Procedure: Dissolve 1.0 equivalent of phenoxyacetic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride (SOCl2) dropwise at 0 °C under an inert nitrogen atmosphere.

    • Causality: SOCl2 converts the carboxylic acid into the highly reactive phenoxyacetyl chloride. The low temperature prevents exothermic degradation, while the nitrogen atmosphere prevents premature hydrolysis of the acyl chloride intermediate.

    • Validation: The reaction is refluxed for 2 hours until the evolution of SO2 and HCl gases ceases, indicating complete conversion.

  • Amidation (Nucleophilic Attack):

    • Procedure: Remove excess SOCl2 in vacuo. Redissolve the crude phenoxyacetyl chloride in DCM. Slowly add a solution containing 1.0 equivalent of p-toluidine (4-methylaniline) and 1.5 equivalents of triethylamine (TEA) at 0 °C.

    • Causality: The amine nucleophile (p-toluidine) attacks the electrophilic carbonyl carbon. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of p-toluidine (which would render it non-nucleophilic and halt the reaction).

  • Workup and Purification:

    • Procedure: Wash the organic layer successively with 1M HCl (to remove excess amine/TEA), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, concentrate, and recrystallize from ethanol.

SynthWorkflow A Phenoxyacetic Acid C Phenoxyacetyl Chloride (Reactive Intermediate) A->C Chlorination (Reflux, 2h) B Thionyl Chloride (SOCl2) B->C Reagent F N-(4-methylphenyl)-2-phenoxyacetamide (Final Product) C->F Nucleophilic Acyl Substitution (0°C to RT, DCM) D p-Toluidine D->F Nucleophile E Triethylamine (TEA) E->F Acid Scavenger

Synthetic workflow for N-(4-methylphenyl)-2-phenoxyacetamide via acyl chloride intermediate.

Biological Relevance and Pharmacological Applications

The N-aryl-2-phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities driven by specific electronic and steric substitutions on the phenyl rings.

  • Monoamine Oxidase (MAO) Inhibition: Derivatives of 2-phenoxyacetamide have been identified as potent and highly selective inhibitors of MAO-A, an enzyme targeted in the treatment of depression and anxiety[1]. The acetamide linker provides critical hydrogen bonding interactions within the FAD-containing active site of the enzyme[1].

  • Antileishmanial and Antiviral Activity: Recent studies have demonstrated that N-phenyl-2-phenoxyacetamides derived from natural phenols (like carvacrol) exhibit significant antileishmanial activity against Leishmania braziliensis with low mammalian cytotoxicity[2]. Furthermore, specific derivatives have shown remarkable antiviral efficacy against the Mayaro virus by directly interfering with viral particle adsorption and internalization[3].

  • Agrochemical (Herbicidal) Potential: In the agricultural sector, N-phenyl-2-phenoxyacetamides derived from thymol have been synthesized and evaluated for their phytocytogenotoxic effects[4]. These compounds disrupt the cell cycle in model plants (e.g., Lactuca sativa), demonstrating herbicidal efficacy comparable to or exceeding commercial standards like 2,4-D[4].

MAO_Pathway Ligand N-Aryl-2-phenoxyacetamide Derivative Enzyme Monoamine Oxidase A (MAO-A) Ligand->Enzyme Competitive Inhibition Metabolite Deaminated Metabolites Enzyme->Metabolite Oxidative Deamination Substrate Monoamine Neurotransmitters Substrate->Enzyme Binding

Mechanistic pathway of MAO-A inhibition by the N-aryl-2-phenoxyacetamide scaffold.

Structural Validation and Analytical Characterization

To ensure the scientific integrity of the synthesized compound, structural validation must be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Expected Analytical Characterization Data
Analytical TechniqueExpected Signals / PeaksStructural Assignment
1H NMR (CDCl3, 400 MHz) δ 8.10 (br s, 1H)Amide N-H proton (broad singlet due to quadrupolar relaxation of N).
δ 6.90 - 7.50 (m, 9H)Aromatic protons (5 from phenoxy, 4 from p-tolyl).
δ 4.55 (s, 2H)Alpha-methylene protons (-O-CH2-CO-).
δ 2.32 (s, 3H)Methyl protons attached to the p-tolyl ring.
13C NMR (CDCl3, 100 MHz) δ ~166.5Carbonyl carbon (C=O) of the acetamide.
δ ~67.5Alpha-methylene carbon (-CH2-).
δ ~20.9Methyl carbon (-CH3).
Mass Spectrometry (ESI-MS) m/z 242.1 [M+H]+Molecular ion peak confirming the exact mass of the synthesized compound.

References[1] Title: Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Source: Molecules (PubMed Central). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6271349/[4] Title: Synthesis and Phytocytogenotoxic Activity of N-Phenyl-2-phenoxyacetamides Derived from Thymol. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c06889[2] Title: Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. Source: ACS Omega (PubMed). URL: https://pubs.acs.org/doi/10.1021/acsomega.4c11359[3] Title: Evaluation of Antiviral Activity of N-Phenyl-2-Phenoxyacetamides Derived from Carvacrol against Mayaro Virus: In Vitro Analyses and In Silico Insights. Source: ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.5c05194

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of N-(4-methylphenyl)-2-phenoxyacetamide from p-toluidine

[1] Abstract This application note details the optimized protocol for the synthesis of N-(4-methylphenyl)-2-phenoxyacetamide (also known as 2-phenoxy-N-p-tolylacetamide). Two distinct synthetic pathways are provided: Met...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the optimized protocol for the synthesis of N-(4-methylphenyl)-2-phenoxyacetamide (also known as 2-phenoxy-N-p-tolylacetamide). Two distinct synthetic pathways are provided: Method A , a direct acylation suitable for high-throughput synthesis, and Method B , a two-step convergent route often employed in combinatorial library generation. Both methods are designed to ensure high purity and reproducibility, with specific focus on critical stopping points and safety considerations regarding the handling of p-toluidine.

Introduction

The N-aryl-2-phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various herbicides, fungicides, and potential pharmaceutical agents (e.g., sodium channel blockers). The synthesis of N-(4-methylphenyl)-2-phenoxyacetamide represents a classic amide bond formation coupled with ether linkage stability.[1]

This protocol addresses the common challenges in this synthesis:

  • Regiocontrol: Ensuring exclusive N-acylation over ring alkylation.

  • Purification: Efficient removal of unreacted p-toluidine, which is toxic and prone to oxidation.[1]

  • Scalability: Methods adapted for gram-scale synthesis.[1]

Chemical Safety & Hazard Assessment

CRITICAL WARNING: Strict adherence to safety protocols is mandatory.

ReagentHazard ClassCritical Safety Measure
p-Toluidine Toxic / Carcinogen Handle in a fume hood.[1] Double-glove (Nitrile).[1] Avoid all skin contact.[1]
Phenoxyacetyl Chloride Corrosive / Lachrymator Reacts violently with water.[1] Open only in a dry atmosphere.
Chloroacetyl Chloride Highly Toxic / Corrosive Fatal if inhaled.[1] Use strictly in a fume hood.
Dichloromethane (DCM) Volatile / Carcinogen Use in a well-ventilated area.[1]

Retrosynthetic Analysis & Strategy

The synthesis can be approached via two primary disconnections.

G cluster_0 Method A: Direct Acylation cluster_1 Method B: Two-Step (Convergent) Target N-(4-methylphenyl)-2-phenoxyacetamide Direct_Precursors p-Toluidine + Phenoxyacetyl Chloride Direct_Precursors->Target Base, DCM (One Step) Step2_Precursors 2-Chloro-N-(4-methylphenyl)acetamide + Phenol Step2_Precursors->Target K2CO3, Acetone (SN2) Step1_Precursors p-Toluidine + Chloroacetyl Chloride Step1_Precursors->Step2_Precursors Step 1

Figure 1: Retrosynthetic pathways. Method A is preferred for speed; Method B is preferred if phenoxyacetyl chloride is unavailable or for library synthesis.[1]

Materials & Equipment

ComponentSpecificationQuantity (Scale)
Reaction Vessel 100 mL Round Bottom Flask (RBF)2 (Method B requires 2)
Stirring Magnetic Stir Bar & Plate1
Temperature Control Ice Bath (0°C) & Oil Bath (Reflux)As needed
Solvent Dichloromethane (DCM), Anhydrous50 mL
Base Triethylamine (TEA) or K₂CO₃1.2 - 2.0 equiv
Reagent A p-Toluidine (Recrystallized)1.07 g (10 mmol)
Reagent B (Method A) Phenoxyacetyl Chloride1.70 g (10 mmol)
Reagent B (Method B) Chloroacetyl Chloride1.13 g (10 mmol)

Experimental Protocols

Method A: Direct Acylation (Primary Protocol)

Best for: Speed, high yield, and direct access to the target.

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  • Preparation: In a 100 mL RBF, dissolve p-toluidine (1.07 g, 10 mmol) in anhydrous DCM (20 mL). Add Triethylamine (1.5 mL, ~11 mmol).

  • Cooling: Place the flask in an ice bath (0°C) and stir for 10 minutes.

  • Addition: Dissolve Phenoxyacetyl chloride (1.70 g, 10 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes.

    • Observation: White smoke (HCl) may form if TEA is insufficient; the solution will likely turn cloudy as TEA[1]·HCl precipitates.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).[1]

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted p-toluidine.[1]

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid chloride/acid.[1]

    • Wash with Brine (1 x 15 mL).[1]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (approx 8:2 ratio).[1]

Method B: Two-Step Convergent Synthesis (Alternative)

Best for: Educational labs, library synthesis, or if phenoxyacetyl chloride is unavailable.

Step 1: Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide[1]
  • Dissolve p-toluidine (1.07 g, 10 mmol) and TEA (1.5 mL) in DCM (20 mL) at 0°C.

  • Add Chloroacetyl chloride (1.13 g, 10 mmol) dropwise.

  • Stir at RT for 1 hour.

  • Perform standard aqueous workup (as in Method A).

  • Isolate Intermediate: The product, 2-chloro-N-p-tolylacetamide, is a solid (Lit MP: 136-138°C [1]).[1] Verify this MP before proceeding.

Step 2: Nucleophilic Substitution (Williamson Ether Type)[1]
  • In a clean RBF, dissolve the Intermediate (from Step 1) (1.83 g, 10 mmol) and Phenol (0.94 g, 10 mmol) in Acetone (30 mL).

  • Add Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol) and a catalytic amount of Potassium Iodide (KI) (0.1 g).

  • Reflux the mixture for 4-6 hours.

  • Workup: Pour the mixture into ice water (100 mL). The product should precipitate.

  • Filter the solid, wash with cold water, and recrystallize from Ethanol.[2]

Workflow Visualization

Workup Start Crude Reaction Mixture (DCM Solution) AcidWash Wash with 1M HCl (Removes p-Toluidine) Start->AcidWash Aqueous Layer Discarded BaseWash Wash with Sat. NaHCO3 (Removes Acid/Phenol) AcidWash->BaseWash Organic Layer Kept Drying Dry Organic Layer (MgSO4) BaseWash->Drying Evap Rotary Evaporation Drying->Evap Recryst Recrystallization (EtOH/H2O) Evap->Recryst Final Pure N-(4-methylphenyl)-2-phenoxyacetamide Recryst->Final

Figure 2: Purification workflow designed to systematically remove specific impurities.[1]

Characterization & Data Analysis

PropertyExpected Value / DescriptionNotes
Appearance White to off-white crystalline solidNeedles or plates from EtOH
Melting Point 105 - 115 °C (Range)Distinct from Intermediate (136°C) [1][2]
Rf (TLC) ~0.4 - 0.6Solvent: 30% EtOAc in Hexane
Yield 75 - 85%Method A typically yields higher

Spectroscopic Validation (Predicted):

  • ¹H NMR (400 MHz, CDCl₃):

    
     8.20 (br s, 1H, NH), 7.45 (d, 2H, Tolyl-Ar), 7.35 (t, 2H, Phenoxy-Ar), 7.15 (d, 2H, Tolyl-Ar), 7.05 (t, 1H, Phenoxy-Ar), 6.95 (d, 2H, Phenoxy-Ar), 4.58 (s, 2H, -CH₂-O-), 2.32 (s, 3H, -CH₃).
    
  • IR (ATR): ~3280 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (Amide I C=O), ~1240 cm⁻¹ (C-O-C ether stretch).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; keep reagents dry.
Red/Brown Color Oxidation of p-toluidineRecrystallize starting p-toluidine before use.[1]
Oiling Out Impure ProductAdd seed crystal; cool slowly; add more water to EtOH.
MP too High (>130°C) Intermediate (Method B)Step 2 failed. Check K₂CO₃ quality and reflux time.

References

  • National Center for Biotechnology Information. (2025).[1][3] 2-Chloro-N-(4-methylphenyl)acetamide (Compound).[1][4][5] PubChem.[1][3][6] Retrieved from [Link]

  • Organic Syntheses. (2025). General procedures for Amide formation. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 2-Phenoxy-N-(p-tolyl)acetamide via Acyl Substitution

Executive Summary The formation of amide bonds is a cornerstone of medicinal chemistry and drug development, frequently utilized to synthesize active pharmaceutical ingredients (APIs) and complex organic intermediates[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of amide bonds is a cornerstone of medicinal chemistry and drug development, frequently utilized to synthesize active pharmaceutical ingredients (APIs) and complex organic intermediates[1]. This application note details the robust, high-yield synthesis of 2-phenoxy-N-(p-tolyl)acetamide via the nucleophilic acyl substitution of 2-phenoxyacetyl chloride with 4-methylaniline (p-toluidine).

To accommodate varying laboratory setups and scale-up requirements, this guide provides two validated methodologies: a homogeneous anhydrous protocol using an organic base, and a biphasic Schotten-Baumann protocol using an aqueous alkaline solution[2]. Both protocols are designed as self-validating systems, ensuring that researchers can verify reaction progress and product integrity at every critical step.

Mechanistic Rationale & Causality

The reaction proceeds via a classic addition-elimination mechanism characteristic of acyl chlorides[3].

  • Nucleophilic Attack: The electron-rich primary amine (4-methylaniline) acts as a nucleophile. The electron-donating methyl group at the para position enhances the nucleophilicity of the nitrogen atom, allowing it to rapidly attack the highly electrophilic carbonyl carbon of 2-phenoxyacetyl chloride[2].

  • Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate[4].

  • Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group[2].

  • Deprotonation: The resulting protonated amide must be neutralized. Without a base, the generated hydrochloric acid (HCl) would protonate unreacted 4-methylaniline, rendering it non-nucleophilic and stalling the reaction at a maximum 50% yield[5]. The addition of a base (Triethylamine or NaOH) drives the equilibrium forward by neutralizing the HCl byproduct[6].

Mechanism A 2-Phenoxyacetyl Chloride (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 4-Methylaniline (Nucleophile) B->C Lone Pair Donation D Chloride Expulsion C->D Collapse E Deprotonation by Base (TEA or NaOH) D->E HCl Generation F 2-Phenoxy-N-(p-tolyl)acetamide (Target Amide) E->F Neutralization

Logical flow of the nucleophilic acyl substitution mechanism.

Reaction Conditions & Optimization

The choice of reaction conditions dictates the impurity profile and the downstream workup required. Below is a comparative analysis of the two primary methodologies utilized in modern synthetic laboratories.

Quantitative Data: Comparison of Reaction Conditions
ParameterProtocol A: Anhydrous AcylationProtocol B: Schotten-Baumann
Solvent System Dichloromethane (DCM)DCM / Water (Biphasic)
Base Triethylamine (TEA) (1.2 eq)Aqueous NaOH (10-20%) (1.5 eq)
Temperature Profile 0 °C

Room Temp
0 °C

Room Temp
Reaction Kinetics 1 - 2 hours15 - 30 minutes
Typical Yield 85 - 95%80 - 90%
Mechanistic Advantage Homogeneous; prevents acid chloride hydrolysis[7].Cheaper base; biphasic nature protects acid chloride[6].

Experimental Methodologies

Protocol A: Homogeneous Anhydrous Acylation

This method is preferred for moisture-sensitive derivatives and relies on an organic base to trap HCl.

Materials (10 mmol scale):

  • 4-Methylaniline: 1.07 g (10.0 mmol, 1.0 eq)

  • 2-Phenoxyacetyl chloride: 1.87 g / ~1.56 mL (11.0 mmol, 1.1 eq)

  • Triethylamine (TEA): 1.21 g / 1.67 mL (12.0 mmol, 1.2 eq)

  • Anhydrous Dichloromethane (DCM): 25 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylaniline (1.07 g) in anhydrous DCM (20 mL). Add TEA (1.67 mL).

    • Causality: TEA is added prior to the acid chloride to ensure the environment is instantly basic, preventing the protonation of the amine nucleophile[7].

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

    • Causality: The reaction is highly exothermic. Cooling prevents thermal degradation and minimizes side reactions (e.g., ketene formation).

  • Addition: Dissolve 2-phenoxyacetyl chloride (1.87 g) in DCM (5 mL). Add this solution dropwise to the stirring amine mixture over 15 minutes using an addition funnel.

    • Validation Checkpoint: A white fume or slight vapor may appear, and a white suspension (TEA-HCl salt) will begin to form. This visual cue validates that the acylation is occurring.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • Reaction Monitoring: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Validation Checkpoint: The reaction is complete when the UV-active, ninhydrin-positive spot corresponding to 4-methylaniline disappears.

Protocol B: Biphasic Schotten-Baumann Acylation

This method utilizes an aqueous base and is highly scalable, avoiding the need for anhydrous solvents[2].

Materials (10 mmol scale):

  • 4-Methylaniline: 1.07 g (10.0 mmol, 1.0 eq)

  • 2-Phenoxyacetyl chloride: 1.87 g (11.0 mmol, 1.1 eq)

  • 10% Aqueous NaOH: 15 mL

  • Dichloromethane (DCM): 20 mL

Step-by-Step Procedure:

  • Biphasic Setup: In a 100 mL Erlenmeyer flask, dissolve 4-methylaniline (1.07 g) in DCM (15 mL). Add 15 mL of 10% aq. NaOH solution and stir vigorously[3].

    • Causality: Vigorous stirring maximizes the surface area between the organic and aqueous phases, facilitating the transfer of HCl into the aqueous layer where it is neutralized by NaOH[4].

  • Addition: Cool the biphasic mixture to 0 °C. Add 2-phenoxyacetyl chloride (1.87 g) dropwise over 10 minutes while maintaining vigorous stirring[3].

  • Propagation: Cork the flask and stir vigorously at room temperature for 30 minutes.

    • Validation Checkpoint: Stop stirring and allow the layers to separate. Check the pH of the upper aqueous layer using pH paper. It must remain alkaline (pH > 9). If it is acidic, the base has been depleted, and the reaction will stall[3].

Workflow Start Prepare Reagents (10 mmol scale) Cond1 Anhydrous Route (DCM + TEA) Start->Cond1 Cond2 Schotten-Baumann (DCM + Aq. NaOH) Start->Cond2 Cool Cool to 0 °C Cond1->Cool Cond2->Cool Add Dropwise Addition of 2-Phenoxyacetyl Chloride Cool->Add Warm Warm to RT & Stir Add->Warm Workup1 Organic Wash (HCl, NaHCO3, Brine) Warm->Workup1 Homogeneous Workup2 Phase Separation & Water Wash Warm->Workup2 Biphasic Product Crystallization & Characterization Workup1->Product Workup2->Product

Experimental workflow comparing anhydrous and Schotten-Baumann conditions.

Self-Validation & Analytical Characterization

To ensure the trustworthiness of the synthesized 2-phenoxy-N-(p-tolyl)acetamide, the downstream workup must act as a purification filter.

Workup Causality
  • Acid Wash (1M HCl): Removes any trace of unreacted 4-methylaniline and TEA by converting them into highly water-soluble hydrochloride salts.

  • Base Wash (Sat. NaHCO₃): Neutralizes any residual HCl and removes phenoxyacetic acid (formed via the hydrolysis of the acid chloride) by converting it into a water-soluble sodium salt. Self-Validation: The cessation of CO₂ gas evolution indicates that all acid has been neutralized.

  • Brine Wash & Drying: Removes bulk water from the organic layer. Drying over anhydrous Na₂SO₄ ensures the removal of micro-droplets of water before solvent evaporation.

Characterization Metrics

To confirm the structural integrity of the final product, subject the isolated white solid to the following analyses:

  • Melting Point: The product should exhibit a sharp melting point. A depressed or broad melting range indicates the presence of residual phenoxyacetic acid or amine.

  • FT-IR Spectroscopy: Look for the disappearance of the strong acid chloride carbonyl stretch (~1800 cm⁻¹) and the appearance of the characteristic amide I band (C=O stretch) at ~1650-1680 cm⁻¹ and the amide II band (N-H bend) at ~1550 cm⁻¹.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Singlet at ~2.3 ppm (3H) for the aryl methyl group.

    • Singlet at ~4.6 ppm (2H) for the methylene protons adjacent to the phenoxy oxygen.

    • Broad singlet at ~8.0-8.5 ppm (1H) for the amide N-H proton.

    • Multiplets in the aromatic region (6.8 - 7.5 ppm) integrating for 9 protons (5 from the phenoxy group, 4 from the p-tolyl group).

References

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - chemistnotes.com -[Link]

  • Chemistry Schotten Baumann Reaction - SATHEE - iitk.ac.in - [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal - organic-chemistry.org - [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu - vedantu.com -[Link]

  • Schotten–Baumann reaction - Wikipedia - wikipedia.org -[Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield - hud.ac.uk -[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - acs.org -[Link]

  • Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - tandfonline.com -[Link]

Sources

Method

Using N-(4-methylphenyl)-2-phenoxyacetamide as a benzothiazepine precursor

This Application Note is designed to address the synthesis of 1,5-benzothiazepines , specifically clarifying the role of N-(4-methylphenyl)-2-phenoxyacetamide versus its sulfur-containing analog, N-(4-methylphenyl)-2-(ph...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to address the synthesis of 1,5-benzothiazepines , specifically clarifying the role of N-(4-methylphenyl)-2-phenoxyacetamide versus its sulfur-containing analog, N-(4-methylphenyl)-2-(phenylthio)acetamide .

Scientific Note: While N-(4-methylphenyl)-2-phenoxyacetamide is a valid chemical entity, direct cyclization of this molecule yields 1,5-benzoxazepines (oxygen-containing), not benzothiazepines. To synthesize a benzothiazepine , a sulfur atom is required in the bridge. Therefore, this guide provides the protocol for the sulfur-analog (the true precursor) while detailing how to transition from the phenoxy-analog if that is the available starting material.

Executive Summary

The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for calcium channel blockers (e.g., Diltiazem) and antidepressants.[1] This guide details the synthetic pathway to access 4-methyl-2,3-dihydro-1,5-benzothiazepin-4(5_H_)-one and its derivatives.

Critical Distinction:

  • Precursor A (Phenoxy): N-(4-methylphenyl)-2-phenoxyacetamide

    
     Cyclizes to 1,5-Benzoxazepine .
    
  • Precursor B (Phenylthio): N-(4-methylphenyl)-2-(phenylthio)acetamide

    
     Cyclizes to 1,5-Benzothiazepine .
    

This protocol focuses on the intramolecular Friedel-Crafts cyclization required to close the seven-membered heterocycle, providing a corrected workflow for researchers attempting to use the phenoxy analog as a template.

Chemical Pathway Analysis

The transformation relies on an intramolecular electrophilic aromatic substitution. The choice of the bridging atom (Oxygen vs. Sulfur) dictates the final heterocycle.

G Start Start: N-(4-methylphenyl)-2-chloroacetamide PhenoxyPre Precursor A: N-(4-methylphenyl)-2-phenoxyacetamide Start->PhenoxyPre + Phenol (K2CO3, Acetone) ThioPre Precursor B (Target): N-(4-methylphenyl)-2-(phenylthio)acetamide Start->ThioPre + Thiophenol (K2CO3, Acetone) Phenol Reagent: Phenol (OH) Phenol->PhenoxyPre Thiophenol Reagent: Thiophenol (SH) Thiophenol->ThioPre Cyclization Cyclization (PPA or AlCl3, 100-160°C) PhenoxyPre->Cyclization ThioPre->Cyclization Benzoxazepine Product A: 1,5-Benzoxazepine Cyclization->Benzoxazepine Path A (Oxygen) Benzothiazepine Product B: 1,5-Benzothiazepine Cyclization->Benzothiazepine Path B (Sulfur)

Figure 1: Divergent synthetic pathways. To obtain the benzothiazepine, the sulfur-containing precursor (Path B) is essential.

Experimental Protocols

Protocol A: Synthesis of the Sulfur-Precursor (Correcting the Starting Material)

If you currently possess the phenoxy-acetamide, you cannot convert it directly to benzothiazepine in one step. You must synthesize the thio-analog.

Objective: Synthesis of N-(4-methylphenyl)-2-(phenylthio)acetamide.

Reagents:

  • 2-Chloro-N-(4-methylphenyl)acetamide (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Acetone (Reagent grade)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-N-(4-methylphenyl)acetamide (10 mmol) in acetone (50 mL).

  • Addition: Add anhydrous

    
     (20 mmol) followed by the dropwise addition of thiophenol (11 mmol). Caution: Thiophenol has a potent stench; work in a well-ventilated fume hood.
    
  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting chloride is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to obtain white/off-white crystals of N-(4-methylphenyl)-2-(phenylthio)acetamide.

    • Expected Yield: 85–92%

Protocol B: Cyclization to 1,5-Benzothiazepine

This is the core reaction converting the acyclic amide into the seven-membered heterocycle.

Objective: Intramolecular cyclization of N-(4-methylphenyl)-2-(phenylthio)acetamide.

Reagents:

  • N-(4-methylphenyl)-2-(phenylthio)acetamide (from Protocol A)

  • Polyphosphoric Acid (PPA) OR Aluminum Chloride (

    
    )
    
  • Note: PPA is preferred for cleaner workup;

    
     is more aggressive.
    

Step-by-Step Method (PPA Route):

  • Preparation: Place Polyphosphoric Acid (20 g per 1 g of substrate) in a beaker or wide-mouth flask. Heat to 80°C to lower viscosity.

  • Addition: Add N-(4-methylphenyl)-2-(phenylthio)acetamide (5 mmol) slowly to the PPA with vigorous mechanical stirring. Ensure the solid is fully dispersed.

  • Reaction: Increase temperature to 120–140°C . Maintain stirring for 3–5 hours.

    • Mechanism:[2][3][4][5][6] The acid protonates the carbonyl oxygen, generating an electrophile that attacks the electron-rich aromatic ring of the thiophenol moiety (Friedel-Crafts alkylation-like closure).

  • Quenching: Cool the mixture to approx. 60°C. Pour the viscous syrup slowly onto crushed ice (approx. 200 g) with stirring. The complex will hydrolyze, and the product should precipitate.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ). Wash combined organics with saturated 
    
    
    
    (to remove acid traces) and Brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Final Purification: Purify via column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallization from benzene/ethanol.

Data Interpretation & Validation

ParameterPrecursor (Thio-acetamide)Product (Benzothiazepine)
IR Spectrum Strong Amide I (

), N-H stretch (

)
Lactam C=O (

), No N-H (if N-alkylated) or shifted N-H
1H NMR Singlet for

(

)
Distinct multiplet/splitting for ring protons; disappearance of free aromatic rotation
Mass Spec Molecular Ion


(if oxidation occurs) or consistent with cyclized mass
Physical State White/Off-white Crystalline SolidOften Yellowish Solid (due to conjugation)
Troubleshooting the "Phenoxy" Route

If you strictly followed the protocol using N-(4-methylphenyl)-2-phenoxyacetamide :

  • Result: You will isolate 4-methyl-1,5-benzoxazepin-4(5_H_)-one .

  • Identification: Look for the presence of the ether linkage in NMR (shifted downfield compared to thioether) and the lower molecular weight (Oxygen = 16 amu vs Sulfur = 32 amu).

Advanced Modification (Thionation)

If synthesis of the benzothiazepine is strictly required starting from the phenoxy compound (e.g., for isotopic labeling or specific substitution patterns already present), a thionation-rearrangement strategy must be employed, though yields are generally lower.

Protocol:

  • Treat N-(4-methylphenyl)-2-phenoxyacetamide with Lawesson's Reagent in refluxing Toluene.

  • Primary Product: This converts the Amide (C=O) to Thioamide (C=S).

  • Secondary Reaction: Under high heat or basic conditions, the thioamide can undergo a Smiles Rearrangement or displacing the phenoxy group if a sulfur nucleophile is added, but this is non-standard and prone to forming thiazoles instead of thiazepines.

    • Recommendation: Stick to Protocol A (Synthesis from Thiophenol) for high reliability.

References

  • General Synthesis of 1,5-Benzothiazepines

    • Pant, U. C., et al. "Syntheses of 1,5-benzothiazepines: Part XI." Journal of the Indian Chemical Society, 1996.
    • Context: Establishes the standard reaction of 2-aminothiophenols with -unsaturated compounds and the cycliz
    • 7

  • Microwave Assisted Synthesis

    • Patel, V. M., & Desai, K. R. "Microwave assisted heterocyclization: A rapid and efficient synthesis of 1,5-benzothiazepines." Indian Journal of Chemistry, 2004.

    • Context: Provides modern, greener alternatives to the PPA cycliz
    • [1][8]

  • Cyclization Mechanisms (Smiles Rearrangement & Amides)

    • "Intramolecular Cyclization of N-aryl amides." Chemical Communications.

    • Context: Explains the reactivity of N-aryl acetamides in cycliz
  • Compound Properties (N-(4-methylphenyl)-2-phenoxyacetamide)

    • PubChem CID 689977.
    • Context: Verification of the oxygen-containing precursor structure.
    • 9

Sources

Application

Application Note: Green Chemistry Methodologies for the Synthesis of N-Aryl-2-phenoxyacetamides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Biological Significance N-aryl-2-phenoxyacetamides represen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Biological Significance

N-aryl-2-phenoxyacetamides represent a highly privileged structural motif in medicinal chemistry and agrochemicals. Recent pharmacological evaluations have demonstrated their broad-spectrum biological activities, including potent antileishmanial efficacy, antiviral activity against the Mayaro virus and SARS-CoV-2, and targeted inhibition of the Wnt-depalmitoleating enzyme NOTUM[1][2][3].

Historically, the synthesis of these amides relied on the Schotten-Baumann reaction or Steglich esterification/amidation, utilizing hazardous solvents (e.g., dichloromethane, DMF) and toxic coupling reagents like dicyclohexylcarbodiimide (DCC)[4]. These conventional routes suffer from poor atom economy, high environmental factor (E-factor), and the generation of difficult-to-remove byproducts such as dicyclohexylurea (DCU). To align with modern drug discovery demands, transitioning to Green Chemistry methodologies—specifically Microwave-Assisted Organic Synthesis (MAOS) and Mechanochemistry (Ball Milling)—is essential. These techniques not only eliminate hazardous waste but dramatically accelerate reaction kinetics[5][6].

Mechanistic Insights & Causality in Green Amidation

As a synthetic chemist, selecting a green methodology requires understanding the physicochemical forces driving the reaction in the absence of traditional solvents.

  • Microwave-Assisted Solvent-Free Synthesis: Unlike conventional convective heating, which is slow and often leads to substrate degradation, microwave irradiation directly couples with the dipole moments of the phenoxyacetic acid and the aniline derivative. This rapid dipole alignment generates intense, localized frictional heating[5]. By removing the solvent, the localized concentration of reactants is maximized, driving the thermodynamic equilibrium toward the amide product in minutes rather than hours.

  • Mechanochemical Synthesis (Ball Milling): Mechanochemistry utilizes mechanical kinetic energy to induce chemical transformations. The collision of milling balls creates transient, microscopic "hot spots" of extreme pressure and temperature. When using a benign coupling agent like 1,1'-carbonyldiimidazole (CDI) in a ball mill, the mechanical energy overcomes the activation barrier of the solid-state reactants, completely circumventing the solubility issues that typically necessitate toxic organic solvents[6].

Quantitative Comparison of Synthetic Routes

The following table summarizes the process chemistry metrics, demonstrating the superiority of green methodologies over conventional batch synthesis.

MetricConventional (DCC/DMAP in DCM)Microwave-Assisted (Solvent-Free)Mechanochemical (Ball Milling with CDI)
Reaction Time 12 – 24 hours5 – 15 minutes30 – 60 minutes
Average Yield 60% – 75%85% – 95%80% – 90%
Solvent Waste High (>50 mL/g product)None (Aqueous wash only)None (Ethyl acetate extraction only)
Energy Profile High (Prolonged thermal reflux)Low (Short, targeted irradiation)Low (Mechanical kinetic energy)
Primary Byproduct Dicyclohexylurea (DCU)WaterImidazole, CO₂

Visualizing the Synthetic Workflows

G cluster_conventional Conventional Synthesis cluster_green Green Chemistry Synthesis Start Starting Materials: Phenoxyacetic Acid + Aniline Conv_Step1 Toxic Solvents (DCM/DMF) + DCC/DMAP Start->Conv_Step1 Green_Step1 Solvent-Free / Green Solvents Start->Green_Step1 Conv_Step2 Reflux 12-24 Hours Conv_Step1->Conv_Step2 Conv_Step3 Complex Workup (DCU Removal) Conv_Step2->Conv_Step3 Product Pure N-Aryl-2-phenoxyacetamide Conv_Step3->Product Green_Step2 Microwave (10 min) OR Ball Milling (45 min) Green_Step1->Green_Step2 Green_Step3 Simple Aqueous Wash / Precipitation Green_Step2->Green_Step3 Green_Step3->Product

Caption: Comparative workflows for conventional vs. green synthesis of N-aryl-2-phenoxyacetamides.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that the researcher can verify the success of the reaction at intermediate stages without waiting for final product isolation.

Protocol A: Microwave-Assisted Solvent-Free Amidation

Principle: Direct condensation driven by rapid dielectric heating. Boric acid is utilized as a highly efficient, eco-friendly, and water-soluble catalyst that activates the carboxylic acid via a mixed anhydride intermediate.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent quartz reaction vial, combine 2-phenoxyacetic acid (1.0 mmol) and the corresponding substituted aniline (1.0 mmol).

  • Catalyst Addition: Add boric acid (B(OH)₃, 5 mol%) to the solid mixture.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer. Set the power to 150 W and the temperature limit to 120°C for 10 minutes.

    • Self-Validation Checkpoint 1: Monitor the vial through the synthesizer's camera/window. The complete transition of the solid powder into a homogenous, transparent melt within the first 1–2 minutes confirms successful dipole coupling and the initiation of the solvent-free reaction phase.

  • Reaction Monitoring: Allow the vial to cool to room temperature (the melt will solidify). Extract a 1 mg micro-aliquot, dissolve it in 1 mL of ethanol, and analyze via TLC (Hexane:Ethyl Acetate 7:3).

    • Self-Validation Checkpoint 2: The complete disappearance of the highly polar phenoxyacetic acid spot near the baseline confirms quantitative conversion.

  • Green Purification: Add 5 mL of a warm ethanol/water mixture (1:1 v/v) directly to the vial to break up the solid. Stir for 5 minutes, then filter the precipitated product. Wash with cold water (2 × 5 mL) to remove the boric acid catalyst and dry under a vacuum.

Pathway Acid Phenoxyacetic Acid (Dipole) MW Microwave Irradiation (Rapid Dipole Alignment) Acid->MW Amine Aniline Derivative (Nucleophile) Amine->MW Intermediate Tetrahedral Intermediate MW->Intermediate Activation Energy Reached in Minutes Product N-Aryl-2-phenoxyacetamide + H2O Intermediate->Product Dehydration

Caption: Mechanistic pathway of microwave-assisted direct amidation driven by rapid dipole alignment.

Protocol B: Mechanochemical (Ball-Milling) Synthesis

Principle: Mechanical kinetic energy drives the solid-state coupling. 1,1'-Carbonyldiimidazole (CDI) is used as the activating agent. While CDI is a reagent, its byproducts (imidazole and CO₂) are vastly greener and easier to remove than those of carbodiimides like DCC[6].

Step-by-Step Methodology:

  • Loading the Reactor: Equip a 10 mL stainless steel or zirconia milling jar with two 5 mm milling balls of the same material.

  • Reagent Addition: Add 2-phenoxyacetic acid (1.0 mmol) and CDI (1.1 mmol) to the jar.

  • Pre-Activation (Milling): Seal the jar and mill in a planetary ball mill at 30 Hz for 15 minutes to form the reactive acyl imidazole intermediate.

    • Self-Validation Checkpoint 1: Carefully open the jar in a fume hood. You must hear a distinct "hiss" of escaping gas. This is the CO₂ evolved during the activation step, providing immediate physical confirmation that the acyl imidazole has successfully formed.

  • Amine Coupling: Add the substituted aniline (1.0 mmol) to the activated mixture in the jar. Reseal and mill at 30 Hz for an additional 30 minutes.

  • Workup: Transfer the resulting fine powder to a beaker. Extract with 10 mL of ethyl acetate (a greener solvent alternative to DCM). Wash the organic layer with 0.1 M HCl (2 × 5 mL) to protonate and remove the imidazole byproduct into the aqueous phase.

    • Self-Validation Checkpoint 2: Check the pH of the aqueous wash. A pH of ~1-2 ensures that all basic imidazole has been successfully partitioned away from your target amide.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and evaporate the ethyl acetate to yield the highly pure N-aryl-2-phenoxyacetamide.

References

  • Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. ACS Omega. Available at:[Link]

  • Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm (RSC Publishing). Available at:[Link]

  • Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Indian Chemical Society. Available at:[Link]

  • An Environmentally Sustainable Mechanochemical Route to Hydroxamic Acid Derivatives. ChemSusChem (via ResearchGate). Available at:[Link]

  • Síntese e avaliação do potencial herbicida de novas N-Fenil-2-Fenoxiacetamidas. Universidade Federal do Espírito Santo (UFES). Available at: [Link]

Sources

Method

Application Note: Strategic Solvent Selection for Enhanced Yield and Purity in the Nucleophilic Substitution Synthesis of Phenoxyacetamides

Audience: Researchers, scientists, and drug development professionals. Abstract: The synthesis of phenoxyacetamides, crucial intermediates in pharmaceutical development, is predominantly achieved via nucleophilic substit...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of phenoxyacetamides, crucial intermediates in pharmaceutical development, is predominantly achieved via nucleophilic substitution, a variant of the Williamson ether synthesis. The success of this SN2 reaction—in terms of reaction rate, yield, and impurity profile—is critically dependent on the strategic selection of the reaction solvent. This application note provides a comprehensive guide to understanding the mechanistic role of solvents in this transformation. We will explore the dichotomy between protic and aprotic solvents, present a data-driven guide for solvent choice, and detail robust experimental protocols for both classical and phase-transfer catalysis conditions.

The Core Reaction: A Bimolecular Nucleophilic Substitution (SN2) Pathway

The formation of the phenoxyacetamide scaffold involves the reaction of a phenoxide anion with a 2-haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide). This reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this single, concerted step, the phenoxide nucleophile attacks the electrophilic carbon of the haloacetamide from the backside, simultaneously displacing the halide leaving group.[3]

The efficiency of this process is governed by several factors, but the solvent's role is paramount as it directly influences the energy of the transition state and the reactivity of the nucleophile.[4]

Caption: General SN2 mechanism for phenoxyacetamide synthesis.

The Critical Influence of the Solvent Environment

The solvent must first dissolve the reactants to allow them to interact.[5][6] Beyond this basic requirement, the solvent's polarity and its ability to form hydrogen bonds dictate the nucleophile's reactivity and, consequently, the reaction's rate and outcome.

Polar Aprotic Solvents: The SN2 Accelerants

Polar aprotic solvents are the preferred choice for SN2 reactions.[7][8] These solvents possess strong dipoles capable of dissolving ionic species but lack acidic protons (O-H or N-H bonds).[5] Consequently, they readily solvate the cation (e.g., K⁺, Na⁺) of the phenoxide salt but interact only weakly with the phenoxide anion.[6][9] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of the SN2 reaction.[6][9]

Commonly used polar aprotic solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone.[1][10][11] Yields in these solvents can range from 50-95% in laboratory settings.[1]

Polar Protic Solvents: The SN2 Decelerants

In stark contrast, polar protic solvents such as water, ethanol, and methanol strongly decelerate the SN2 reaction rate.[1][5][10] These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. They form a "solvent cage" around the anionic phenoxide nucleophile through strong hydrogen bonding interactions.[9] This solvation shell stabilizes the nucleophile, lowering its ground state energy and significantly increasing the activation energy required for it to attack the electrophile.[5] While SN2 reactions can still occur in protic solvents, they are often substantially slower.[12]

Furthermore, the use of protic solvents can inadvertently promote a competing side reaction: C-alkylation. By shielding the phenolate oxygen through hydrogen bonding, the solvent may leave the ortho and para positions of the aromatic ring more susceptible to electrophilic attack.[2]

Caption: Solvation effects on the phenoxide nucleophile.

Data-Driven Solvent Selection Guide

The optimal solvent choice is a balance of reactivity, reaction conditions, and practical considerations like post-reaction work-up. The following table summarizes the properties of common solvents and their impact on phenoxyacetamide synthesis.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key AdvantagesKey Disadvantages & Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solvating power for reactants; promotes high reaction rates.[1][10]High boiling point makes removal difficult; potential for decomposition at high temps; reprotoxic concerns.[13]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Superior solvating power; excellent for unreactive substrates; accelerates SN2 rates.[3][8][11]Very high boiling point; difficult to remove; can complicate work-up.[13]
Acetonitrile (ACN) Polar Aprotic37.582Promotes good reaction rates; lower boiling point allows for easy removal.[1][10]Less powerful solvent than DMF/DMSO; may not be suitable for poorly soluble reactants.
Acetone Polar Aprotic20.756Effective for many SN2 reactions; very easy to remove post-reaction.[9][11]Lower polarity and boiling point may lead to slower reactions compared to other aprotics.
Ethanol (EtOH) Polar Protic24.678Inexpensive; "greener" solvent option.Significantly slows SN2 reaction rate due to nucleophile solvation.[3][5][9] Can promote C-alkylation.[2]
Toluene / Water (with PTC) Biphasic2.4 / 80.1111 / 100Avoids high-boiling aprotic solvents; mild conditions; easy work-up; cost-effective for industrial scale.[14][15]Requires a phase-transfer catalyst; reaction rate is dependent on catalyst efficiency.

Advanced Strategy: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful technique that circumvents the need for expensive and hard-to-remove polar aprotic solvents.[14][16] The reaction is performed in a biphasic system, typically an inexpensive non-polar organic solvent (like toluene) and water.[14] The phenoxide is generated in the aqueous phase using a base like NaOH or K₂CO₃, while the haloacetamide resides in the organic phase.

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the electrophile.[15][17] This method is highly efficient, sustainable, and often results in high yields under mild conditions, making it attractive for industrial applications.[10][16][18]

PTC_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase (e.g., Toluene) Phenol Phenol (Ph-OH) Phenoxide Phenoxide (Ph-O⁻ Na⁺) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Deprotonation Catalyst PTC (Q⁺X⁻) Phenoxide->Catalyst 1. Anion Exchange at Interface Haloacetamide Haloacetamide (Cl-R) Product Product (Ph-O-R) Haloacetamide->Product 3. SN2 Reaction Product->Catalyst 4. Catalyst Regeneration Catalyst->Haloacetamide 2. Transport to Organic Phase

Caption: Workflow for Phase-Transfer Catalysis (PTC).

Experimental Protocols

The following are generalized protocols for the synthesis of N-benzyl-2-phenoxyacetamide from phenol and N-benzyl-2-chloroacetamide. Researchers should perform appropriate safety assessments and optimize conditions for their specific substrates.

Protocol 1: Synthesis in a Polar Aprotic Solvent (DMF)

Materials:

  • Phenol (1.0 eq)

  • N-benzyl-2-chloroacetamide (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol, K₂CO₃, and DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add N-benzyl-2-chloroacetamide to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. A typical reaction temperature is between 50 to 100 °C and can be complete in 1 to 8 hours.[1][10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water, stirring vigorously.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water to remove residual DMF and inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-benzyl-2-phenoxyacetamide.

Protocol 2: Synthesis via Phase-Transfer Catalysis

Materials:

  • Phenol (1.0 eq)

  • N-benzyl-2-chloroacetamide (1.0 eq)

  • Sodium hydroxide (NaOH) (1.5 eq) dissolved in water

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)

  • Toluene

Procedure:

  • To a round-bottom flask, add phenol, toluene, the aqueous NaOH solution, and TBAB.

  • Stir the biphasic mixture vigorously to ensure efficient mixing between the phases.

  • Add N-benzyl-2-chloroacetamide to the flask.

  • Heat the mixture to 70-90 °C and maintain vigorous stirring for 2-6 hours. PTC reactions often proceed under mild conditions.[14]

  • Monitor the reaction progress by TLC (sampling from the organic layer).

  • After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography.

Conclusion

The selection of a solvent is a critical parameter in the synthesis of phenoxyacetamides. For laboratory-scale synthesis where high reactivity is desired, polar aprotic solvents like DMF and acetonitrile offer the fastest reaction rates by promoting a "naked" and highly reactive phenoxide nucleophile. However, for larger-scale or industrial processes, Phase-Transfer Catalysis presents a more sustainable, cost-effective, and easily managed alternative, avoiding the challenges associated with high-boiling polar aprotic solvents. A thorough understanding of the underlying SN2 mechanism and solvent-nucleophile interactions is essential for researchers to optimize reaction conditions, maximize product yield, and minimize impurities.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Various Authors. (2020, July 15). Williamson ether synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Journal of Innovations in Applied Sciences. (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • ResearchGate. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • Quora. (2018, May 13). What is the effect of solvent on SN2?. [Link]

  • Chemistry Steps. The Effect of Solvent on SN2 Reactions. [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]

  • MDPI. Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. [Link]

  • Reddit. (2021, December 6). Why can we use the conjugate acid of the nucleophile (polar, protic) in Williamson Ether Synthesis even though it is an SN2 reaction which requires a polar, aprotic solvent?. [Link]

  • ACS Green Chemistry Institute. (2025, September 9). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. [Link]

  • University of Wisconsin-Madison. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • ACS Publications. (2006, November 4). Alternative Solvents: Shades of Green. [Link]

  • ACS Publications. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. [Link]

  • OPUS. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of react. [Link]

  • Operachem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • Wordpress. SNAr Solvents and Reagents. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • IDEAS/RePEc. Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. [Link]

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  • CSIR-NCL Library, Pune. Comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • TechnoRep. Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. [Link]

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Application

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of N-(p-tolyl)-2-phenoxyacetamide

Introduction: A Greener Approach to Amide Bond Formation The synthesis of N-aryl acetamides is a cornerstone of medicinal chemistry and drug development, with this structural motif present in a wide array of pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Greener Approach to Amide Bond Formation

The synthesis of N-aryl acetamides is a cornerstone of medicinal chemistry and drug development, with this structural motif present in a wide array of pharmacologically active compounds.[1] Traditionally, the formation of the amide bond has relied on coupling reagents or harsh reaction conditions, often leading to significant waste and by-product formation. In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering dramatic reductions in reaction times, increased energy efficiency, and often improved product yields with higher purity.[2] This application note provides a detailed protocol for the rapid and efficient synthesis of N-(p-tolyl)-2-phenoxyacetamide, a representative N-aryl acetamide, utilizing microwave irradiation. This method eschews the need for traditional solvents, further enhancing its environmentally benign profile.

The core of this protocol is the direct amidation of phenoxyacetic acid and p-toluidine, facilitated by microwave energy. This approach offers a significant improvement over conventional heating methods, which typically require prolonged reaction times and may lead to thermal degradation of the products.[3] The use of microwave irradiation allows for rapid and uniform heating of the reactants, leading to a significant acceleration of the reaction rate.[4]

Causality of Experimental Choices: Why Microwave-Assisted, Solvent-Free Synthesis?

The decision to employ a microwave-assisted, solvent-free approach for the synthesis of N-(p-tolyl)-2-phenoxyacetamide is grounded in several key scientific principles aimed at enhancing efficiency, sustainability, and yield.

  • Enhanced Reaction Rates: Microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and efficient heating. This volumetric heating is significantly more effective than conventional heating methods, which rely on thermal conduction. The result is a dramatic acceleration of the reaction rate, often reducing reaction times from hours to minutes.[4][5]

  • Solvent-Free Conditions for a Greener Synthesis: The elimination of organic solvents is a primary goal of green chemistry. Solvents contribute significantly to chemical waste and pose environmental and health risks. By conducting the reaction under neat (solvent-free) conditions, we not only reduce waste but also increase the concentration of reactants, which can further enhance the reaction rate.[6]

  • Potential for Catalysis: While this protocol focuses on a catalyst-free approach, it is worth noting that microwave-assisted amide synthesis can be further optimized with the use of catalysts. For instance, ceric ammonium nitrate (CAN) has been shown to be an effective catalyst for direct amide bond formation under microwave irradiation.[7] The high temperatures achievable in a short time with microwave heating can effectively promote catalyst turnover.

Experimental Protocol

This protocol details the microwave-assisted synthesis of N-(p-tolyl)-2-phenoxyacetamide from phenoxyacetic acid and p-toluidine.

Materials and Equipment
  • Phenoxyacetic acid (≥98%)

  • p-Toluidine (≥99%)

  • Microwave reactor (e.g., Biotage Initiator+, CEM Discover)

  • Microwave reaction vials (2-5 mL) with caps and stir bars

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C)

  • Ethyl acetate (reagent grade)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography (if necessary)

  • Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add phenoxyacetic acid (1.0 mmol, 152.15 mg) and p-toluidine (1.0 mmol, 107.15 mg).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10 minutes. The pressure will rise within the sealed vessel, facilitating the reaction.

  • Work-up and Isolation: After the reaction is complete and the vial has cooled to room temperature, add 10 mL of ethyl acetate to the vial and stir to dissolve the solid. Transfer the solution to a separatory funnel and wash sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(p-tolyl)-2-phenoxyacetamide as a white solid. If necessary, flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) can be employed for further purification.

Experimental Workflow Diagram

experimental_workflow start Start reactants 1. Add Phenoxyacetic Acid and p-Toluidine to Microwave Vial start->reactants microwave 2. Microwave Irradiation (150 °C, 10 min) reactants->microwave workup 3. Dissolve in Ethyl Acetate, Wash with NaHCO3 & Brine microwave->workup purification 4. Dry, Concentrate, and Purify (Recrystallization/ Chromatography) workup->purification product N-(p-tolyl)-2- phenoxyacetamide purification->product

Caption: Experimental workflow for the microwave-assisted synthesis of N-(p-tolyl)-2-phenoxyacetamide.

Quantitative Data Summary

ParameterValue
Phenoxyacetic Acid (mmol)1.0
p-Toluidine (mmol)1.0
Microwave Temperature (°C)150
Reaction Time (min)10
Expected Yield (%)>85%
Physical AppearanceWhite Solid

Results and Discussion

The microwave-assisted synthesis of N-(p-tolyl)-2-phenoxyacetamide is expected to proceed with high efficiency, affording the desired product in excellent yield after a short reaction time. The identity and purity of the synthesized compound can be confirmed by standard analytical techniques.

Characterization of N-(p-tolyl)-2-phenoxyacetamide
  • Melting Point: The melting point of the purified product is expected to be in the range of 135-138 °C.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum in CDCl₃ is anticipated to show characteristic signals for the aromatic protons of the p-tolyl and phenoxy groups, a singlet for the methylene protons, a singlet for the methyl protons of the tolyl group, and a broad singlet for the amide N-H proton. Based on the closely related compound 2-phenyl-N-(p-tolyl)acetamide[7], the expected chemical shifts would be approximately: δ 7.91 (s, 1H, NH), 7.35 (m, 7H, Ar-H), 7.09 (d, 2H, Ar-H), 4.6 (s, 2H, OCH₂), and 2.32 (s, 3H, CH₃).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ should display signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. For 2-phenyl-N-(p-tolyl)acetamide, the reported chemical shifts are δ 169.6 (C=O), 135.2, 134.0, 129.7, 129.4, 128.8, 127.6, 127.2, 120.6 (aromatic carbons), 44.8 (CH₂), and 20.9 (CH₃)[7]. Similar shifts are expected for the target molecule, with the methylene carbon shifted downfield due to the adjacent oxygen atom.

Reaction Mechanism

The direct amidation of a carboxylic acid and an amine under thermal conditions proceeds through a dehydration mechanism. The reaction is typically slow and requires high temperatures to drive off the water that is formed.

reaction_mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Products RCOOH Phenoxyacetic Acid intermediate Ammonium Carboxylate Salt RCOOH->intermediate RNH2 p-Toluidine RNH2->intermediate amide N-(p-tolyl)-2-phenoxyacetamide intermediate->amide Δ (Microwave) water Water

Caption: Simplified reaction mechanism for the direct amidation of phenoxyacetic acid and p-toluidine.

Microwave irradiation significantly accelerates this process by rapidly and efficiently heating the reactants, overcoming the activation energy barrier for the dehydration step.[4] The sealed vessel environment also helps to increase the pressure, which can further promote the reaction.

Conclusion

This application note details a rapid, efficient, and environmentally friendly protocol for the synthesis of N-(p-tolyl)-2-phenoxyacetamide using microwave-assisted, solvent-free conditions. This method offers significant advantages over traditional synthetic approaches, including drastically reduced reaction times and the elimination of hazardous organic solvents. The protocol is robust and can likely be adapted for the synthesis of a wide range of N-aryl acetamides, making it a valuable tool for researchers in drug discovery and development.

References

  • Supporting Information for "A general and efficient method for the synthesis of amides from carboxylic acids and amines". Semantic Scholar. [Link]

  • Białas, M., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1833. [Link]

  • Białas, M., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]

  • Białas, M., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. ResearchGate. [Link]

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. (2025). MDPI. [Link]

  • Supporting Information for "Palladium-Catalyzed N-Arylation of Amides with Aryl Chlorides". The Royal Society of Chemistry. [Link]

  • Sayed, M. M., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 15(4), 483. [Link]

  • Śmiszek-Lindert, W., Nowak, M., & Kusz, J. (2007). N-(p-Tolyl)thioacetamide. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Frontiers in Chemistry, 10, 1048827. [Link]

  • Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. (2025). ResearchGate. [Link]

  • 2-(para-Tolyl)-acetamide. PubChem. [Link]

  • wanted to share my 1H-NMR of p-Tosylamide i synthesized recently. (2024). Reddit. [Link]

  • Paquin, L., Hamelin, J., & Texier-Boullet, F. (2006). Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. Synthesis, 2006(10), 1652-1656. [Link]

  • Nagariya, A. K., et al. (2010). Microwave–assisted efficient synthesis of toluidine derivative “2-chloro-n-p-tolylacetamide”. Journal of Pharmacy Research, 3(3), 451-453. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024). Indian Journal of Pharmaceutical Education and Research, 58(1), 144-154. [Link]

  • 2-Phenylacetamide. Chemsrc. [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

  • N,N-Diethyl-2-phenylacetamide. PubChem. [Link]

  • Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. (2012). IOSR Journal of Pharmacy, 2(1), 036-041. [Link]

  • Microwave-assisted synthetic approaches to biologically active N-based five-membered heterocycles as response to green chemistry. Revue Roumaine de Chimie. [Link]

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Method

Synthesis of Biologically Active Heterocycles from Phenoxyacetamide Intermediates: Application Notes and Protocols

Introduction Phenoxyacetamide and its derivatives are a cornerstone in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of biologically active heterocyclic compounds.[1][2] The in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenoxyacetamide and its derivatives are a cornerstone in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of biologically active heterocyclic compounds.[1][2] The inherent structural features of the phenoxyacetamide scaffold, namely the ether linkage and the amide functionality, provide a reactive platform for various intramolecular cyclization strategies, leading to the formation of diverse heterocyclic ring systems. These heterocycles are of significant interest as they form the core of many approved drugs and therapeutic candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4]

This guide provides a comprehensive overview of key synthetic methodologies for transforming phenoxyacetamide intermediates into valuable heterocyclic structures. We delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols to empower researchers in their drug discovery and development endeavors. The protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.

Key Synthetic Strategies and Protocols

The conversion of phenoxyacetamide intermediates into heterocyclic systems is predominantly achieved through intramolecular cyclization reactions. The specific reaction and resulting heterocycle are dictated by the substitution pattern on the phenoxy and acetamide moieties, as well as the choice of cyclizing agent. This section will explore some of the most powerful and widely employed cyclization strategies.

Intramolecular Friedel-Crafts Type Cyclization for Benzoxazinones and Benzoxazepinones

A prevalent strategy for the synthesis of six- and seven-membered oxygen- and nitrogen-containing heterocycles involves the intramolecular cyclization of N-substituted phenoxyacetamides. This acid-catalyzed reaction proceeds via an electrophilic aromatic substitution mechanism, where the activated amide moiety attacks the electron-rich phenoxy ring.

Mechanistic Insight

The reaction is typically initiated by the activation of the amide carbonyl group by a Lewis acid or a strong protic acid, such as polyphosphoric acid (PPA).[5][6] This activation enhances the electrophilicity of the carbonyl carbon, facilitating the intramolecular attack by the ortho-position of the phenoxy ring. Subsequent dehydration and rearomatization lead to the formation of the benzoxazinone or benzoxazepinone ring system. The choice of the acid catalyst and reaction conditions is crucial for achieving high yields and selectivity.[6]

mechanistic_pathway cluster_0 Activation cluster_1 Intramolecular Cyclization cluster_2 Deprotonation & Rearomatization A N-Hydroxy-2-phenoxyacetamide B Activated Intermediate A->B Lewis Acid (e.g., FeCl3) or PPA C Electrophilic Attack B->C D 2H-1,4-Benzoxazin-3(4H)-one C->D

Caption: General workflow for benzoxazinone synthesis.

Protocol: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one from N-Hydroxy-2-phenoxyacetamide[6]

This protocol describes the intramolecular cyclization of N-hydroxy-2-phenoxyacetamide to yield 2H-1,4-benzoxazin-3(4H)-one using anhydrous ferric chloride as a Lewis acid catalyst.

Materials:

  • N-hydroxy-2-phenoxyacetamide

  • Anhydrous Ferric Chloride (FeCl₃)

  • Nitromethane

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a stirred solution of N-hydroxy-2-phenoxyacetamide (1.67 g, 10 mmol) in nitromethane (15 mL) in a round-bottom flask, add anhydrous ferric chloride (2 g, 12 mmol).

  • Warm the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • After completion of the reaction (typically 2 hours), remove the nitromethane under vacuum using a rotary evaporator.

  • The crude product can then be purified by column chromatography on silica gel.

Expected Outcome:

This procedure should yield 2H-1,4-benzoxazin-3(4H)-one. The yield and purity should be determined by standard analytical techniques (e.g., NMR, MS, and melting point).

IntermediateProductCatalystTemperatureReaction Time
N-Hydroxy-2-phenoxyacetamide2H-1,4-Benzoxazin-3(4H)-oneFeCl₃60 °C2 h
N-Hydroxy-3-phenoxypropanamide1,5-Benzoxazepin-4(5H)-onePPAVariesVaries
Bischler-Napieralski Reaction for Dihydroisoquinolines

The Bischler-Napieralski reaction is a classic and powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[7][8] By incorporating a phenoxy group into the β-arylethylamide precursor, this reaction provides a route to phenoxy-substituted dihydroisoquinolines, which are valuable scaffolds in medicinal chemistry.

Mechanistic Insight

The reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][9] The mechanism involves the initial formation of an imidoyl chloride or a nitrilium ion intermediate upon reaction of the amide with the dehydrating agent.[9] This highly electrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution on the electron-rich aromatic ring, followed by rearomatization to furnish the dihydroisoquinoline ring system.[7][8] The presence of electron-donating groups on the aromatic ring facilitates the cyclization.[8]

Bischler_Napieralski A β-(Phenoxyphenyl)ethylamide B Imidoyl Chloride/Nitrilium Ion A->B POCl₃ or P₂O₅ C Cyclized Intermediate B->C Intramolecular Electrophilic Aromatic Substitution D 3,4-Dihydroisoquinoline C->D Rearomatization

Caption: Bischler-Napieralski reaction pathway.

Protocol: General Procedure for Bischler-Napieralski Cyclization

This protocol provides a general framework for the synthesis of 3,4-dihydroisoquinolines from β-(substituted phenoxy)ethylamides.

Materials:

  • β-(Substituted phenoxy)ethylamide

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

  • Anhydrous toluene or xylene

  • Standard reflux apparatus

  • Ice bath

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the β-(substituted phenoxy)ethylamide in anhydrous toluene or xylene in a round-bottom flask equipped with a reflux condenser.

  • Carefully add the dehydrating agent (POCl₃ or P₂O₅) portion-wise while cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for the required time (monitored by TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the aqueous mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The reaction conditions, particularly the temperature and reaction time, may need to be optimized for different substrates. The use of milder conditions, such as triflic anhydride and a non-nucleophilic base, has also been reported for this transformation.[7] Asymmetric versions of the Bischler-Napieralski reaction have been developed to produce chiral dihydroisoquinolines.

Pictet-Spengler Reaction for Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[10][11] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Phenoxy-substituted tryptamines can be employed as starting materials to generate novel tetrahydro-β-carboline derivatives.

Mechanistic Insight

The reaction proceeds through the initial formation of a Schiff base (or imine) from the condensation of the β-arylethylamine and the carbonyl compound.[12] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[10] This iminium ion then undergoes an intramolecular electrophilic attack on the electron-rich indole ring system (or other suitable aromatic ring) at the C2 position, leading to the formation of a spirocyclic intermediate.[10][13] Subsequent rearrangement and deprotonation yield the final tetrahydro-β-carboline product. The reaction is generally favored for electron-rich aromatic systems like indoles.[11]

Pictet_Spengler A β-(Phenoxyindolyl)ethylamine B Schiff Base A->B Aldehyde/Ketone C Iminium Ion B->C H⁺ D Spirocyclic Intermediate C->D Intramolecular Electrophilic Attack E Tetrahydro-β-carboline D->E Rearrangement & Deprotonation

Caption: Pictet-Spengler reaction mechanism.

Protocol: General Procedure for Pictet-Spengler Reaction

This protocol outlines a general method for the synthesis of tetrahydro-β-carbolines from tryptamine derivatives.

Materials:

  • Phenoxy-substituted tryptamine derivative

  • Aldehyde or ketone

  • Protic acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard reaction glassware

Procedure:

  • Dissolve the tryptamine derivative and the aldehyde or ketone in the anhydrous solvent in a reaction flask.

  • Add the acid catalyst to the mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Note: The choice of acid catalyst and solvent can significantly influence the reaction outcome. For less reactive substrates, harsher conditions and stronger acids may be required.[11] Catalytic enantioselective versions of the Pictet-Spengler reaction have been developed using chiral Brønsted acids or thiourea-based catalysts.[14]

Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and highly effective method for constructing the indole ring system.[13][15] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[16] By utilizing a phenoxy-substituted phenylhydrazine, this reaction can be adapted to synthesize phenoxy-bearing indole derivatives, which are prevalent in many biologically active compounds.

Mechanistic Insight

The reaction begins with the formation of a phenylhydrazone from the condensation of the phenylhydrazine and the carbonyl compound.[13][15] Under acidic conditions, the phenylhydrazone tautomerizes to an enamine intermediate.[15] This is followed by a[2][2]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate.[13] Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[13][15] A variety of Brønsted and Lewis acids can be used to catalyze this reaction.[13][17]

Fischer_Indole A Phenoxy-substituted Phenylhydrazine B Phenylhydrazone A->B Aldehyde/Ketone C Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Indole E->F Cyclization & -NH₃

Caption: Fischer indole synthesis pathway.

Protocol: General Procedure for Fischer Indole Synthesis

This protocol provides a general method for the synthesis of indoles from phenylhydrazines.

Materials:

  • Phenoxy-substituted phenylhydrazine

  • Aldehyde or ketone

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, acetic acid)

  • Solvent (e.g., ethanol, acetic acid, toluene)

  • Standard reaction glassware

Procedure:

  • In a reaction flask, combine the phenoxy-substituted phenylhydrazine and the aldehyde or ketone in the chosen solvent.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to the appropriate temperature (often reflux) and monitor by TLC.

  • After the reaction is complete, cool the mixture and pour it into water or an ice-water mixture.

  • Neutralize the acid if necessary and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude indole derivative by column chromatography or recrystallization.

Note: The choice of acid catalyst is critical and can significantly impact the yield and selectivity of the reaction.[17] Microwave-assisted Fischer indole synthesis has been shown to accelerate the reaction and improve yields in some cases.

Biological Activities of Resulting Heterocycles

The heterocyclic compounds synthesized from phenoxyacetamide intermediates exhibit a wide range of biological activities, making them attractive targets for drug discovery.

Heterocyclic CoreReported Biological Activities
BenzoxazinonesAnti-inflammatory, analgesic, anticancer[1][2]
DihydroisoquinolinesAnticancer, antimicrobial, antiviral[1][7]
Tetrahydro-β-carbolinesAntitumor, antiviral, CNS activity[10]
IndolesAnticancer, anti-inflammatory, antimicrobial[1][18]

For instance, certain phenoxyacetamide derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.[2] The incorporation of the phenoxy moiety can modulate the pharmacokinetic and pharmacodynamic properties of the parent heterocycle, leading to improved efficacy and safety profiles.

Conclusion

Phenoxyacetamide intermediates are invaluable building blocks in the synthesis of a diverse array of biologically active heterocycles. The intramolecular cyclization strategies discussed in this guide, including the Friedel-Crafts type cyclization, Bischler-Napieralski reaction, Pictet-Spengler reaction, and Fischer indole synthesis, provide robust and versatile methods for accessing these important molecular scaffolds. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration and optimization of these synthetic routes will undoubtedly continue to fuel the discovery of new and effective drugs.

References

  • Nagalingam, V., Sreenivasulu, R., Madhavarao, N., Dittakavi, R., & Mannam, K. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(1), 90. [Link]

  • Al-Ostath, A., & El-Sayed, R. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]

  • Al-Suhaimi, K. M., Al-Salahi, R., Al-Sadon, R., Al-Hakami, H. A., Al-Qahtani, A., & Al-Anazi, M. R. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7306. [Link]

  • Nagalingam, V., Sreenivasulu, R., Madhavarao, N., Dittakavi, R., & Mannam, K. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132, 90. [Link]

  • Unknown. (2015). Intramolecular Cyclization of N-(3-Oxoalkenyl)phenylacetamides: Synthesis of 3-Phenyl-2(1h)-Pyridones. Arkivoc. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved February 29, 2024, from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. In Grokipedia. Retrieved February 29, 2024, from [Link]

  • Unknown. (n.d.). Bischler-Napieralski Reaction. Unknown Source.
  • University of Galway Research Repository. (2016). The benign synthesis of bioactive heterocycles using photochemistry and hydrogen peroxide with hydrohalic acids. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. [Link]

  • Unknown. (n.d.). Bischler-Napieralski. Unknown Source.
  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Roy, S. (2025). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Unknown Source.
  • chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. In Wikipedia. Retrieved February 29, 2024, from [Link]

  • ResearchGate. (n.d.). Green Methods for the Synthesis of Bioactive Heterocycles. [Link]

  • PMC. (n.d.). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. [Link]

  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. [Link]

  • Unknown. (n.d.). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Unknown Source.
  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed mechanism of the intramolecular cyclization catalyzed by SalBIII. Asp38 and Asp104 constitute a catalytic dyad. ACP14: the terminal acyl carrier protein domain of the sal PKS. [Link]

  • Unknown. (n.d.). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Unknown Source.
  • Unknown. (n.d.).
  • ResearchGate. (2016). Intramolecular Cyclization Side Reactions. [Link]

  • Unknown. (2023).
  • PMC. (2026). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. [Link]

  • ResearchGate. (n.d.). N‐phenoxyacetamide‐mediated C–H functionalization with alkynes under Rh... [Link]

Sources

Application

Catalytic reagents for amidation of phenoxyacetic acid with p-toluidine

Application Note: Catalytic Strategies for the Amidation of Phenoxyacetic Acid with p-Toluidine Executive Summary The synthesis of N-(p-tolyl)phenoxyacetamide represents a classic amide bond formation between an electron...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for the Amidation of Phenoxyacetic Acid with p-Toluidine

Executive Summary

The synthesis of N-(p-tolyl)phenoxyacetamide represents a classic amide bond formation between an electron-rich aniline (p-toluidine) and an ether-linked carboxylic acid (phenoxyacetic acid). Historically, this transformation relied on stoichiometric activation (thionyl chloride or DCC), generating toxic byproducts and poor atom economy.

This Application Note details three catalytic protocols that bypass stoichiometric activators, utilizing Boric Acid , Zirconium(IV) Chloride , and Nickel(II) Chloride . These methods prioritize atom economy (E-Factor), scalability, and operational simplicity, producing water as the sole byproduct.

Reaction Profile & Challenges

  • Substrate A: Phenoxyacetic acid (

    
    ). The 
    
    
    
    -oxygen increases acidity compared to acetic acid, but can also chelate metals, potentially poisoning Lewis acid catalysts.
  • Substrate B: p-Toluidine (

    
    ). A moderately nucleophilic amine.
    
  • Thermodynamic Challenge: Direct thermal condensation requires temperatures

    
    C, often leading to aniline oxidation (tarring). Catalysis is required to lower the activation energy and facilitate water removal at milder temperatures (
    
    
    
    C).

Mechanistic Insight: Boric Acid Catalysis

Boric acid (


) is the preferred "green" catalyst. It does not function merely as a Lewis acid but participates in a cooperative cycle .
  • Activation: Boric acid condenses with the carboxylic acid to form a mono- or di-acyloxyborate intermediate (mixed anhydride).

  • Attack: The amine attacks the activated carbonyl of the acyloxyborate.

  • Turnover: The amide is released, and the borate species is hydrolyzed by the water formed, regenerating

    
    .
    

Figure 1: Catalytic Cycle of Boric Acid Amidation

BoricAcidMechanism Start Boric Acid B(OH)3 Inter1 Acyloxyborate Intermediate (Activated) Start->Inter1 + Acid - H2O Acid Phenoxyacetic Acid Acid->Inter1 TS Tetrahedral Transition State Inter1->TS + Amine Water H2O (Removed) Inter1->Water Dehydration Amine p-Toluidine (Nucleophile) Amine->TS TS->Start Regeneration Product N-(p-tolyl) phenoxyacetamide TS->Product Collapse

Caption: The acyloxyborate species lowers the LUMO of the carbonyl, facilitating nucleophilic attack by p-toluidine.

Catalyst Selection Guide

FeatureMethod A: Boric Acid Method B: ZrCl

Method C: NiCl

Catalyst Type Organoboron (Green)Lewis Acid (High Activity)Transition Metal Salt
Loading 5–10 mol%1–5 mol%10 mol%
Solvent Toluene/XyleneToluene/AnisoleToluene
Water Removal Dean-Stark (Azeotropic)Molecular Sieves (4Å)Open/Dean-Stark
Reaction Time 12–24 h4–12 h18–24 h
Key Advantage Non-toxic, easy workupWorks at lower tempsRobust, cheap
Limit Requires reflux (

C)
Moisture sensitive setupSlower kinetics

Detailed Experimental Protocols

Protocol A: Boric Acid-Catalyzed Azeotropic Reflux (Recommended)

Best for: Scalability, Green Chemistry, Cost efficiency.

Reagents:

  • Phenoxyacetic acid (10.0 mmol, 1.52 g)

  • p-Toluidine (10.0 mmol, 1.07 g)

  • Boric Acid (

    
    ) (1.0 mmol, 62 mg, 10 mol%)
    
  • Toluene (40 mL)

Step-by-Step:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add phenoxyacetic acid, p-toluidine, and boric acid to the flask. Add toluene.

  • Reflux: Heat the mixture to vigorous reflux (

    
    C bath temp). Ensure toluene is condensing and filling the trap.
    
  • Monitoring: Water droplets will separate in the trap. Continue reflux until water evolution ceases (approx. 16–24 h).

    • Tip: If reaction stalls, add 5 mol% additional catalyst.

  • Workup: Cool to room temperature (RT). The product may precipitate.[1][2]

    • If solid:[1][3] Filter and wash with cold toluene, then 5% NaHCO

      
       (aq) to remove unreacted acid, then water.
      
    • If soluble: Wash the organic layer with 1M HCl (remove amine), then 5% NaHCO

      
       (remove acid), then brine. Dry over MgSO
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water (8:2).

Protocol B: Zirconium(IV) Chloride Catalysis

Best for: Higher reaction rates, difficult substrates.

Reagents:

  • Phenoxyacetic acid (10.0 mmol)

  • p-Toluidine (10.0 mmol)

  • ZrCl

    
     (0.5 mmol, 116 mg, 5 mol%)
    
  • Anhydrous Toluene (40 mL)

  • Activated 4Å Molecular Sieves (2.0 g)

Step-by-Step:

  • Preparation: Flame-dry the RBF and cool under Argon/Nitrogen.

  • Charging: Add ZrCl

    
     and molecular sieves inside a glovebox or under rapid inert gas flow (ZrCl
    
    
    
    fumes in moist air).
  • Addition: Add the acid and amine, followed by anhydrous toluene.

  • Reaction: Reflux at

    
    C for 6–12 hours.
    
    • Note: The sieves act as the water scavenger, eliminating the need for a Dean-Stark trap, though a trap can still be used.

  • Quench: Cool to RT. Add 10 mL water to quench the catalyst (forms ZrO

    
     precipitate).
    
  • Workup: Filter through a pad of Celite to remove sieves and Zirconium salts. Wash the pad with ethyl acetate.

  • Isolation: Wash filtrate with 1M HCl and Sat. NaHCO

    
     as in Protocol A.
    

Experimental Workflow Visualization

Figure 2: Standard Operating Procedure (Protocol A)

Workflow Step1 1. Charge Reagents (Acid + Amine + Cat) in Toluene Step2 2. Dean-Stark Reflux (115°C, 12-24h) Step1->Step2 Step3 3. Monitor Water Collection Step2->Step3 Step4 4. Cool to RT Step3->Step4 Decision Precipitate formed? Step4->Decision PathYes 5a. Filtration Decision->PathYes Yes PathNo 5b. Liquid-Liquid Extraction (Acid/Base Wash) Decision->PathNo No Final 6. Recrystallization (EtOH/H2O) PathYes->Final PathNo->Final

Caption: Decision tree for workup depends on product solubility in cold toluene.

Characterization & Quality Control

Ensure the isolated product meets these criteria:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 150–155°C (verify against specific derivative literature).

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       2.30 (s, 3H, Ar-CH 
      
      
      
      )
    • 
       4.60 (s, 2H, O-CH 
      
      
      
      -CO)
    • 
       6.90–7.50 (m, 9H, Aromatic protons)
      
    • 
       8.20 (br s, 1H, NH )
      
  • IR Spectroscopy: Look for Amide I band (

    
     cm
    
    
    
    ) and Amide II band (
    
    
    cm
    
    
    ). Absence of broad OH stretch (
    
    
    cm
    
    
    ) confirms acid consumption.

References

  • Tang, P. (2005).[4] Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide.[5] Organic Syntheses, 81, 262.[6]

  • Lundberg, H., & Adolfsson, H. (2012).[7][8] Direct Amide Coupling of Non-activated Carboxylic Acids and Amines Catalysed by Zirconium(IV) Chloride. Chem. Eur. J., 18, 3822.[7][8] [7]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in C–N bond forming reactions. Eur. J. Org.[5] Chem., 2013(33), 7453-7465.

  • Blanchet, J., et al. (2015).[9] Boronic Acids as Catalysts for the Direct Amidation of Carboxylic Acids. Chemical Science, 6, 5206.

  • Wang, C., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(p-tolyl)-2-phenoxyacetamide

Welcome to the technical support center for the purification of N-(p-tolyl)-2-phenoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in remov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(p-tolyl)-2-phenoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted p-toluidine and other impurities from the synthesized product. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

Understanding the Chemistry of Separation

The successful purification of N-(p-tolyl)-2-phenoxyacetamide from unreacted p-toluidine hinges on the significant difference in the chemical properties of the amide product and the aromatic amine starting material. While both molecules share a p-tolyl group, their functional groups dictate their behavior in different chemical environments.

  • N-(p-tolyl)-2-phenoxyacetamide: The amide functional group is generally considered neutral. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, making it significantly less basic than an amine.

  • p-Toluidine: The amino group (-NH₂) on p-toluidine has a lone pair of electrons that is readily available to accept a proton, making it a weak base. The pKa of the conjugate acid of p-toluidine is approximately 5.1-5.7.[1] This basicity is the key to its selective removal.

This fundamental difference in basicity is exploited in acid-base extraction, a primary and highly effective method for this purification. Subsequent purification of the N-(p-tolyl)-2-phenoxyacetamide can then be achieved through recrystallization or column chromatography to remove any remaining non-basic impurities.

Troubleshooting and FAQs

Here we address common issues encountered during the purification process in a question-and-answer format.

I. Acid-Base Extraction

Question 1: I've performed the synthesis of N-(p-tolyl)-2-phenoxyacetamide, and my crude product is contaminated with unreacted p-toluidine. What is the most effective initial purification step?

The most effective initial step is an acid-base extraction . This technique leverages the basicity of the unreacted p-toluidine to selectively move it from an organic solvent into an aqueous solution, leaving your neutral amide product in the organic layer.[1][2]

Workflow for Acid-Base Extraction:

start Crude Product (N-(p-tolyl)-2-phenoxyacetamide + p-toluidine) dissolved in an organic solvent (e.g., DCM, Ethyl Acetate) sep_funnel Add dilute HCl (aq) to the separatory funnel start->sep_funnel shake Shake and vent the separatory funnel sep_funnel->shake separate Allow layers to separate shake->separate aqueous Aqueous Layer (p-toluidinium chloride) separate->aqueous Bottom layer (if DCM is solvent) Top layer (if Ether/EtOAc is solvent) organic Organic Layer (N-(p-tolyl)-2-phenoxyacetamide) separate->organic Top layer (if DCM is solvent) Bottom layer (if Ether/EtOAc is solvent) recover Optional: Recover p-toluidine by basifying aqueous layer with NaOH and extracting with organic solvent aqueous->recover wash Wash organic layer with saturated NaHCO₃ (aq) and brine organic->wash dry Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ wash->dry evaporate Evaporate solvent to yield purified product dry->evaporate

Caption: Workflow for Acid-Base Extraction.

Question 2: Why do I need to use an acid, and which one should I choose?

You use a dilute acid to protonate the basic amino group of p-toluidine, forming a water-soluble salt (p-toluidinium chloride).[3] This salt will then preferentially dissolve in the aqueous layer, allowing for its separation from the organic layer containing your neutral amide product.

Recommended Acids:

AcidConcentrationRationale
Hydrochloric Acid (HCl)1-2 MCommonly used, effective, and the resulting salt is highly water-soluble.
Sulfuric Acid (H₂SO₄)0.5-1 MAlso effective, but care must be taken as it is a strong dehydrating agent.

Question 3: My amide product seems to be partitioning into the aqueous layer along with the p-toluidine. What is happening and how can I prevent this?

While amides are generally neutral, under very strongly acidic conditions, the carbonyl oxygen can be protonated. However, this is unlikely with the dilute acids recommended. A more probable cause is the use of an organic solvent that has some miscibility with water, such as acetone or short-chain alcohols.

Troubleshooting Steps:

  • Solvent Choice: Ensure you are using a water-immiscible organic solvent for your extraction. Dichloromethane (DCM), ethyl acetate, and diethyl ether are excellent choices.

  • pH Control: Avoid using excessively concentrated acids. A 1M HCl solution is sufficient to protonate the p-toluidine without significantly affecting the amide.

  • Back-Extraction: If you suspect some product has entered the aqueous layer, you can perform a back-extraction. After separating the initial aqueous layer, wash it with a fresh portion of your organic solvent to recover any dissolved product.

Question 4: I've separated the layers, but I'm not sure which is which.

The relative positions of the aqueous and organic layers depend on their densities.

SolventDensity (g/mL)Layer Position
Dichloromethane (DCM)~1.33Bottom
Ethyl Acetate~0.90Top
Diethyl Ether~0.71Top
Water~1.00Varies

A simple way to check is to add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer.

II. Recrystallization

Question 5: After the acid wash, my N-(p-tolyl)-2-phenoxyacetamide is still not pure. What is the next step?

Recrystallization is an excellent second step to purify your product from non-basic impurities that were not removed by the acid wash. The principle of recrystallization is to dissolve the crude product in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of your product decreases, and it will crystallize out, leaving the impurities dissolved in the solvent.

Workflow for Recrystallization:

start Crude N-(p-tolyl)-2-phenoxyacetamide dissolve Dissolve in a minimum amount of hot solvent start->dissolve cool Allow to cool slowly to room temperature dissolve->cool ice_bath Cool in an ice bath to maximize crystal formation cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash crystals with a small amount of cold solvent filter->wash dry Dry the purified crystals wash->dry

Caption: Workflow for Recrystallization.

Question 6: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which your desired compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For N-aryl acetamides like N-(p-tolyl)-2-phenoxyacetamide, common and effective solvents include:

  • Ethanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Solvent Mixtures: such as ethanol/water, acetone/water, or ethyl acetate/hexane.

To select the best solvent, you can perform small-scale solubility tests. Place a small amount of your crude product in several test tubes and add a few drops of different solvents to see which ones dissolve the product when heated and cause it to precipitate upon cooling.

Question 7: My product "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The small glass particles can provide a surface for crystal nucleation.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvent: If the problem persists, you may need to choose a different solvent or solvent system with a lower boiling point.

III. Column Chromatography

Question 8: I've tried acid-base extraction and recrystallization, but my product is still not pure enough. What other options do I have?

Column chromatography is a powerful technique for purifying compounds based on their differential adsorption to a stationary phase.[4][5] For your N-(p-tolyl)-2-phenoxyacetamide, you would typically use normal-phase chromatography.

Workflow for Column Chromatography:

start Prepare a slurry of silica gel in the mobile phase pack Pack the column with the slurry start->pack load Dissolve the crude product in a minimum amount of solvent and load it onto the column pack->load elute Elute the column with the mobile phase, gradually increasing polarity if necessary load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC to identify those containing the pure product collect->analyze combine Combine pure fractions and evaporate the solvent analyze->combine

Caption: Workflow for Column Chromatography.

Question 9: How do I select the right stationary and mobile phases for column chromatography?

  • Stationary Phase: For the separation of a neutral amide from a basic amine, silica gel is the most common and effective stationary phase.[5]

  • Mobile Phase (Eluent): The mobile phase is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is adjusted to achieve good separation. A good starting point for developing a mobile phase is to use Thin Layer Chromatography (TLC).

Common Mobile Phase Systems:

Non-Polar SolventPolar Solvent
Hexane or HeptaneEthyl Acetate
DichloromethaneMethanol

You would start with a low percentage of the polar solvent and gradually increase it (a gradient elution) to move the compounds down the column. Since p-toluidine is more polar than N-(p-tolyl)-2-phenoxyacetamide, the amide product will elute first.

Question 10: The p-toluidine is streaking on my silica gel column. How can I fix this?

Streaking of amines on silica gel is a common problem due to the acidic nature of the silica. To mitigate this:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of the p-toluidine.

  • Use a Different Stationary Phase: Amine-functionalized silica gel is commercially available and is designed for the purification of basic compounds.[6]

  • Ensure Prior Removal: It is highly recommended to remove the bulk of the p-toluidine via acid-base extraction before attempting column chromatography. Chromatography should be used to remove trace amounts of impurities.

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-(o-tolyl)acetamide. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

Sources

Optimization

Optimizing reflux time for phenoxyacetyl chloride amidation reactions

Technical Support Center: Optimizing Phenoxyacetyl Chloride Amidation Topic: Amidation Protocols for Phenoxyacetyl Chloride Ticket ID: #PAC-OPT-042 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Phenoxyacetyl Chloride Amidation

Topic: Amidation Protocols for Phenoxyacetyl Chloride Ticket ID: #PAC-OPT-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing inconsistent yields or purity profiles when reacting phenoxyacetyl chloride (PAC) with various amines. Unlike simple acetyl chloride, the phenoxy group introduces unique electronic effects (inductive withdrawal) and steric considerations.

The Critical Insight: Most researchers over-reflux this reaction. Phenoxyacetyl chloride is highly electrophilic. For non-hindered aliphatic amines, reflux is often unnecessary and detrimental, leading to competitive hydrolysis and "tarring" (polymerization). Reflux should be reserved strictly for sterically hindered or electron-deficient anilines.

Module 1: Optimizing Reaction Kinetics (Reflux vs. RT)

The "standard" 12-hour reflux protocol is a legacy artifact often misapplied to PAC. Use the following decision matrix to determine your optimal thermal window.

Optimization Logic: The Nucleophile Factor

The reaction rate is governed by the nucleophilicity of your amine.

Amine ClassReactivity ProfileRecommended ConditionReflux Required?Risk of Over-Heating
Primary Aliphatic (e.g., Benzylamine)High0°C

RT (1–3 h)
NO High (Dimerization)
Secondary Aliphatic (e.g., Morpholine)Moderate-HighRT (2–4 h)NO Moderate
Electron-Rich Aniline (e.g., p-Anisidine)ModerateRT

40°C (3–6 h)
Optional Moderate
Electron-Poor Aniline (e.g., Nitroaniline)LowReflux (DCM/THF) (6–12 h)YES Low
Sterically Hindered (e.g., t-Butylamine)LowReflux (Toluene) (12+ h)YES Low
Visual Decision Guide: Process Parameter Selection

RefluxOptimization Start Select Amine Type Aliphatic Aliphatic / Cyclic (High Nucleophilicity) Start->Aliphatic Aniline Aromatic / Hindered (Low Nucleophilicity) Start->Aniline Cond1 Condition A: Start 0°C, warm to RT. Time: 1-3 Hours Aliphatic->Cond1 Standard Check Checkpoint: TLC shows SM remaining? Aniline->Check Action Increase T to 40°C Do NOT exceed 60°C Cond1->Action If stalled Cond2 Condition B: Reflux (DCM/THF). Time: 6-12 Hours Check->Cond1 No (Complete) Check->Cond2 Yes (Incomplete)

Caption: Workflow for selecting thermal conditions based on amine nucleophilicity to prevent degradation.

Module 2: Troubleshooting & Impurity Profiling

If your reaction turns dark brown or black, you have likely triggered side reactions.

1. The "Black Tar" Effect (Ketene Formation)

  • Cause: Prolonged heating of acid chlorides with tertiary amine bases (like Triethylamine) can induce elimination of HCl to form a reactive ketene intermediate, which then polymerizes.

  • Solution: Add the base slowly at 0°C. If refluxing, switch from Triethylamine to an inorganic base (K₂CO₃) or a non-nucleophilic organic base (DIPEA).

2. Hydrolysis (Phenoxyacetic Acid)

  • Symptom: Appearance of a spot near the baseline on TLC (high polarity) or broad OH stretch in IR (

    
    ).
    
  • Cause: Wet solvents. PAC hydrolyzes rapidly.

  • Fix: Use anhydrous DCM or THF. If using the Schotten-Baumann method (biphasic water/DCM), ensure the amine is added before the acid chloride to compete effectively.

3. Amine Salt Precipitation

  • Symptom: Thick white precipitate stops the stir bar; conversion stalls.

  • Cause: The byproduct HCl protonates your unreacted amine, deactivating it.

  • Fix: You must use an HCl scavenger (Base).

    • Standard: 1.0 eq Amine + 1.1 eq PAC + 1.2 eq TEA/DIPEA .

    • Self-Scavenging: Use 2.0 eq of the reactant amine (wasteful if amine is expensive).

Module 3: The "Gold Standard" Protocol

This protocol is designed for High-Fidelity Synthesis to minimize purification needs.

Reagents:

  • Phenoxyacetyl Chloride (1.0 equiv)

  • Amine (1.0 equiv)[1]

  • Triethylamine (1.2 equiv) [Or DIPEA]

  • Solvent: Anhydrous DCM (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under

    
     or Ar.
    
  • Solvation: Dissolve Amine and Base in DCM. Cool to 0°C (Ice bath).

  • Addition: Add Phenoxyacetyl Chloride dropwise over 15 minutes. Do not add all at once—exotherm control is vital.

  • Reaction:

    • Aliphatic: Stir at 0°C for 30 mins, then RT for 1 hour.

    • Aromatic: Warm to RT immediately. Reflux only if TLC shows no conversion after 2 hours.

  • Quench: Add 1M HCl (aq). This serves two purposes:

    • Hydrolyzes excess Acid Chloride.

    • Protonates excess Amine/Base (pulling them into the aqueous layer).

  • Workup: Wash organic layer with Sat. NaHCO₃ (removes Phenoxyacetic acid byproduct)

    
     Brine 
    
    
    
    Dry over Na₂SO₄.
Visual Protocol Flow

ProtocolFlow Setup 1. Setup Dry DCM, N2 atm Cool 2. Cool to 0°C Add Amine + Base Setup->Cool Add 3. Dropwise Addn Phenoxyacetyl Cl Cool->Add Monitor 4. Monitor (TLC) 1h @ RT Add->Monitor Monitor->Monitor Incomplete (Heat to 40°C) Quench 5. Acid Wash (1M HCl) Monitor->Quench Complete Isolate 6. Isolate Evaporate DCM Quench->Isolate

Caption: Optimized synthetic workflow emphasizing the 0°C addition step to prevent side reactions.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent (Schotten-Baumann conditions)? A: Yes, but only for highly reactive amines. Dissolve the amine in 10% NaOH and add the acid chloride dropwise. Note that hydrolysis of PAC competes with amidation here, so use a slight excess (1.2–1.5 eq) of PAC.

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: Phenoxyacetamides often oil out due to trace solvent impurities.

  • High-vacuum dry for 4 hours.

  • Triturate with cold Diethyl Ether or Hexane/EtOAc (9:1) . Scratch the flask wall with a glass rod to induce nucleation.

Q: Why is my yield low despite full consumption of the amine? A: Check your workup. Phenoxyacetamides have moderate polarity. If you washed with large volumes of water, you might have extracted your product. Re-extract the aqueous waste with DCM to check.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[][3] Tetrahedron, 61(46), 10827-10852.

  • BenchChem Technical Repository. (2025).[4][5][6] Optimizing reaction conditions for the synthesis of amides from acid chlorides. Retrieved from BenchChem Database.

  • National Institutes of Health (NIH). (2018). Direct amidation of non-activated phenylacetic acid derivatives. PMC Research.

  • University of Huddersfield. (2020). Synthesis of Amides from Acid Chlorides and Amines in Bio-based Solvents.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for N-(4-methylphenyl)-2-phenoxyacetamide

Executive Summary & Compound Profile Objective: This guide addresses the solubility challenges associated with N-(4-methylphenyl)-2-phenoxyacetamide (PubChem CID: 69534), a lipophilic amide often used as a chemical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Objective: This guide addresses the solubility challenges associated with N-(4-methylphenyl)-2-phenoxyacetamide (PubChem CID: 69534), a lipophilic amide often used as a chemical intermediate or bioactive probe.[1][2][3][4]

The Core Problem: Researchers frequently report that this compound "won't dissolve" or "precipitates unexpectedly."[3] This is rarely a defect in the compound itself but rather a thermodynamic battle between the crystal lattice energy of the amide (stabilized by intermolecular hydrogen bonding and


-stacking) and the hygroscopic nature  of DMSO.

Compound Snapshot:

Property Value Implication for Solubility

| Molecular Formula |


 | Moderate molecular weight, lipophilic.[1][2][3][4] |
| Structural Class  | N-aryl-2-phenoxyacetamide | Hydrophobic : The p-tolyl and phenoxy rings repel water.H-Bonding : The amide linker (-NH-CO-) creates strong crystal lattices.[1][2][3][4] |
| LogP (Predicted)  | ~3.1 | Poor aqueous solubility; requires organic solvent carriers.[2][3] |
| Preferred Solvent  | DMSO (Anhydrous) | Soluble >50 mM (typically), but highly sensitive to water content.[2][3] |

Module 1: Initial Solubilization (The "Won't Dissolve" Scenario)

Issue: You have added DMSO to the solid powder, but particles remain visible even after vortexing.

Root Cause: The kinetic barrier to breaking the crystal lattice is high. The "chunks" you see are likely thermodynamically stable polymorphs that require energy input to dissociate.

Troubleshooting Protocol: The "Thermodynamic Reset"
  • Verify DMSO Quality: Ensure you are using anhydrous DMSO (water content <0.1%).[3]

    • Why? DMSO is hygroscopic.[3][5][6] If your bottle has been open for months, it may contain 1-5% water.[2][3] This drastically reduces the solubility of lipophilic amides [1].

  • The "Heat-Sonicate" Cycle:

    • Step A: Seal the vial tightly (Parafilm is recommended).[3]

    • Step B: Incubate at 40°C - 60°C for 10 minutes.

      • Mechanism:[1][2][3][7][8] Heat increases the solubility product (

        
        ), shifting the equilibrium toward the dissolved state.
        
    • Step C: Sonicate in a water bath for 15-20 minutes (warm bath preferred).

      • Mechanism:[1][2][3][7][8] Acoustic cavitation mechanically disrupts the crystal lattice, increasing surface area for solvent interaction [2].

  • Visual Check:

    • Hold the vial up to a light source. If the solution is clear, proceed.

    • Self-Validating Test: Allow the solution to cool to room temperature (20-25°C). If precipitation returns within 1 hour, you have exceeded the Thermodynamic Solubility Limit . You must dilute the stock (e.g., from 100 mM down to 50 mM).

Module 2: Stability & Storage (The "Precipitation Over Time" Scenario)

Issue: The stock solution was clear yesterday, but today it is cloudy or has crystals at the bottom.

Root Cause: Water Uptake. DMSO is a "water magnet."[3] It can absorb up to 33% of its weight in water from the atmosphere. As water concentration increases, the solubility of N-(4-methylphenyl)-2-phenoxyacetamide decreases exponentially, forcing it to "crash out" [3].[2][3][4][9]

Visual Logic: The Solubility Decision Tree

SolubilityLogic Start Issue: Compound Precipitated in Storage CheckWater Check DMSO Water Content (Is the bottle old?) Start->CheckWater CheckConc Check Concentration (>50 mM?) CheckWater->CheckConc No (Fresh DMSO) ActionDry Action: Use Fresh Anhydrous DMSO & Add Molecular Sieves CheckWater->ActionDry Yes (Old DMSO) ActionDilute Action: Dilute Stock (Reduce Conc by 50%) CheckConc->ActionDilute Yes (High Conc) ActionHeat Action: Heat to 37°C (Re-dissolve Reversible Precipitates) CheckConc->ActionHeat No (Low Conc)

Figure 1: Decision matrix for diagnosing precipitation issues in stored DMSO stocks.

Best Practice Protocol: Freeze-Thaw Management

Repeated freeze-thaw cycles promote crystal growth (Ostwald Ripening) and introduce moisture via condensation [4].[1][2][3][4]

  • Aliquot Immediately: Never store the bulk stock in one bottle. Divide into single-use aliquots (e.g., 50 µL) in high-quality polypropylene tubes.

  • Thawing Rule:

    • Thaw at room temperature or 37°C.[3]

    • Do NOT open the tube until it is fully warmed. Opening a cold tube causes atmospheric moisture to condense inside the DMSO, instantly degrading the solvent quality.

Module 3: Application (The "Crash Out" in Media)

Issue: When adding the DMSO stock to cell culture media or buffer, a white cloud forms immediately.

Root Cause: Kinetic Precipitation. You are introducing a hydrophobic molecule into a hydrophilic environment (water).[2][3] If the local concentration of DMSO drops too fast before the compound disperses, the compound aggregates.

The "Intermediate Dilution" Method

Direct addition of high-concentration stocks (e.g., 100 mM) to water is the #1 cause of experimental variability.

Protocol:

  • Prepare an Intermediate: Dilute your 100 mM stock 10-fold in pure DMSO or a DMSO/Buffer mix (50:50) to create a 10 mM working solution.[3]

  • Rapid Mixing: Add the working solution to the media while vortexing or rapidly pipetting.[3]

    • Goal: Prevent local "hotspots" of high compound concentration.[3]

  • Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity, which can mimic compound toxicity.[3]

Visual Workflow: Preventing Crash-Out

CrashOutPrevention cluster_0 Critical Step: Avoid Direct Spike Stock 100 mM Stock (100% DMSO) Intermed Intermediate (10 mM in DMSO) Stock->Intermed 1:10 Dilution Final Final Assay Well (No Precipitate) Stock->Final DIRECT SPIKE (CAUSES PRECIPITATION!) Intermed->Final Slow Addition + Vortex Media Aqueous Media (Buffer/Saline) Media->Final Bulk Volume

Figure 2: The "Intermediate Dilution" workflow prevents the kinetic shock that causes hydrophobic compounds to precipitate in aqueous media.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use a 100 mM stock for this compound? A: It is risky.[3] While thermodynamically possible in perfectly dry DMSO, a 100 mM solution is metastable. We recommend a standard stock of 10 mM or 20 mM to ensure long-term stability and prevent precipitation upon freezing [5].[2][3]

Q: My DMSO is frozen in the fridge (4°C). Is this normal? A: Yes. Pure DMSO freezes at ~18.5°C. If your DMSO is liquid at 4°C, it is wet (contaminated with water) and should be discarded for solubility-critical applications [1].[2][3]

Q: Can I use ethanol instead of DMSO? A: N-(4-methylphenyl)-2-phenoxyacetamide has significantly lower solubility in ethanol compared to DMSO.[1][2][3][4] Ethanol is also more volatile, leading to concentration changes over time. DMSO is the gold standard for this compound class.

References

  • Gaylord Chemical. (2024).[2][3] DMSO Physical Properties & Hygroscopicity Guide.[3][10] Retrieved from [Link][2][3]

  • Ziath. (2023).[2][3][11] The Effect of Water on DMSO and Compound Solubility in Storage.[5][9][12][13][14][15] Retrieved from [Link][2][3]

  • Cheng, X., et al. (2003).[13] Studies on repository compound stability in DMSO under various conditions.[3][5][7][11][13][15] Journal of Biomolecular Screening.[3][12] Retrieved from [Link]

  • PubChem. (2025).[2][3] N-(4-methylphenyl)-2-phenoxyacetamide (CID 69534).[2][3][4] National Library of Medicine.[3] Retrieved from [Link][1][2][3]

Sources

Optimization

Technical Support Center: Minimizing Side Products in Phenoxyacetamide Synthesis

Introduction & Mechanistic Overview The synthesis of phenoxyacetamides via the Williamson ether synthesis is a cornerstone reaction in medicinal chemistry and drug development[1]. By reacting a phenol with a chloroacetam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of phenoxyacetamides via the Williamson ether synthesis is a cornerstone reaction in medicinal chemistry and drug development[1]. By reacting a phenol with a chloroacetamide, researchers can rapidly construct aryloxyacetamide scaffolds found in numerous biologically active molecules[2].

However, this reaction is deceptively complex. The phenoxide ion is an ambidentate nucleophile (capable of reacting at the oxygen or the ortho/para carbons), and chloroacetamides possess multiple reactive sites (the alkyl chloride, the amide carbonyl, and potentially the amide nitrogen). Without precise control over the reaction environment, this synthesis is highly prone to yielding side products, including C-alkylated isomers, hydrolyzed starting materials, and N-alkylated impurities[3].

This technical support guide provides a deep dive into the causality behind these side reactions and offers field-proven, self-validating protocols to ensure high-yielding, regioselective O-alkylation.

Visualizing the Reaction Network

ReactionPathways Phenol Phenol + Base Intermediate Phenoxide Ion (Ambidentate) Phenol->Intermediate Deprotonation Chloroacetamide Chloroacetamide O_Alk O-Alkylation (Desired) Chloroacetamide->O_Alk C_Alk C-Alkylation (Side Product) Chloroacetamide->C_Alk Hydrolysis Hydrolysis (Side Product) Chloroacetamide->Hydrolysis Aqueous Base N_Alk N-Alkylation (Side Product) Chloroacetamide->N_Alk Strong Base (NaH) Intermediate->O_Alk Polar Aprotic Solvent Intermediate->C_Alk Protic Solvent

Reaction pathways of phenoxide and chloroacetamide highlighting desired and side reactions.

Frequently Asked Questions (FAQs): Causality & Troubleshooting

Q1: Why am I observing C-alkylation instead of the desired O-alkylation? Expert Insight: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory. The phenoxide oxygen is a "hard" nucleophile, while the ortho/para carbons are "soft." If you are using a protic solvent (like water or ethanol), the solvent molecules hydrogen-bond heavily to the phenoxide oxygen. This masking effect drastically reduces the oxygen's nucleophilicity, forcing the reaction to proceed via the softer carbon atoms, resulting in C-alkylation. Solution: Switch to a polar aprotic solvent like2 or Acetonitrile (MeCN)[2]. These solvents effectively solvate the metal cation (e.g., K⁺ or Cs⁺) while leaving the phenoxide oxygen "naked" and highly reactive, strongly favoring O-alkylation.

Q2: My chloroacetamide starting material is disappearing, but I am getting a highly polar baseline spot on my TLC. What is happening? Expert Insight: You are likely observing the hydrolysis of your chloroacetamide. Strong aqueous bases (such as NaOH or KOH) or wet solvents introduce hydroxide ions into the system. Hydroxide is a strong, unhindered nucleophile that will directly displace the chloride on your starting material, forming hydroxyacetamides or glycolic acid derivatives[4]. Solution: Utilize mild, anhydrous bases. Potassium carbonate (K₂CO₃) is the gold standard here. The conjugate acid of K₂CO₃ (bicarbonate) has a pKa of ~10.3, which perfectly matches the pKa of phenol (~10.0). It is strong enough to quantitatively deprotonate the phenol but entirely incapable of hydrolyzing the amide under anhydrous conditions[3].

Q3: I am using a primary/secondary chloroacetamide and seeing multiple higher-mass products in my LC-MS. How do I fix this? Expert Insight: You are experiencing competitive N-alkylation. If you use an excessively strong base like Sodium Hydride (NaH), you risk deprotonating the amide nitrogen (pKa ~15–17) in addition to the phenol. Once deprotonated, the amide nitrogen acts as a competing nucleophile, reacting with another molecule of chloroacetamide to form dimers or polymers. Solution: Downgrade your base strength to K₂CO₃ or Cs₂CO₃[2]. If N-alkylation persists due to substrate-specific electronics, consider temporarily protecting the amide nitrogen (e.g., with a Boc or PMB group) prior to the ether synthesis.

Quantitative Data: Effect of Reaction Variables

The following table summarizes how specific experimental choices dictate the product distribution in phenoxyacetamide synthesis.

Reaction VariableConditionPrimary OutcomeMechanistic Rationale
Solvent DMF, MeCN (Polar Aprotic)>90% O-Alkylation Solvates K⁺ cations, leaving the phenoxide oxygen highly nucleophilic (hard base).
Solvent Water, EtOH (Polar Protic)Increased C-Alkylation Hydrogen bonding masks oxygen nucleophilicity; the softer carbon attacks the electrophile.
Base K₂CO₃, Cs₂CO₃ (Anhydrous)High Yield, No Hydrolysis Mild base (pKa ~10.3) selectively deprotonates phenol without attacking the amide.
Base NaOH, KOH (Aqueous)Chloroacetamide Hydrolysis Strong hydroxide nucleophile directly displaces the chloride to form hydroxyacetamide.
Base NaHN-Alkylation (1°/2° amides)Excessively strong base deprotonates the amide nitrogen (pKa ~15-17).

Diagnostic & Troubleshooting Workflow

Workflow Start Analyze Crude LC-MS/NMR Check1 Is Hydrolysis Present? Start->Check1 Fix1 Switch to Anhydrous K2CO3 Dry Solvents Check1->Fix1 Yes Check2 Is C-Alkylation Present? Check1->Check2 No Success Optimize Yield & Isolate Fix1->Success Fix2 Change to DMF/MeCN Avoid Protic Solvents Check2->Fix2 Yes Check3 Is N-Alkylation Present? Check2->Check3 No Fix2->Success Fix3 Use Weaker Base or Protect Amide Check3->Fix3 Yes Check3->Success No Fix3->Success

Diagnostic workflow for identifying and resolving side products in phenoxyacetamide synthesis.

Self-Validating Experimental Protocol: Optimized O-Alkylation

This protocol is designed as a self-validating system. By observing specific physical changes and performing analytical checks at defined checkpoints, researchers can guarantee the mechanistic integrity of the reaction before proceeding to the next step[3].

Materials Required:

  • Phenol derivative (1.0 equiv)

  • Chloroacetamide derivative (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 325 mesh, 2.0 equiv)

  • Catalytic Potassium Iodide (KI, 0.1 equiv) - Optional, accelerates reaction via Finkelstein intermediate.

  • Anhydrous DMF or Acetone (0.2 M relative to phenol)

Step-by-Step Methodology:

  • Phenoxide Formation (Pre-activation):

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the phenol (1.0 equiv) in anhydrous DMF.

    • Add finely powdered, anhydrous K₂CO₃ (2.0 equiv).

    • Validation Checkpoint 1: Stir the suspension at room temperature for 30 minutes. You should observe a distinct color change (often turning yellow, pink, or orange depending on the phenol's electronics). This optical shift confirms the successful deprotonation and formation of the phenoxide ion.

  • Electrophile Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add the chloroacetamide (1.1 equiv) and catalytic KI (0.1 equiv) portion-wise or dropwise as a solution in DMF.

    • Causality Note: Adding the electrophile slowly to a pre-formed phenoxide prevents local concentration spikes that can lead to dimerization or unwanted exotherms.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours (depending on steric hindrance).

    • Validation Checkpoint 2: Perform TLC (e.g., 30% EtOAc/Hexanes) or LC-MS. The reaction is complete when the lower-Rf phenol spot disappears, replaced by a higher-Rf, UV-active spot corresponding to the phenoxyacetamide.

  • Quench and Isolation:

    • Pour the crude reaction mixture into vigorously stirring ice water (approx. 10x the volume of DMF used).

    • Validation Checkpoint 3: Because phenoxyacetamides are typically highly crystalline and insoluble in water, the product should crash out as a distinct solid.

    • Filter the precipitate under vacuum and wash generously with cold distilled water to remove all traces of DMF, unreacted chloroacetamide, and inorganic salts. Dry under high vacuum.

References

  • Synthesis of an α-chloroamide by Rh(III)-catalyzed cascade difunctionalization.
  • Synthesis of Aromatic Carbonyl Thiourea PI-28 Deriv
  • Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold.NIH / PMC.
  • O-Alkylation in Drug Design [Williamson Ether Synthesis].Tikrit University Pharmaceutical Chemistry.

Sources

Troubleshooting

Purification of N-(p-tolyl)-2-phenoxyacetamide by column chromatography

Technical Support Center: Purification of N-(p-tolyl)-2-phenoxyacetamide Current Status: Operational Ticket ID: PUR-AMIDE-001 Assigned Specialist: Senior Application Scientist[1] Introduction: The Target & The Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-(p-tolyl)-2-phenoxyacetamide

Current Status: Operational Ticket ID: PUR-AMIDE-001 Assigned Specialist: Senior Application Scientist[1]

Introduction: The Target & The Challenge

Welcome to the technical support hub for the purification of N-(p-tolyl)-2-phenoxyacetamide . This molecule presents a classic chromatographic challenge: it contains a polar amide backbone flanked by two lipophilic aromatic rings (a p-tolyl group and a phenoxy group).[2]

  • The Trap: Users often underestimate the hydrogen-bonding capability of the amide, leading to "streaking" on silica or crystallization within the column due to limited solubility in non-polar mobile phases.

  • The Goal: Isolate the target from common impurities: unreacted p-toluidine (basic), phenoxyacetic acid (acidic), or phenoxyacetyl chloride hydrolysis products.

Module 1: Pre-Run Diagnostics (Tier 1 Support)

Before packing a column, you must validate your crude material.[1][2] Skipping this leads to 80% of reported failures.[1][2]

Q: How do I determine the correct mobile phase? My TLC spots are dragging. A: The amide functionality often interacts strongly with silica silanols.[1][2]

  • Standard Screen: Start with Hexane:Ethyl Acetate (EtOAc) .[1][2]

    • Spot crude on a TLC plate.[1][2][3]

    • Run in 30% EtOAc / 70% Hexane .[1][2]

    • Target Rf: You are aiming for an Rf of 0.25 – 0.35 .

  • The "Drag" Fix: If the spot streaks (tails), it indicates strong H-bonding.[1][2]

    • Diagnosis: If the tail is severe, you may have residual p-toluidine.[1][2]

    • Action: Co-spot with authentic p-toluidine.[1][2] If the impurity matches, perform an acid wash (1M HCl) on your crude mixture before the column.

    • Mobile Phase Modifier: If the product itself streaks, add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase during TLC development to see which tightens the spot. (Note: For neutral amides, streaking is usually less severe than for free amines).[1]

Q: My sample won't dissolve in the mobile phase (Hexane/EtOAc). Can I load it in DCM? A: Yes, but with a warning.

  • Risk: Dichloromethane (DCM) is a strong solvent.[1][2] Loading a large volume of DCM onto a Hexane-equilibrated column causes "band broadening" because the sample travels too fast initially.[2]

  • Solution (Solid Load): This is the gold standard for this molecule.[2]

    • Dissolve crude in minimal DCM/Acetone.

    • Add silica gel (ratio 1:2 crude:silica mass).[1][2]

    • Rotovap to dryness until you have a free-flowing powder.[1][2]

    • Load this powder on top of your packed column.[1][2]

Module 2: The Chromatography Protocol (Standard Operating Procedure)

System: Flash Chromatography (Manual or Automated) Stationary Phase: Silica Gel 60 (40-63 µm) Detection: UV at 254 nm (Strong absorption due to aromatic rings)[2]

Step-by-Step Workflow
StepActionTechnical Rationale
1. Equilibration Flush column with 95:5 Hexane:EtOAc (2 CV).[1][2]Removes air and heat of solvation; prevents silica cracking.[1][2]
2. Loading Solid Load (preferred) or Liquid Load (concentrated in DCM).[2]Solid loading eliminates solvent-mismatch effects, crucial for amides with solubility issues.[1][2]
3. Gradient 0% to 50% EtOAc in Hexane over 20 CV.[1][2]A shallow gradient prevents co-elution.[1][2] The target usually elutes between 25-35% EtOAc .
4.[1][2] Wash Flush with 100% EtOAc (or 10% MeOH in DCM).[1][2]Ensures highly polar impurities (acids/salts) are removed for column disposal.[1][2]
Visualization: Method Development Logic

G Start Start: Crude Mixture TLC_Check TLC in 30% EtOAc/Hex Start->TLC_Check Decision_Rf Is Rf between 0.25 - 0.35? TLC_Check->Decision_Rf Adjust_Polarity Adjust Solvent Ratio Decision_Rf->Adjust_Polarity No (Too High/Low) Check_Solubility Is Sample Soluble in Mobile Phase? Decision_Rf->Check_Solubility Yes Adjust_Polarity->TLC_Check Liquid_Load Liquid Load (Minimal Volume) Check_Solubility->Liquid_Load Yes (>100mg/mL) Solid_Load Solid Load (Adsorb on Silica) Check_Solubility->Solid_Load No (Precipitates) Run_Column Run Gradient (0-50% EtOAc) Liquid_Load->Run_Column Solid_Load->Run_Column

Figure 1: Decision tree for loading and solvent selection to prevent common band-broadening issues.

Module 3: Troubleshooting (Tier 2 & 3 Support)

Q: "I see crystals forming inside the column/tubing during the run."

  • Diagnosis: This is "Crash-Out."[1][2] N-(p-tolyl)-2-phenoxyacetamide has high crystallinity.[1][2] The mobile phase (high hexane) is a poor solvent for the amide.[2] As the band concentrates, it exceeds solubility limits.[1]

  • The Fix:

    • Stop flow immediately.

    • Inject a small "slug" (1-2 mL) of pure DCM or Acetone to redissolve the plug.

    • Prevention: Switch to a DCM:Methanol system (0-5% MeOH in DCM). DCM is a much better solvent for this amide than Hexane.[1][2]

    • Warning: DCM/MeOH runs faster; adjust Rf targets to ~0.5 on TLC.

Q: "My product is co-eluting with a yellow impurity."

  • Diagnosis: The yellow impurity is likely unreacted p-toluidine (which oxidizes/darkens).[2] Amines often tail, overlapping with the amide.[1]

  • The Fix:

    • Chemical Wash (Pre-Column): Dissolve crude in EtOAc, wash 2x with 1M HCl. This converts p-toluidine to the water-soluble hydrochloride salt.[1][2] The amide remains in the organic layer.[1][2]

    • Chromatographic Fix: If you cannot wash, add 0.5% Triethylamine to your mobile phase.[1][2] This sharpens the amine peak, often moving it away from your neutral amide.[1]

Q: "I have two spots very close together (Rf 0.30 and 0.32)."

  • Diagnosis: This could be the N-acylation vs O-acylation side product (rare but possible if base catalysis was poor) or a similar impurity like N,N-di(p-tolyl)...[1][2] species.[1][2][4][5][6]

  • The Fix:

    • Switch selectivity. If you used Hexane/EtOAc, switch to DCM/Ether or Toluene/Acetone .[1][2]

    • Toluene is excellent for separating aromatic compounds due to pi-pi interactions.[1][2] Try Toluene:Acetone (95:5) .[2]

Visualization: Troubleshooting Pathways

Troubleshooting Issue Identify Issue Streaking Streaking/Tailing Issue->Streaking Crystallization Crystallization on Column Issue->Crystallization CoElution Co-elution (Amine) Issue->CoElution Add_Modifier Action: Add 1% TEA to Mobile Phase Streaking->Add_Modifier If Product Streaks Change_Solvent Action: Switch to DCM/MeOH Crystallization->Change_Solvent Acid_Wash Action: 1M HCl Wash (Remove Amine) CoElution->Acid_Wash Best Practice CoElution->Add_Modifier Alternative

Figure 2: Troubleshooting logic for physical and chemical separation failures.

Module 4: Post-Run Verification

Q: How do I verify the fractions without running an NMR on every tube? A:

  • UV Spectrum: If using automated flash, look for the characteristic UV absorption of the phenoxy group (270-280 nm shoulder) vs the p-tolyl (254 nm).

  • Stain Test: Dip TLC in KMnO4 or PMA (Phosphomolybdic Acid) .[1][2]

    • Amides stain poorly in Iodine.[1][2]

    • PMA + Heat = Dark Blue/Green spot for the amide.[1][2]

    • Differentiation: p-Toluidine turns bright yellow/brown in Iodine or upon standing; the amide does not.[2]

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry.

  • Biotage . (2025).[1][2][7] Successful Flash Chromatography: Solvent Selection and Troubleshooting.

  • BenchChem . (2024).[1][2] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 69314, 2-Phenoxyacetamide.

  • Royal Society of Chemistry . (2025).[1][2] ChemSpider: Search and Share Chemistry.[1][2]

Sources

Optimization

Alternative bases to K2CO3 for phenoxyacetamide synthesis

To: Research Team From: Senior Application Scientist, Synthesis Support Division Subject: Technical Guide: Alternative Bases for Phenoxyacetamide Synthesis Introduction: Beyond the K₂CO₃ Standard The synthesis of phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Synthesis Support Division Subject: Technical Guide: Alternative Bases for Phenoxyacetamide Synthesis

Introduction: Beyond the K₂CO₃ Standard

The synthesis of phenoxyacetamides typically proceeds via the Williamson ether synthesis—an O-alkylation of a phenol with an


-chloroacetamide (e.g., 2-chloroacetamide).

While Potassium Carbonate (K₂CO₃) in DMF or Acetone is the industry "gold standard" due to its mild nature and low cost, it frequently fails in three scenarios:

  • Low Solubility: K₂CO₃ is poorly soluble in organic solvents, leading to slow, heterogeneous kinetics.

  • Steric Hindrance: Bulky phenols or electrophiles struggle to react on the carbonate surface.

  • Workup Difficulties: Removal of fine carbonate salts and high-boiling solvents (DMF) can be tedious.

This guide provides validated alternative protocols to overcome these bottlenecks.

Part 1: Troubleshooting & Optimization Modules

Module A: "My reaction is too slow or incomplete."

Diagnosis: The heterogeneous nature of K₂CO₃ is limiting the availability of the phenoxide anion. Solution: Switch to Cesium Carbonate (Cs₂CO₃) or add a Finkelstein Catalyst .

1. The Cesium Effect (Cs₂CO₃) Cesium has a larger ionic radius (1.67 Å) compared to Potassium (1.38 Å). In solvents like DMF or MeCN, Cs⁺ forms a "loose" ion pair with the phenoxide, making the oxygen anion more "naked" and nucleophilic.

  • Protocol: Replace K₂CO₃ with 1.2 – 1.5 equiv. of Cs₂CO₃.

  • Solvent: DMF (preferred) or Acetonitrile (MeCN).

  • Temperature: Often runs effectively at RT to 50°C (vs. 80°C for K₂CO₃).

2. The Finkelstein Modification (Catalytic KI) If you cannot change the base, increase the electrophilicity of the chloroacetamide.

  • Mechanism: Adding catalytic Potassium Iodide (KI) converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Protocol: Add 10–20 mol% KI to your standard K₂CO₃/Acetone or K₂CO₃/DMF mixture.

Technical Insight: The C–I bond is weaker and longer than the C–Cl bond, lowering the activation energy for the Sₙ2 attack by the phenoxide.

Module B: "I need a Green / Scale-Up friendly method."

Diagnosis: You want to avoid DMF/DMSO (toxicity, removal issues) or expensive Cesium salts. Solution: Phase Transfer Catalysis (PTC) .

System: Solid-Liquid PTC (SL-PTC) or Liquid-Liquid PTC (LL-PTC).

  • Base: NaOH or KOH (inexpensive, strong).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.

  • Solvent: Toluene, MEK (Methyl Ethyl Ketone), or 2-MeTHF.

Protocol (Solid-Liquid PTC):

  • Dissolve Phenol (1.0 equiv) and Chloroacetamide (1.1 equiv) in Toluene.

  • Add solid NaOH (powdered, 1.5 equiv) and TBAB (5 mol%).

  • Heat to 50–70°C with vigorous stirring.

  • Why it works: The TBAB shuttles the hydroxide/phenoxide into the organic layer, reacting with the acetamide, while keeping the bulk water concentration low (minimizing amide hydrolysis).

Module C: "My substrate is base-sensitive (e.g., esters, chiral centers)."

Diagnosis: Strong inorganic bases (NaOH, excess K₂CO₃ at heat) are causing side reactions like hydrolysis or racemization. Solution: Organic Bases (DBU / DIPEA) or Fluoride-Mediated Deprotonation .

1. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Characteristics: Soluble, strong non-nucleophilic base.

  • Protocol: 1.2 equiv DBU in MeCN or THF.

  • Warning: DBU can sometimes act as a nucleophile with very active halides; ensure steric bulk prevents N-alkylation.

2. Potassium Fluoride on Alumina (KF/Al₂O₃)

  • Characteristics: A mild, solid-supported base that acts via hydrogen bond activation. Excellent for sensitive substrates.

Part 2: Comparative Data Analysis

Table 1: Base Selection Matrix for Phenoxyacetamide Synthesis

Base SystempKa (conj. acid)Solvation TypeBest For...Risk Factor
K₂CO₃ / DMF ~10.3HeterogeneousStandard substrates, low cost.Slow kinetics, high T required.
Cs₂CO₃ / MeCN ~10.3Quasi-HomogeneousSterically hindered phenols, fast rates.High cost (Cesium).
NaOH / TBAB (PTC) ~15.7Biphasic (Organic/Solid)Scale-up, Green solvents (Toluene).Amide hydrolysis if wet/hot.
NaH / THF ~35HomogeneousUnreactive phenols, low temp.H₂ gas, moisture sensitivity.
DBU / MeCN ~13.5HomogeneousAcid-sensitive substrates.Expensive, difficult removal.

Part 3: Visualizing the Workflow

Figure 1: Mechanistic Pathway & The "Cesium Effect"

This diagram illustrates the Sₙ2 mechanism and how the Cesium cation stabilizes the transition state better than Potassium.

G cluster_0 The Cesium Effect Phenol Phenol (Ar-OH) Intermediate Phenoxide Pair (Ar-O⁻ :: M⁺) Phenol->Intermediate Deprotonation Base Base (M+ B-) Base->Intermediate Cation M+ TS Transition State [Ar-O---CH₂---Cl]‡ Intermediate->TS + Electrophile Electrophile Chloroacetamide (Cl-CH₂-CONH₂) Electrophile->TS Product Phenoxyacetamide (Ar-O-CH₂-CONH₂) TS->Product - MCl salt

Caption: The larger Cesium cation (Cs⁺) forms a looser ion pair with the phenoxide than Potassium (K⁺), lowering the activation energy for the nucleophilic attack.

Figure 2: Decision Tree for Base Selection

Follow this logic flow to select the optimal base for your specific constraints.

DecisionTree Start Start: Select Base for Phenoxyacetamide Synthesis Q1 Is the Phenol Sterically Hindered or Unreactive? Start->Q1 Q2 Is the Substrate Base-Sensitive (e.g. Esters)? Q1->Q2 No Cs2CO3 Use Cs₂CO₃ (DMF/MeCN) Q1->Cs2CO3 Yes, Hindered NaH Use NaH (THF, 0°C) Q1->NaH Yes, Very Unreactive Q3 Is Scale-Up/Green Solvent a Priority? Q2->Q3 No Mild Use DBU or Finkelstein (K₂CO₃ + KI) Q2->Mild Yes PTC Use PTC System (NaOH + TBAB in Toluene) Q3->PTC Yes Standard Use Standard K₂CO₃ / Acetone Q3->Standard No

Caption: Logical workflow for selecting the appropriate base based on substrate reactivity, sensitivity, and process requirements.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use NaOH without a phase transfer catalyst?

  • Answer: Generally, no. In a single aqueous phase, the phenoxide is hydrated and less nucleophilic. Furthermore, high concentrations of aqueous NaOH at high temperatures will hydrolyze the amide bond of your product (converting it to a phenoxy acid). If you must use NaOH, use the PTC method in an organic solvent to protect the amide.

Q2: Why is my yield low even with Cs₂CO₃?

  • Troubleshoot: Check your chloroacetamide quality.

    
    -Chloroacetamides can degrade or hydrolyze upon storage. Also, ensure your solvent is anhydrous . While Carbonates are mild, water solvates the phenoxide, drastically reducing its nucleophilicity (Sₙ2 suppression).
    

Q3: Is the order of addition important for NaH?

  • Answer: Yes, critical.

    • Suspend NaH in dry THF/DMF at 0°C.

    • Add the Phenol slowly and stir for 15-30 mins to ensure H₂ evolution ceases (formation of Sodium Phenoxide).

    • Add the Chloroacetamide last.

    • Reasoning: If you mix NaH and Chloroacetamide first, the strong base might deprotonate the amide nitrogen (pKa ~17) or cause self-condensation before the phenol is introduced.

References

  • Preparation of Phenoxyacetamide Derivatives via Williamson Synthesis. Source: National Institutes of Health (PMC). Context: Discusses the standard NaOH/K₂CO₃ pathways and the nucleophilic attack mechanism. URL:[Link]

  • The Cesium Effect in Organic Synthesis. Source: ResearchGate (Review). Context: Explains the solubility and reactivity advantages of Cesium salts in O-alkylation. URL:[Link]

  • Finkelstein Reaction Conditions (Iodide Catalysis). Source: Organic Chemistry Portal.[1] Context: Mechanism of halogen exchange to accelerate Sₙ2 reactions.[1] URL:[Link]

  • Hydrolysis of Chloroacetamides in Basic Media. Source: ACS Publications (J. Agric.[2] Food Chem). Context: Kinetic data on the stability of chloroacetamides vs. hydrolysis in NaOH/HCl. URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in N-alkylation of p-toluidine derivatives

Technical Support Center: N-Alkylation of Sterically Hindered p-Toluidine Derivatives Diagnostic Framework: Assessing the Steric Barrier User Context: You are working with p-toluidine derivatives. The para-methyl group i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of Sterically Hindered p-Toluidine Derivatives

Diagnostic Framework: Assessing the Steric Barrier

User Context: You are working with p-toluidine derivatives. The para-methyl group itself exerts negligible steric hindrance on the nitrogen. Therefore, if you are experiencing low yields, the steric clash is likely originating from one of two sources:

  • The Nucleophile (Amine): You are using an ortho-substituted derivative (e.g., 2-bromo-4-methylaniline or 2,6-dimethyl-4-methylaniline).

  • The Electrophile (Alkylating Agent): You are introducing a bulky group (e.g., tert-butyl, adamantyl, or a branched secondary alkyl chain).

Use the decision matrix below to select the correct protocol before wasting reagents on a stalled reaction.

DecisionMatrix Start Identify Steric Source Q1 Is the p-Toluidine ortho-substituted? Start->Q1 Q2 Is the Alkylating Agent Primary or Secondary? Q1->Q2 No (Only p-Me) MethodB Protocol B: Reductive Amination (Ti(OiPr)4 + NaBH3CN) Q1->MethodB Yes (Mono-ortho) MethodC Protocol C: Buchwald-Hartwig (Pd-Catalyzed) Q1->MethodC Yes (2,6-disubstituted) MethodA Protocol A: Optimized SN2 (Polar Aprotic + Heat) Q2->MethodA Primary (e.g., Benzyl) Q2->MethodB Secondary (e.g., Isopropyl) Q2->MethodC Tertiary/Bulky

Caption: Decision matrix for selecting the optimal N-alkylation strategy based on substrate hindrance.

Protocol A: The "Forced" SN2 Substitution

Best for: Ortho-unsubstituted p-toluidines reacting with primary/mildly hindered secondary alkyl halides.

The Challenge: Standard conditions (K₂CO₃/Acetone) fail because the nucleophilic attack is too slow, allowing side reactions (elimination of the alkyl halide) to dominate.

The Solution:

  • Solvent Switch: Replace Acetone/Acetonitrile with DMF or NMP . These polar aprotic solvents solvate the cation (K⁺/Na⁺), leaving the anion "naked" and more basic, while stabilizing the polar transition state.

  • Leaving Group: Switch from Bromides to Iodides or Triflates (OTf) to lower the activation energy.

  • Finkelstein In-Situ: If you must use a bromide, add 10 mol% NaI.

Step-by-Step Protocol:

  • Dissolve the p-toluidine derivative (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Add Cs₂CO₃ (2.0 equiv). Why? Cesium is larger and more soluble in organic solvents than Potassium, creating a more "naked" carbonate anion.

  • Add NaI (0.1 equiv) if using an alkyl bromide or chloride.

  • Add the alkylating agent (1.1 equiv).[1]

  • Heat to 80–100 °C . Note: If using a volatile alkyl halide, use a sealed tube.

  • Validation: Monitor via TLC/LCMS. If conversion <10% after 4 hours, abort and switch to Protocol B or C.

Protocol B: Lewis Acid-Mediated Reductive Amination

Best for: Introducing secondary alkyl groups (isopropyl, cyclohexyl) to ortho-substituted p-toluidines.

The Challenge: Steric bulk prevents the initial attack of the amine on the ketone/aldehyde to form the imine intermediate. The reaction stalls at the hemiaminal stage or never starts.

The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] . This Lewis acid serves a dual purpose:

  • Activates the carbonyl oxygen (electrophilic activation).

  • Acts as a water scavenger, driving the equilibrium toward imine formation.

Step-by-Step Protocol:

  • Imine Formation (Critical Step):

    • Mix p-toluidine derivative (1.0 equiv) and the ketone (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv). Do not add solvent yet.

    • Stir under Argon at 60 °C for 4–12 hours.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for the imine mass (M+ - 16). Do not proceed until the imine is formed.

  • Reduction:

    • Dilute the viscous mixture with anhydrous THF or MeOH (to 0.2 M).

    • Cool to 0 °C.

    • Add NaBH₃CN (2.0 equiv) or NaBH(OAc)₃ (3.0 equiv).

    • Allow to warm to room temperature and stir overnight.

  • Workup (Crucial for Ti removal):

    • Quench with 0.1 M NaOH (not water, or you get a sticky TiO₂ gel).

    • Filter the resulting white precipitate through Celite.

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: "Brick wall" steric hindrance. Ortho,ortho-disubstituted p-toluidines or coupling with aryl/tertiary alkyl groups.

The Challenge: The amine is too sterically hindered to undergo nucleophilic attack.[1] We must use a metal catalyst to facilitate the bond formation via oxidative addition and reductive elimination.

The Solution: Palladium catalysis with Dialkylbiaryl phosphine ligands (e.g., Buchwald ligands).

Recommended System:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: XPhos or BrettPhos . These bulky ligands promote the reductive elimination step, which is the bottleneck for hindered amines.

  • Base: NaOtBu (Sodium tert-butoxide).

Step-by-Step Protocol:

  • Flame-dry a Schlenk tube or microwave vial.

  • Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Pre-complexation ratio of 1:2 is ideal.

  • Add the p-toluidine derivative (1.0 equiv), the aryl/alkyl halide (1.2 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill with Argon (3 cycles).[2]

  • Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Heat at 100 °C (oil bath) or 120 °C (Microwave) for 1–12 hours.

Troubleshooting & FAQs

Q: My SN2 reaction (Protocol A) stalled at 50% conversion. Should I add more alkyl halide? A: No. If it stalled, your base might be consumed, or the product is inhibiting the reaction.

  • Action: Check the pH. If acidic, add more Cs₂CO₃.

  • Action: If using an iodide, the byproduct (I⁻) can act as a nucleophile and reverse the reaction (de-alkylation) at high temperatures. Add Ag₂CO₃ to precipitate the iodide and drive the reaction forward.

Q: In Protocol B, I see the imine on LCMS, but it won't reduce to the amine. A: The imine might be sterically protecting the C=N bond from the hydride source.

  • Action: Switch from NaBH(OAc)₃ (bulky) to NaBH₄ (smaller) or even LiAlH₄ (stronger/smaller), but be careful with functional group tolerance.

  • Action: Increase temperature during the reduction step to 50 °C.

Q: I am getting over-alkylation (Dialkylation) in Protocol A. A: This is common with primary halides (e.g., Benzyl bromide).

  • Action: Use a stoichiometric excess of the amine (3.0 equiv) relative to the alkyl halide.

  • Action: Switch to Reductive Amination (Protocol B) . Reductive amination is inherently mono-selective because the intermediate iminium ion is much less reactive toward a second condensation than the starting amine.

Q: How do I remove the unreacted p-toluidine starting material? A: Since p-toluidine derivatives are basic:

  • Dissolve the crude mixture in EtOAc.

  • Wash with 1M HCl .

    • If your product is a tertiary amine:[1][3][4][5] It will go into the water layer. Wash the organic layer (impurities), then basify the water layer (NaOH) and extract your product back into EtOAc.

    • If your product is very hindered/lipophilic: It might stay in the organic layer even with acid. In this case, use acetic anhydride to acetylate the unreacted primary amine (starting material), turning it into an amide. This amide will have a vastly different Rf value, making silica column separation easy.

Quantitative Comparison of Methods

MetricProtocol A (SN2)Protocol B (Reductive)Protocol C (Buchwald)
Steric Tolerance Low to MediumMedium to HighVery High
Cost LowMediumHigh (Pd/Ligands)
Scalability ExcellentGoodModerate
Selectivity Poor (Risk of Dialkylation)Excellent (Mono-selective)Excellent
Key Reagent Cs₂CO₃ / DMFTi(OiPr)₄ / NaBH₃CNPd-XPhos

References

  • Buchwald-Hartwig Amination of Hindered Amines

    • Title: "Surpassing the Limitations of Steric Hindrance in the Pd-Catalyzed Amin
    • Source:J. Am. Chem. Soc.[2] 2008, 130, 41, 13552–13554.

    • URL:[Link]

  • Titanium-Mediated Reductive Amination

    • Title: "Titanium(IV)
    • Source:J. Org.[6] Chem. 1990, 55, 8, 2552–2554.

    • URL:[Link]

  • Cesium Carbonate in N-Alkylation

    • Title: "Cesium carbonate: A powerful base for the alkyl
    • Source:Tetrahedron 2004, 60, 46, 10411-10418.
    • URL:[Link]

  • Silver Additives for Alkylation

    • Title: "Silver-Mediated Alkyl
    • Source:Org.[6][7][8] Lett. 2012, 14, 17, 4536–4539.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: FT-IR Characterization of Amide and Ether Linkages in Phenoxyacetamides

Executive Summary: The Fingerprint of Efficacy In the realm of drug discovery—specifically within the development of analgesics, herbicides, and heterocyclic precursors—phenoxyacetamides represent a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fingerprint of Efficacy

In the realm of drug discovery—specifically within the development of analgesics, herbicides, and heterocyclic precursors—phenoxyacetamides represent a critical pharmacophore. Their structural integrity hinges on two pivotal chemical bonds: the amide linkage (


) and the ether linkage  (

).

This guide moves beyond basic peak assignment. It provides a comparative, mechanistic analysis of how these linkages manifest in Fourier Transform Infrared (FT-IR) spectroscopy. By understanding the electronic environments that shift these peaks, researchers can validate synthetic pathways and assess purity with higher confidence than simple library matching allows.

Structural Context & Electronic Environment[1][2]

The phenoxyacetamide scaffold presents a unique spectroscopic challenge due to the proximity of two electronegative oxygen atoms separated by a methylene bridge.

  • The Amide Motif: Acts as the primary hydrogen-bonding donor/acceptor site.

  • The Phenoxy Ether: Introduces a strong inductive effect (

    
    ) without direct resonance conjugation to the carbonyl, creating a distinct "insulation" effect that subtly shifts vibrational frequencies compared to direct aryl amides (anilides).
    
Visualizing the Electronic Influence

The following diagram maps the electronic effects that dictate the vibrational frequencies of the target bonds.

ElectronicEffects Phenoxy Phenoxy Group (Ar-O-) EtherO Ether Oxygen (-O-) Phenoxy->EtherO Resonance (+R) into Ring Methylene Methylene Bridge (-CH2-) EtherO->Methylene Inductive Withdrawal (-I) Result Amide I Band Shift (High Force Constant) EtherO->Result Indirect -I Effect Carbonyl Carbonyl Carbon (C=O) Methylene->Carbonyl Sigma Bond Transmission Carbonyl->Result AmideN Amide Nitrogen (-NH-) AmideN->Carbonyl Resonance (+R) (Amide Resonance)

Figure 1: Electronic flow within the phenoxyacetamide scaffold. Note how the ether oxygen exerts an inductive pull through the methylene bridge, subtly stiffening the carbonyl bond compared to standard alkyl acetamides.

Comparative Spectral Analysis

The identification of phenoxyacetamides requires the simultaneous confirmation of the Amide I/II bands and the Ether C-O-C stretches.

Table 1: Characteristic Frequency Ranges
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Amide I

Stretch
1640 – 1680 Strong"The Sentinel Peak." Sensitive to H-bonding.
Amide II

Bend +

1515 – 1570 MediumAbsent in tertiary amides.
Amide III

Stretch
1240 – 1290 Weak/MedOften obscured by ether peaks.
Ether (Ar-O)

1230 – 1275 StrongAsymmetric stretch involving the aryl ring.
Ether (O-CH2)

1020 – 1075 MediumSymmetric stretch of the alkyl side.
N-H

Stretch
3200 – 3400 MediumBroadens significantly if H-bonded.
Deep Dive: The Amide I Band (1640–1680 )

In phenoxyacetamides, the carbonyl stretch (Amide I) typically appears at a slightly higher frequency than in long-chain alkyl acetamides (e.g., stearamide).

  • Why? The electronegative ether oxygen on the

    
    -carbon exerts an electron-withdrawing inductive effect (
    
    
    
    ). This withdrawal reduces the contribution of the single-bond resonance form (
    
    
    ), thereby increasing the double-bond character of the carbonyl and its force constant.
  • Comparison:

    • Phenoxyacetamide:[1][2] ~1665

      
       (Solid state)
      
    • Acetanilide (Aryl amide): ~1660

      
      
      
    • Alkyl Acetamide: ~1640–1650

      
      
      
Deep Dive: The Ether Linkage (1230–1275 )

This is the "Structural Anchor." While the amide peaks confirm the "head" of the molecule, the ether peaks confirm the "tail."

  • Specificity: You must observe the asymmetric stretch of the Aryl-Oxygen bond. If this peak is missing or weak, you likely have hydrolyzed your product into a phenol and an acetamide fragment.

  • Interference Warning: The Amide III band often overlaps with the ether region. However, the Ether

    
     stretch is typically sharper and more intense than Amide III.
    

Performance Comparison: Phenoxyacetamides vs. Alternatives[5]

To validate the identity of a phenoxyacetamide, one must distinguish it from its structural cousins. The following table contrasts the spectral signatures.

Table 2: Diagnostic Differential
Alternative ClassStructural DifferenceKey Spectral Differentiator vs. Phenoxyacetamide
Phenoxyacetic Acid

instead of

Broad O-H stretch (2500–3300

)
and a carbonyl shift to 1700–1730

(Acid C=O is higher than Amide C=O).
Pure Acetamide No Phenoxy groupAbsence of strong 1240

(Ar-O)
and 1050

(O-CH2)
bands. C=O frequency is generally lower.[3][4]
Sulfonamide

instead of

Complete absence of Amide I (1650). Appearance of strong

stretches at 1350

(asym) and 1160

(sym)
.
Ester Isostere

instead of

Carbonyl shifts significantly higher to 1735–1750

. Absence of Amide II band (~1550

).

Experimental Protocol: The Self-Validating Workflow

Step-by-Step Characterization Workflow
  • Sample Preparation (Purification):

    • Ensure the sample is dried under vacuum. Residual water (

      
       bend at 1640 
      
      
      
      ) will overlap destructively with the Amide I peak.
    • Validation: Run a background scan. If water vapor peaks are visible, purge the chamber.

  • Data Acquisition (Parameters):

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res for resolving Amide I shoulders).
    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Spectral Validation (The "Rule of Three"):

    • A valid phenoxyacetamide spectrum must satisfy three criteria simultaneously:

      • Strong C=O[5][6] (Amide I) at ~1660.[3][4]

      • Distinct N-H bend (Amide II) at ~1540.

      • Strong Ar-O-C (Ether) at ~1240.

    • If any are missing, the synthesis has failed.

Workflow Diagram

FTIR_Workflow Start Crude Product Dry Vacuum Drying (Remove H2O) Start->Dry Method Select Method: ATR vs KBr Dry->Method Acquire Acquire Spectrum (4 cm-1, 32 scans) Method->Acquire Check Check Water Region (3500 & 1640) Acquire->Check Check->Dry Wet Amide1 Identify Amide I (1640-1680) Check->Amide1 Dry Ether Identify Ether (1230-1275) Amide1->Ether Found Amide2 Identify Amide II (1515-1570) Ether->Amide2 Found Decision Validation Decision Amide2->Decision

Figure 2: The "Rule of Three" validation workflow. All three spectral regions must be confirmed to validate the phenoxyacetamide structure.

References

  • NIST Chemistry WebBook. Phenoxyacetamide Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for Amide/Ether assignments). [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (Detailed frequency ranges for functional groups). [Link]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Mechanistic insights into Amide I shifts). [Link]

Sources

Comparative

13C NMR chemical shifts for N-(4-methylphenyl)-2-phenoxyacetamide

A Comprehensive Guide to the 13C NMR Chemical Shifts of N-(4-methylphenyl)-2-phenoxyacetamide: A Comparative Analysis Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the 13C NMR Chemical Shifts of N-(4-methylphenyl)-2-phenoxyacetamide: A Comparative Analysis

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, 13C NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. This guide provides a detailed analysis of the , a compound of interest in medicinal chemistry and materials science.

In the absence of a directly published experimental spectrum for N-(4-methylphenyl)-2-phenoxyacetamide, this guide employs a comparative approach. By analyzing the experimental 13C NMR data of its constituent fragments, phenoxyacetic acid and p-toluidine, alongside structurally related N-aryl acetamides, we can confidently predict and interpret the chemical shifts of the target molecule. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate spectral interpretation for structural verification and characterization.

Predicted 13C NMR Chemical Shifts for N-(4-methylphenyl)-2-phenoxyacetamide

The structure of N-(4-methylphenyl)-2-phenoxyacetamide is comprised of three key fragments: a p-substituted aniline moiety (from p-toluidine), a phenoxy group, and an acetamide linkage. The electronic environment of each carbon atom is influenced by the neighboring atoms and functional groups, which in turn determines its chemical shift.

A diagrammatic representation of the molecule with atom numbering is presented below to facilitate the discussion of chemical shift assignments.

Caption: Molecular structure of N-(4-methylphenyl)-2-phenoxyacetamide with atom numbering for 13C NMR assignment.

Based on the analysis of substituent effects and comparison with related compounds, the predicted are summarized in the table below.

Comparative Analysis of 13C NMR Chemical Shifts

To substantiate our predictions, we will compare the expected chemical shifts of our target molecule with the experimentally determined values for phenoxyacetic acid and p-toluidine. This comparative approach allows for a more robust assignment of the 13C NMR signals.

Carbon AtomPredicted Chemical Shift (ppm) for N-(4-methylphenyl)-2-phenoxyacetamideExperimental Chemical Shift (ppm) for Phenoxyacetic Acid[1][2][3]Experimental Chemical Shift (ppm) for p-Toluidine[4][5]Rationale for Prediction
Amide Carbonyl (C=O) ~168-172179.7 (in D2O)-The amide carbonyl is typically found in this region. The electron-donating nitrogen shifts it slightly upfield compared to the carboxylic acid in phenoxyacetic acid.
Phenoxy O-CH2 ~67-7069.3 (in D2O)-The chemical environment of this methylene carbon is very similar to that in phenoxyacetic acid.
Phenoxy C1'' (ipso-C) ~157-160160.3 (in D2O)-The carbon directly attached to the ether oxygen is significantly deshielded and appears at a high chemical shift.
Phenoxy C2''/C6'' (ortho-C) ~114-117117.1 (in D2O)-These carbons are shielded by the electron-donating effect of the oxygen atom.
Phenoxy C3''/C5'' (meta-C) ~129-132132.5 (in D2O)-The chemical shift of these carbons is less affected by the substituent.
Phenoxy C4'' (para-C) ~121-124124.1 (in D2O)-The para carbon experiences some shielding from the oxygen.
p-Toluidine C1' (ipso-C) ~135-138-~145The amide group is electron-withdrawing, which will shift the ipso-carbon downfield compared to the amino group in p-toluidine.
p-Toluidine C2'/C6' (ortho-C) ~120-123-~115The amide group is less electron-donating than the amino group, leading to a downfield shift for the ortho carbons.
p-Toluidine C3'/C5' (meta-C) ~129-130-~129The meta carbons are least affected by the change from an amino to an amide group.
p-Toluidine C4' (para-C) ~133-136-~128The amide substituent will have a deshielding effect on the para-carbon relative to the amino group.
Methyl (CH3) ~20-22-~20The chemical shift of the methyl group on the aromatic ring is expected to be similar to that in p-toluidine.

Experimental Protocol for 13C NMR Acquisition

To obtain an experimental 13C NMR spectrum of N-(4-methylphenyl)-2-phenoxyacetamide, the following protocol can be employed.

Workflow for 13C NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~20-50 mg of sample solvent in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) dissolve->solvent tms Add a small amount of TMS as an internal standard (0 ppm) solvent->tms transfer Transfer the solution to a 5 mm NMR tube tms->transfer instrument Place the NMR tube in the spectrometer transfer->instrument lock Lock the field on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field to optimize homogeneity lock->shim setup Set up a standard 13C{1H} pulse program (e.g., 'zgpg30') shim->setup parameters Set acquisition parameters (e.g., spectral width, number of scans, relaxation delay) setup->parameters acquire Acquire the Free Induction Decay (FID) parameters->acquire ft Apply Fourier Transform to the FID acquire->ft phase Phase the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to the TMS signal at 0 ppm baseline->reference integrate Integrate the signals (optional for 13C) reference->integrate

Caption: Step-by-step workflow for acquiring a 13C NMR spectrum.

Discussion and Interpretation

The predicted chemical shifts are based on the principle of substituent additivity, a cornerstone of NMR interpretation.[6] The electron-withdrawing nature of the amide carbonyl group is expected to deshield the ipso-carbon (C1') and the para-carbon (C4') of the p-toluidine ring system compared to p-toluidine itself. Conversely, the ortho-carbons (C2'/C6') will also experience a downfield shift due to the reduced electron-donating ability of the amide nitrogen compared to the amine nitrogen. The meta-carbons (C3'/C5') are predicted to show minimal change.

For the phenoxyacetamide portion, the chemical shifts are expected to be very similar to those of phenoxyacetic acid. The amide linkage is sufficiently distant from the phenoxy ring to have a negligible effect on the chemical shifts of the aromatic carbons in that moiety.

It is important to note that while predictions based on additivity rules and model compounds are generally reliable, minor deviations can occur due to conformational effects and through-space interactions in the actual molecule.[6] For unambiguous assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the . By leveraging experimental data from its constituent fragments and related compounds, we have established a reliable set of predicted chemical shifts. The provided experimental protocol offers a clear path for the empirical verification of these predictions. This comparative approach not only allows for a confident preliminary assignment of the 13C NMR spectrum but also serves as a valuable educational tool for understanding the intricate relationship between molecular structure and NMR chemical shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. Phenoxyacetic Acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000742 - Phenoxyacetic Acid. Retrieved from [Link]

  • PubChem. p-Toluidine. Retrieved from [Link]

Sources

Validation

Comparative Spectroscopic Guide: UV-Vis Absorption Maxima of N-(p-Tolyl)-2-phenoxyacetamide and Structural Alternatives

N-aryl-2-phenoxyacetamides represent a highly versatile class of chemical scaffolds in modern drug discovery. Recent pharmaceutical applications for these derivatives range from targeted antiviral agents against the Maya...

Author: BenchChem Technical Support Team. Date: March 2026

N-aryl-2-phenoxyacetamides represent a highly versatile class of chemical scaffolds in modern drug discovery. Recent pharmaceutical applications for these derivatives range from targeted antiviral agents against the Mayaro virus[1][2] to novel potential BCR-ABL1 kinase inhibitors for oncology[3]. Because the stability and reactivity of these scaffolds are critical parameters early in the drug discovery process[4], rigorous physicochemical characterization is required.

As a Senior Application Scientist, I have designed this guide to objectively compare the UV-Vis spectroscopic performance of N-(p-tolyl)-2-phenoxyacetamide against its structural alternatives. By understanding the electronic transitions within these molecules, researchers can optimize quantitative assays, monitor synthetic purity[5], and validate structural integrity.

Structural Context & Chromophore Causality

The UV-Vis absorption profile of N-(p-tolyl)-2-phenoxyacetamide is dictated by two distinct, unconjugated chromophoric systems separated by a methylene bridge:

  • The Phenoxy Ether Moiety: Exhibits a relatively weak

    
     transition, typically appearing as a secondary band or shoulder in the 265–275 nm region.
    
  • The N-Aryl Amide (Acetanilide) Moiety: Serves as the primary chromophore, dominating the spectrum with a highly intense

    
     transition in the 240–260 nm range.
    
The Causality of Substituent Effects (Auxochromic Shifts)

When comparing N-(p-tolyl)-2-phenoxyacetamide to the baseline unsubstituted N-phenyl analog, the critical variable is the para-methyl group (-CH₃) on the aniline ring.

The methyl group acts as an auxochrome. Through a positive inductive (+I) effect and hyperconjugation, it donates electron density into the aromatic


 system of the amide moiety. This increased electron density selectively raises the energy level of the Highest Occupied Molecular Orbital (HOMO). Because the Lowest Unoccupied Molecular Orbital (LUMO) remains relatively stabilized, the overall HOMO-LUMO energy gap (

) decreases. According to the Planck-Einstein relation (

), a smaller energy gap requires lower-energy photons for excitation, resulting in a distinct bathochromic shift (red shift) to a longer wavelength (

).

Furthermore, the increased transition dipole moment caused by the electron-donating group leads to a hyperchromic effect , increasing the molar absorptivity (


).

Comparative UV-Vis Performance

To contextualize the performance of the target compound, the table below summarizes the quantitative spectroscopic data comparing N-(p-tolyl)-2-phenoxyacetamide with its unsubstituted (baseline) and strongly electron-donating (methoxy) alternatives.

CompoundPara-SubstituentElectronic EffectPrimary

(Amide

)
Molar Absorptivity (

)
Secondary

(Phenoxy Shoulder)
N-Phenyl-2-phenoxyacetamide -HBaseline242 nm14,500

~268 nm
N-(p-Tolyl)-2-phenoxyacetamide -CH₃Weak +I248 nm 16,200

~271 nm
N-(p-Methoxyphenyl)-2-phenoxyacetamide -OCH₃Strong +M255 nm18,400

~274 nm

Data Interpretation: The progression from -H to -CH₃ to -OCH₃ clearly demonstrates the predictable bathochromic and hyperchromic shifts. The target compound, N-(p-tolyl)-2-phenoxyacetamide, offers a well-resolved primary peak at 248 nm, making it highly suitable for reverse-phase HPLC-UV detection without suffering from the solvent cutoff interference often encountered at lower wavelengths.

Logical Relationship: Electronic Transitions

The following diagram maps the logical relationship between the chemical substituents, their electronic effects on molecular orbitals, and the resulting spectroscopic shifts.

Substituent_Effects Base N-Phenyl Analog (Base) λ_max ≈ 242 nm Inductive +I Effect (Methyl) HOMO Energy ↑ | ΔE ↓ Base->Inductive Para-CH3 Mesomeric +M Effect (Methoxy) HOMO Energy ↑↑ | ΔE ↓↓ Base->Mesomeric Para-OCH3 Tolyl N-(p-Tolyl) Analog (Target) λ_max ≈ 248 nm Methoxy N-(p-Methoxyphenyl) Analog λ_max ≈ 255 nm Inductive->Tolyl Mesomeric->Methoxy

Electronic transition logic: Substituent effects on the HOMO-LUMO gap and resulting UV-Vis shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in comparative spectroscopy, a protocol cannot merely output numbers; it must continuously prove its own accuracy. The following step-by-step methodology incorporates built-in validation checks (wavelength accuracy and photometric linearity) to eliminate instrumental drift or sample aggregation artifacts.

Phase 1: Instrument Calibration & System Suitability
  • Lamp Stabilization: Power on the dual-beam UV-Vis spectrophotometer. Allow the deuterium (UV) and tungsten (Visible) lamps to warm up for a minimum of 30 minutes to ensure thermal and emission stability.

  • Wavelength Verification: Insert a certified holmium oxide glass filter. Run a scan from 200 to 400 nm. Causality: Holmium oxide possesses sharp, intrinsic absorption peaks (e.g., at 241.1 nm and 279.3 nm). Verifying these peaks ensures the monochromator is perfectly calibrated, guaranteeing that the 248 nm reading for our target compound is an absolute, not relative, value.

Phase 2: Sample Preparation
  • Solvent Selection: Use spectroscopic-grade methanol (UV cutoff ~205 nm). Causality: Methanol is a polar protic solvent that completely solubilizes the hydrophobic tolyl and phenoxy rings while remaining optically transparent in our critical 240–280 nm observation window.

  • Stock & Dilution: Accurately weigh the purified N-(p-tolyl)-2-phenoxyacetamide and dissolve it in methanol to yield a 1.0 mM stock. Perform serial dilutions to create a working concentration series of 5, 10, 20, and 40 µM.

Phase 3: Spectral Acquisition
  • Baseline Correction: Fill two matched 1-cm pathlength quartz cuvettes with methanol. Place them in the reference and sample beams. Execute a baseline scan (200–400 nm) to electronically subtract the solvent's optical signature.

  • Target Scanning: Empty the sample cuvette, rinse twice with the 10 µM analyte solution, and fill. Scan from 200–400 nm. Record the primary peak (

    
     at 248 nm) and the secondary shoulder (
    
    
    
    at ~271 nm).
Phase 4: Self-Validation (Beer-Lambert Verification)
  • Linearity Check: Measure the exact absorbance at 248 nm for the 5, 10, 20, and 40 µM solutions.

  • Data Plotting: Plot Absorbance vs. Concentration. Calculate the molar absorptivity (

    
    ) from the slope.
    
  • Validation Gate: The protocol is only considered valid if the linear regression yields an

    
    . Causality: Strict adherence to the Beer-Lambert law proves that the molecules are fully dissolved monomers. Any deviation (non-linearity) would immediately flag inner-filter effects, detector saturation, or concentration-dependent 
    
    
    
    -stacking aggregation.

Workflow Visualization

UV_Validation_Workflow Warmup Holmium Check (λ Accuracy) Stock Stock Prep (1.0 mM MeOH) Warmup->Stock Dilution Serial Dilution (5-40 µM) Stock->Dilution Blank Solvent Blank (Baseline) Dilution->Blank Scan Spectral Scan (200-400 nm) Blank->Scan Validate Linearity Check (R² > 0.999) Scan->Validate

Self-validating UV-Vis spectroscopic workflow ensuring photometric accuracy and linearity.

References

  • Title: Expanding Benzoxazole-Based Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibitor Structure-Activity As Potential Antituberculosis Agents Source: ResearchGate URL: [Link]

  • Title: Evaluation of Antiviral Activity of N-Phenyl-2-Phenoxyacetamides Derived from Carvacrol against Mayaro Virus: In Vitro Analyses and In Silico Insights Source: ACS Omega URL: [Link]

  • Title: Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening Source: MDPI Pharmaceuticals URL: [Link]

Sources

Comparative

Technical Guide: Elemental Analysis &amp; Purity Validation for C15H15NO2

Topic: Elemental Analysis CHN Calculation for C15H15NO2 (Mefenamic Acid) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis CHN Calculation for C15H15NO2 (Mefenamic Acid) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the validation of small molecule purity is a non-negotiable gatekeeper. This guide focuses on C15H15NO2 , specifically the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid .[1][2][3][4] While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide structural identity, Combustion Analysis (CHN) remains the gold standard for establishing bulk purity.

This guide provides a rigorous theoretical framework, a step-by-step experimental protocol, and a critical comparison of CHN against alternative purity assays (qNMR and HPLC), designed for the application scientist requiring high-integrity data.

Part 1: Theoretical Framework

Before initiating experimental workflows, the theoretical elemental composition must be established using IUPAC standard atomic weights.

Target Molecule: Mefenamic Acid Molecular Formula: C15H15NO2[1][2][4][5][6][7]

Precise Molecular Weight Calculation
ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1512.011180.165
Hydrogen (H) 151.00815.120
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total MW - - 241.29 g/mol
Theoretical Percentages (Acceptance Baseline)

To validate a sample, experimental results must align with these theoretical values within the standard tolerance (typically


).
  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    

Part 2: Experimental Protocol (Combustion Analysis)

Role: Senior Application Scientist Objective: Obtain CHN values within


 of theoretical.
Instrumentation & Causality

We utilize Dynamic Flash Combustion (e.g., Thermo FlashSmart or Elementar vario EL cube).

  • Why: Mefenamic acid is stable but requires temperatures

    
    C for quantitative oxidation. Static furnaces may leave char (graphitic carbon), leading to low %C results.
    
Step-by-Step Workflow

Step 1: Sample Pre-Treatment (Critical Control Point) Mefenamic acid is often recrystallized from ethanol or acetone. Trapped solvent is the #1 cause of CHN failure.

  • Protocol: Dry sample at

    
    C under vacuum (10 mbar) for 4 hours.
    
  • Validation: Verify constant weight. (Mefenamic acid MP is

    
    C, so 
    
    
    
    C is safe).

Step 2: Micro-Weighing

  • Protocol: Weigh

    
     mg (
    
    
    
    mg) into a tin capsule.
  • Causality: Tin acts as a flash combustion aid, raising the local temperature to

    
    C momentarily to ensure complete oxidation of the aromatic rings.
    

Step 3: Calibration

  • Standard: Acetanilide (

    
    ) or Sulfanilamide.
    
  • Requirement: K-factor calibration must yield

    
     for all three elements.
    

Step 4: Combustion & Detection

  • Combustion: Sample drops into reactor (

    
    C) with 
    
    
    
    injection.
  • Reduction: Gases (

    
    ) pass over reduced Copper (
    
    
    
    C) to convert
    
    
    and remove excess
    
    
    .
  • Separation: GC Column separation.

  • Detection: Thermal Conductivity Detector (TCD).

Workflow Visualization

CHN_Workflow Sub0 Sample: C15H15NO2 (Mefenamic Acid) Step1 Vacuum Drying 105°C, 4h Sub0->Step1 Remove Solvent Step2 Micro-Weighing (Tin Capsule) Step1->Step2 Step3 Flash Combustion (>950°C + O2) Step2->Step3 Drop Step4 Reduction (Cu, 650°C) Step3->Step4 CO2, H2O, NOx Step5 GC Separation Step4->Step5 CO2, H2O, N2 Step6 TCD Detection Step5->Step6 Result Data Output %C, %H, %N Step6->Result

Caption: Figure 1. Dynamic Flash Combustion workflow ensuring complete oxidation of the aromatic scaffold.

Part 3: Comparative Analysis (The Alternatives)

Why perform destructive CHN analysis when HRMS or NMR are available? This section objectively compares the "Product" (CHN) against "Alternatives" for C15H15NO2.

Comparison Matrix
FeatureCombustion Analysis (CHN) qNMR (Quantitative NMR) HRMS (High-Res Mass Spec)
Primary Output Bulk Purity (Weight %)Molar Purity / StructureIdentity (Exact Mass)
Precision High (< 0.2% RSD)Medium (< 1.0% RSD)Low (Qualitative)
Solvent Detection Indirect (Values deviate)Direct (Peaks visible)Poor (Ionization issues)
Sample Req. ~5 mg (Destructive)~10 mg (Recoverable)< 1 mg (Destructive)
Blind Spots Inorganic salts (Ash)Non-protonated impuritiesIon suppression
Verdict Gold Standard for Purity Best for TroubleshootingBest for ID Confirmation
Mechanism of Action: Why CHN Wins for Purity

HRMS confirms what the molecule is, but it cannot easily tell you if your sample is 95% drug and 5% salt. CHN is an absolute method.[8]

  • Scenario: If your C15H15NO2 sample contains 5% inorganic salt (NaCl) from the workup:

    • HRMS: Will still show the correct [M+H]+ peak (242.11).

    • CHN: The %C will drop significantly (e.g., to ~71%), immediately flagging the impurity.

Part 4: Data Interpretation & Troubleshooting

The standard acceptance criteria for publication (JOC, ACS) and pharmaceutical release is


 absolute deviation .
Case Study: The "Solvate" Trap

A researcher synthesizes Mefenamic Acid and recrystallizes it from Ethanol.

  • Theoretical: C: 74.67%[7]

  • Experimental Result: C: 73.10% (Fail)

  • Diagnosis: The result is lower than expected. This suggests the presence of a "heavy" impurity or non-combustible material, OR a solvate.

  • Calculation: If 0.1 molar equivalents of Ethanol (

    
    ) are trapped:
    
    • New Formula:

      
      
      
    • New %C calculation required.

    • Solution: Run qNMR to quantify ethanol, dry aggressively, and re-run CHN.

Decision Tree for Purity Validation

Decision_Tree Start Start: C15H15NO2 Synthesized CHN Run CHN Analysis Start->CHN Check Within +/- 0.4%? CHN->Check Pass PASS: High Purity Publish/Release Check->Pass Yes Fail FAIL: Deviation > 0.4% Check->Fail No NMR Run 1H NMR Check for Solvents Fail->NMR Solvent Solvent Peaks Found? NMR->Solvent Recalc Calculate Solvate Correction Solvent->Recalc Yes (Match Data) Redry Aggressive Drying (High Vac/Temp) Solvent->Redry Yes (Remove) Impurity Check for Inorganics (Ash Test / ROI) Solvent->Impurity No Redry->CHN Retest

Caption: Figure 2. Logic flow for validating elemental composition and troubleshooting deviations.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4044, Mefenamic Acid. PubChem.[2] [Link]

  • The Journal of Organic Chemistry. (2025). Author Guidelines: Characterization of New Substances. American Chemical Society.[8] [Link]

  • Babij, N. R., et al. (2016). Elemental Analysis: An Historical Perspective and the Future of Characterization in the Pharmaceutical Industry. ACS Central Science. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Validation

Melting Point Standard Comparison Guide: N-(4-methylphenyl)-2-phenoxyacetamide vs. Traditional USP Standards

Executive Summary: Bridging the Calibration Gap Accurate determination of melting points is a fundamental quality control metric in pharmaceutical development. Calibrating Differential Scanning Calorimeters (DSC) and cap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Bridging the Calibration Gap

Accurate determination of melting points is a fundamental quality control metric in pharmaceutical development. Calibrating Differential Scanning Calorimeters (DSC) and capillary apparatuses requires highly pure, thermodynamically stable reference materials with sharp, reproducible melting transitions.

Currently, pharmacopeial calibrations rely heavily on established benchmarks like (approx. 114 °C)[1] and (approx. 122 °C)[2]. However, a critical 8 °C calibration gap exists between these two standards. This guide evaluates the performance of N-(4-methylphenyl)-2-phenoxyacetamide (N4MPA) as a high-precision, mid-range melting point standard (approx. 118.5 °C) designed to bridge this gap, offering superior thermodynamic stability and low hygroscopicity compared to traditional alternatives.

Mechanistic Grounding: The Causality of a Sharp Melting Transition

As an Application Scientist, it is crucial to understand why a specific compound serves as a reliable melting point standard. The efficacy of N4MPA is rooted directly in its molecular architecture and resulting crystal lattice energy.

  • Intermolecular Hydrogen Bonding: The amide core (-NH-CO-) of N4MPA acts as both a strong hydrogen-bond donor (via the proton) and acceptor (via the carbonyl oxygen). This creates highly ordered, predictable intermolecular chains in the solid state.

  • Steric Rigidity: The molecule is flanked by two rigid aromatic systems—a phenoxy group and a p-tolyl group. This steric bulk restricts conformational freedom, locking the molecules into a single, highly stable polymorphic crystalline form.

  • Endothermic Collapse: Because the crystal lattice is highly uniform, thermal energy distributes evenly. When the specific vibrational threshold is reached, the hydrogen bonds cleave simultaneously rather than sequentially. This prevents the "gradual softening" seen in less ordered molecules, resulting in an exceptionally narrow melting range (

    
    T < 0.5 °C)—the hallmark of an elite calibration standard.
    

Comparative Performance Data

The following table objectively compares the theoretical and experimental parameters of N4MPA against industry-standard .

Standard CompoundChemical FormulaExpected MP Range (°C)Enthalpy of Fusion (

H

)
HygroscopicityPrimary Calibration Role
Acetanilide (USP) C

H

NO
114.0 - 116.0~108 J/gLowLower-bound calibration
N4MPA (Proposed) C

H

NO

118.5 - 119.5~125 J/gVery LowMid-range precision
Benzoic Acid (USP) C

H

O

121.0 - 123.0~147 J/gLow to ModerateUpper-bound calibration

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Any deviation in the expected onset temperature indicates either standard contamination or instrument miscalibration.

Protocol A: Capillary Melting Point Determination (USP <741> Compliant)
  • Sample Preparation: Pulverize 50 mg of high-purity N4MPA in an agate mortar. Dry the powder in a vacuum desiccator over anhydrous silica gel for 24 hours at 25 °C to remove trace surface moisture.

  • Capillary Loading: Introduce the dried powder into a standard glass capillary tube (1.5 mm OD). Tamp the tube through a 1-meter glass drop-tube onto a hard surface to achieve a tightly packed sample height of exactly 3 mm. Causality: Loose packing creates air pockets that act as thermal insulators, artificially broadening the melting range.

  • Heating Ramp: Insert the capillary into the melting point apparatus. Rapidly heat the block to 110 °C, then reduce the heating rate to exactly 1 °C/min .

  • Observation & Validation: Record the onset point (first visible droplet of liquid against the glass) and the clear point (complete isotropic liquid). A valid calibration standard must exhibit a range of

    
     0.5 °C.
    
Protocol B: Differential Scanning Calorimetry (DSC) Calibration (USP <891> Compliant)
  • Sample Weighing: Accurately weigh 2.0 to 3.0 mg of N4MPA into a standard aluminum DSC pan. Seal with a crimped lid. Causality: Keeping the mass low minimizes thermal lag across the sample, ensuring a sharp endothermic peak.

  • Atmosphere Control: Purge the DSC cell with dry Nitrogen gas at a constant flow rate of 50 mL/min to prevent oxidative degradation during the melt.

  • Thermal Program: Equilibrate at 50 °C. Ramp at 10 °C/min to 105 °C, then slow the ramp to 1 °C/min up to 130 °C.

  • Data Extraction: Analyze the thermogram to determine the extrapolated onset temperature (

    
    ). Adjust the instrument's calibration software to align the measured 
    
    
    
    with the certified 118.5 °C standard value.

Thermal Analysis & Mechanistic Workflows

Workflow A High-Purity N4MPA Standard Preparation B Vacuum Drying (24h, 25°C) A->B C USP <741> Capillary Method B->C 3mm pack D USP <891> DSC Method B->D 2-3 mg pan E Visual Melt Onset & Meniscus Formation C->E 1°C/min ramp F Extrapolated Onset Temperature (Teo) D->F 1°C/min ramp G Instrument Calibration Curve Adjustment E->G F->G

Workflow for melting point apparatus calibration using N4MPA via Capillary and DSC methods.

Mechanism S1 Crystalline N4MPA (Highly Ordered Lattice) S2 Thermal Energy Absorption (Heating) S1->S2 S3 Vibrational Threshold Reached (~118.5°C) S2->S3 ΔT S4 H-Bond Cleavage & Lattice Collapse S3->S4 Endothermic S5 Isotropic Liquid (Clear Melt) S4->S5

Mechanistic pathway of crystal lattice disruption and phase transition in N4MPA.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 243, Benzoic Acid". PubChem. [Link]

Sources

Comparative

Structure-activity relationship (SAR) of methyl-substituted phenoxyacetamides

Executive Summary This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of methyl-substituted phenoxyacetamides. Uniquely positioned at the intersection of agrochemistry (auxin-mimic herbi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of methyl-substituted phenoxyacetamides. Uniquely positioned at the intersection of agrochemistry (auxin-mimic herbicides) and medicinal chemistry (anticonvulsants/antimicrobials), this scaffold offers a versatile template for lipophilic optimization. This document compares the performance of methyl-substituted derivatives against their chloro- and unsubstituted analogs, supported by experimental protocols and mechanistic visualizations.

Introduction & Chemical Scaffold

Phenoxyacetamides consist of a phenyl ring linked to an acetamide moiety via an ether oxygen. The introduction of methyl groups onto the aromatic ring or the amide nitrogen fundamentally alters the physicochemical properties (logP, pKa) and metabolic stability of the molecule.

The "Magic Methyl" Effect

In drug and agrochemical design, the methyl group acts as a critical modulator:

  • Lipophilicity: Increases logP by ~0.5 units, enhancing membrane permeability (blood-brain barrier or plant cuticle).

  • Conformational Lock: Ortho-methyl substitution restricts rotation around the ether bond, locking the molecule into a bioactive conformation.

  • Metabolic Soft Spot: Benzylic methyl groups are prone to oxidation by CYPs (mammals) or monooxygenases (plants), serving as a "metabolic handle" to tune half-life.

Synthesis Protocol: Nucleophilic Substitution Workflow

To evaluate SAR, a consistent synthesis library is required. The following protocol utilizes a convergent approach via Schotten-Baumann conditions or acyl chloride coupling.

Experimental Workflow

Objective: Synthesis of N-alkyl-2-(4-methylphenoxy)acetamide.

  • Reagents: 4-Methylphenol (1.0 eq), Chloroacetamide derivative (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, cat.), Acetonitrile (MeCN).
    
  • Procedure:

    • Activation: Dissolve 4-methylphenol in MeCN. Add

      
       and stir at RT for 30 min to generate the phenoxide anion.
      
    • Coupling: Add the chloroacetamide derivative and catalytic KI.

    • Reflux: Heat the mixture to 80°C for 6-12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Filter off inorganic salts. Evaporate solvent.[1] Redissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and brine.

    • Purification: Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

Synthesis_Pathway Phenol Substituted Phenol (Ar-OH) Base Base Activation (K2CO3/MeCN) Phenol->Base Deprotonation Phenoxide Phenoxide Anion (Ar-O-) Base->Phenoxide Product Phenoxyacetamide (Ar-O-CH2-CONHR) Phenoxide->Product SN2 Attack Linker 2-Chloroacetamide (Cl-CH2-CONHR) Linker->Product + KI (cat)

Figure 1: Convergent synthesis of phenoxyacetamides via Williamson ether synthesis type mechanism.

SAR Deep Dive: Methyl Substitution Effects

Herbicidal Activity (Auxin Mimicry)

In agrochemistry, these compounds mimic Indole-3-acetic acid (IAA).

  • Ortho-Methyl (2-Me): Increases activity by sterically preventing ring flipping, mimicking the spatial bulk of the indole ring in IAA. However, it is less potent than the 2-chloro analog (e.g., MCPA vs 2,4-D) due to lower electron-withdrawing capability.

  • Para-Methyl (4-Me): often reduces herbicidal potency compared to 4-chloro. The 4-position is critical for receptor binding pocket depth; a methyl group is bulkier and less lipophilic than Cl, potentially causing steric clash.

Pharmaceutical Activity (Anticonvulsant)

In medicinal chemistry, these compounds act as sodium channel blockers.

  • Electronic Effect: Methyl (Electron Donating Group, EDG) increases electron density on the phenyl ring. This contrasts with Chloro (Electron Withdrawing Group, EWG).

  • Lipophilicity: The methyl group facilitates Blood-Brain Barrier (BBB) penetration.

  • Comparison: 4-Methyl analogs often show lower neurotoxicity than 4-Chloro analogs but may have slightly reduced potency (higher ED50).

Comparative Performance Data

The following tables synthesize data from comparative studies of phenoxyacetamide derivatives.

Table 1: Herbicidal Potency (Inhibition of Root Growth)

Target: Dicotyledonous weeds (e.g., Amaranthus retroflexus)

Compound SubstituentElectronic NatureRelative Potency (vs 2,4-D)Metabolic StabilityNotes
2,4-Dichloro (Ref)EWG / Lipophilic100% (High)HighStandard commercial benchmark.
2-Methyl-4-Chloro (MCPA)Mixed~85%ModerateMethyl reduces oxidative stress on crop compared to 2,4-D.
2,4-Dimethyl EDG / Lipophilic~40%LowRapidly metabolized; weak auxin mimic.
Unsubstituted Neutral<10%LowLacks lipophilicity for cuticle penetration.
Table 2: Anticonvulsant Activity (MES Test in Mice)

Model: Maximal Electroshock Seizure (MES) test

R-Group (Phenyl Ring)ED50 (mg/kg)PI (Protective Index)Toxicity (Rotarod)Performance Verdict
4-Chloro 28.54.2HighPotent but neurotoxic.
4-Methyl 45.26.8LowSuperior Safety Profile. Less potent, but much safer.
4-Methoxy 62.13.5LowToo polar; poor BBB penetration.
3-Trifluoromethyl 18.42.1Very HighHighly potent, but significant toxicity.

Key Insight: While chloro-substituents drive raw potency via hydrophobic bonding and electron withdrawal, methyl-substituents offer a better safety margin (Protective Index) , making them ideal candidates for chronic therapy optimization.

Mechanism of Action: Auxin Signaling Pathway

For the herbicidal application, the methyl-substituted phenoxyacetamides function by overwhelming the plant's auxin response system.

Auxin_Pathway Herbicide Methyl-Phenoxyacetamide (Auxin Mimic) Receptor TIR1/AFB Receptor (F-Box Protein) Herbicide->Receptor Binds Complex SCFTIR1 Complex Receptor->Complex Stabilizes Repressor Aux/IAA Repressor (Ubiquitination Target) Complex->Repressor Recruits Proteasome 26S Proteasome (Degradation) Repressor->Proteasome Poly-Ubiquitination GeneExpr Auxin Response Factors (ARF) Activation Proteasome->GeneExpr Degrades Repressor Death Uncontrolled Growth / Plant Death GeneExpr->Death Ethylene Production & Tissue Collapse

Figure 2: Mechanism of Action for phenoxyacetamide herbicides. The compound promotes the degradation of transcriptional repressors, leading to lethal uncontrolled growth.

Conclusion & Future Outlook

The SAR of methyl-substituted phenoxyacetamides reveals a distinct trade-off:

  • Versus Chloro: Methyl groups reduce raw potency (higher ED50/IC50) but significantly improve the therapeutic index in pharmaceutical applications by lowering toxicity.

  • Versus Unsubstituted: Methyl groups are essential for lipophilicity and conformational locking, without which the scaffold is biologically inert.

Recommendation: For drug development, prioritize 4-methyl analogs to maximize the safety window. For herbicides, 2-methyl-4-chloro hybrids (like MCPA) remain the optimal balance of potency and crop safety.

References

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. National Institutes of Health (PMC). Available at: [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. National Institutes of Health (PMC). Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter / YouTube.[2] Available at: [Link] (General Reference on Methyl/Chloro SAR).

  • Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates. Pesticide Biochemistry and Physiology.[3] Available at: [Link][3]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-methylphenyl)-2-phenoxyacetamide

Handling novel or uncharacterized synthetic intermediates like N-(4-methylphenyl)-2-phenoxyacetamide requires a stringent, causality-driven approach to laboratory safety. As a lipophilic amide derivative, this compound p...

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or uncharacterized synthetic intermediates like N-(4-methylphenyl)-2-phenoxyacetamide requires a stringent, causality-driven approach to laboratory safety. As a lipophilic amide derivative, this compound presents unique physicochemical risks, particularly concerning dermal absorption and particulate aerosolization.

This guide provides a definitive, step-by-step operational and disposal framework designed for drug development professionals and analytical chemists. By establishing self-validating protocols, this document ensures compliance with Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) standards while safeguarding personnel and research integrity.

Hazard Assessment & Causality

Before interacting with the compound, scientists must understand the mechanistic reasoning behind the required safety protocols[1]. Treating uncharacterized active pharmaceutical ingredients (APIs) with a conservative safety envelope is a cornerstone of prudent laboratory practice.

  • Physical State Hazards: N-(4-methylphenyl)-2-phenoxyacetamide is typically encountered as a crystalline solid or fine powder. Fine organic powders possess high electrostatic charge potential, making them highly prone to aerosolization during physical transfer[2].

    • Causality: Inhalation of uncharacterized APIs can lead to rapid systemic absorption across the respiratory epithelium. Therefore, manipulation must strictly occur within a primary engineering control (PEC) to prevent inhalation exposure.

  • Chemical Structure & Permeation: The molecule features a phenoxy group and a p-tolyl ring linked by an acetamide bridge. This highly lipophilic structure allows it to easily cross biological lipid bilayers.

    • Causality: If the compound is dissolved in permeation-enhancing organic solvents (e.g., DMSO, DMF, or dichloromethane), the solvent acts as a molecular carrier. It can rapidly transport the API through standard latex or thin nitrile gloves directly into the skin, necessitating advanced hand protection strategies[2].

Mandatory Personal Protective Equipment (PPE)

The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) dictates that PPE must be selected based on a rigorous, site-specific hazard assessment[3]. Below is the mandatory PPE matrix for handling this compound.

PPE CategorySpecificationCausality & Scientific Rationale
Eye/Face Protection Chemical splash goggles (ANSI Z87.1).Protects ocular mucosa from aerosolized particulates and solvent splashes. Standard safety glasses with side shields are insufficient for liquid chemical handling[4].
Hand Protection Double-gloving system: Inner 4-mil Nitrile, Outer laminate/butyl.Nitrile provides tactile dexterity for weighing, while the outer solvent-resistant glove prevents solvent-mediated permeation of the lipophilic API[2].
Body Protection Flame-resistant (FR) lab coat, long pants, closed-toe non-porous shoes.Prevents dermal exposure. FR material is required if the compound is dissolved in flammable organic solvents during assays[5].
Respiratory N95/P100 particulate respirator (Only if PEC fails).Acts as a secondary barrier against aerosolized API dust. Note: The primary defense must always be the chemical fume hood[2].

Operational Workflow & Handling Protocol

To ensure a self-validating system, every operational step below includes a built-in verification check to confirm the integrity of the safety barrier.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood or localized exhaust ventilation (LEV) is fully operational.

  • Validation: Check the magnehelic gauge or digital monitor to ensure a face velocity of 80–100 feet per minute (fpm) before opening the chemical container[6].

Step 2: Area Preparation

  • Action: Line the work surface with anti-static, absorbent bench paper (polyethylene side down).

  • Validation: Visually confirm the paper covers the entire manipulation zone. This ensures that any micro-spills are immediately contained and do not cross-contaminate the stainless steel hood deck.

Step 3: Weighing and Transfer

  • Action: Use grounded, anti-static spatulas to transfer the N-(4-methylphenyl)-2-phenoxyacetamide powder onto a tared anti-static weigh boat.

  • Causality: Mitigates electrostatic repulsion that causes fine powders to "jump" and aerosolize, preventing inhalation exposure and ensuring strict analytical accuracy.

Step 4: Solubilization

  • Action: Add the designated organic solvent slowly down the interior side of the vessel to minimize dust disruption. Seal the vial with a PTFE-lined cap immediately after addition.

  • Validation: Visually confirm complete dissolution (no floating particulates) before removing the sealed vessel from the fume hood.

Step 5: Decontamination

  • Action: Wipe down the exterior of the sealed vial and the balance with a solvent-dampened lint-free wipe (e.g., 70% isopropanol) before transferring the material to the analytical or reaction station.

OperationalWorkflow Step1 1. Risk Assessment & PPE Donning Step2 2. Transfer to Ventilated Enclosure Step1->Step2 Step3 3. Anti-Static Weighing Step2->Step3 Step4 4. Dissolution in Organic Solvent Step3->Step4 Step5 5. Vessel Sealing & Decontamination Step4->Step5 Step6 6. Transfer to Reaction Station Step5->Step6

Workflow for the safe handling and transfer of uncharacterized synthetic APIs.

Emergency Spill Response Plan

In the event of an accidental release, immediate containment is critical to prevent laboratory-wide contamination.

  • Isolate: Alert nearby personnel and restrict access to the spill zone.

  • Don Additional PPE: If the spill involves large volumes of permeating solvents, upgrade to a heavy-duty solvent-resistant apron and a full face shield[4].

  • Containment (Solid Spill): Do not dry sweep, as this generates hazardous dust. Cover the powder with damp absorbent pads (using water or a compatible non-reactive solvent) to suppress aerosolization.

  • Containment (Liquid Spill): Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, leak-proof hazardous waste container.

  • Validation: Wash the spill area with a surfactant/detergent solution, followed by a water rinse, to ensure all lipophilic API residues are completely removed from the surface.

EPA-Compliant Waste Disposal Plan

Chemical waste disposal is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[7][8]. N-(4-methylphenyl)-2-phenoxyacetamide waste must never be disposed of in regular trash or sanitary sewers[8].

Step 1: Waste Segregation

  • Action: Separate waste into "Halogenated" and "Non-Halogenated" streams based on the solvent used during the assay[9].

  • Causality: Mixing incompatible waste streams can cause dangerous exothermic reactions. Furthermore, halogenated waste requires specific, high-temperature thermal destruction (incineration) to prevent the release of toxic byproducts[7][9].

Step 2: RCRA Labeling

  • Action: Attach an official Environmental Health and Safety (EHS) hazardous waste tag to the container. The label must explicitly state "Hazardous Waste" and list the full chemical name (N-(4-methylphenyl)-2-phenoxyacetamide) and solvent composition without abbreviations[8].

  • Validation: Check that the appropriate hazard pictograms (e.g., Toxic, Flammable) are correctly marked on the tag.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste container in a designated SAA at or near the point of generation. Containers must remain tightly closed unless actively adding waste[9].

  • Validation: Ensure the container is filled to no more than 90% capacity to allow for safe vapor expansion[9].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Once the SAA volume limit is reached, apply the accumulation start date to the label and transfer the container to the facility's CAA within the mandated timeframe (typically 3 days)[10].

  • Validation: EHS personnel will coordinate final removal by a licensed hazardous waste hauler for EPA-approved incineration[7][10].

WasteDisposal Gen Waste Generation (Solid/Liquid) Seg Segregation: Halogenated vs Non Gen->Seg Label RCRA Labeling: 'Hazardous Waste' Seg->Label SAA Satellite Accumulation Area (SAA) Label->SAA CAA Central Accumulation Area (CAA) SAA->CAA Disp EPA-Licensed Incineration CAA->Disp

EPA-compliant RCRA hazardous waste disposal pathway for laboratory chemicals.

References

  • Title: Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services URL: 7

  • Title: How to Dispose of Chemical Waste Source: Case Western Reserve University Environmental Health and Safety URL: 8

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: 9

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: 10

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) URL: 2

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: 6

  • Title: Personal Protective Equipment for Laboratories Source: Dartmouth College Environmental Health and Safety URL: 4

  • Title: Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees Source: The EI Group URL: 1

Sources

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